Product packaging for Telaglenastat(Cat. No.:CAS No. 1439399-58-2)

Telaglenastat

Cat. No.: B611280
CAS No.: 1439399-58-2
M. Wt: 571.6 g/mol
InChI Key: PRAAPINBUWJLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Telaglenastat is an orally bioavailable inhibitor of glutaminase, with potential antineoplastic activity. Upon oral administration, CB-839 selectively and irreversibly inhibits glutaminase, a mitochondrial enzyme that is essential for the conversion of the amino acid glutamine into glutamate. By blocking glutamine utilization, proliferation in rapidly growing cells is impaired. Glutamine-dependent tumors rely on the conversion of exogenous glutamine into glutamate and glutamate metabolites to both provide energy and generate building blocks for the production of macromolecules, which are needed for cellular growth and survival. It has a role as an EC 3.5.1.2 (glutaminase) inhibitor.
This compound is under investigation in clinical trial NCT02071862 (Study of the Glutaminase Inhibitor CB-839 in Solid Tumors).
This compound is an orally bioavailable inhibitor of glutaminase, with potential antineoplastic activity. Upon oral administration, CB-839 selectively and irreversibly inhibits glutaminase, a mitochondrial enzyme that is essential for the conversion of the amino acid glutamine into glutamate. By blocking glutamine utilization, proliferation in rapidly growing cells is impaired. Glutamine-dependent tumors rely on the conversion of exogenous glutamine into glutamate and glutamate metabolites to both provide energy and generate building blocks for the production of macromolecules, which are needed for cellular growth and survival.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 14 investigational indications.
a glutaminase inhibitor with antineoplastic activity;  structure in first source
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24F3N7O3S B611280 Telaglenastat CAS No. 1439399-58-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F3N7O3S/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAAPINBUWJLGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=O)NC2=NN=C(S2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F3N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439399-58-2
Record name Telaglenastat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1439399582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telaglenastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TELAGLENASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6CL98GLP4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Rise of a Metabolic Inhibitor: An In-depth Technical Guide to the Discovery and Development of CB-839 (Telaglenastat)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glutaminase inhibitor CB-839 (Telaglenastat), from its initial discovery and mechanism of action to its extensive preclinical and clinical development. By targeting a key enzyme in cancer metabolism, CB-839 represents a significant advancement in the field of oncology, offering a novel therapeutic strategy for various glutamine-dependent tumors.

Executive Summary

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways often exploited is glutaminolysis, which is initiated by the enzyme glutaminase (GLS). CB-839, a first-in-class, potent, selective, and orally bioavailable inhibitor of glutaminase, was developed to disrupt this critical pathway. This document details the scientific journey of CB-839, presenting key quantitative data, experimental methodologies, and the underlying signaling pathways, providing a core resource for researchers in the field.

Discovery and Rationale for Targeting Glutaminase

Many tumor cells are "addicted" to the amino acid glutamine, utilizing it as a primary source of carbon and nitrogen for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis.[1][2] The conversion of glutamine to glutamate, catalyzed by glutaminase, is the first and rate-limiting step in glutaminolysis.[1][3] This dependence on glutamine metabolism makes glutaminase an attractive therapeutic target in oncology.[3][4][5]

CB-839 (this compound) was identified as a potent and selective inhibitor of both splice variants of glutaminase 1 (GLS1), KGA and GAC, with greater selectivity over the liver isoform, GLS2.[6] It is a non-competitive, reversible, allosteric inhibitor that binds to a hydrophobic pocket at the monomer-monomer interface of the GAC tetramer, preventing the conformational changes required for enzyme activation.[7][8] The chemical structure of CB-839 is N-[5-[4-[6-[[2-[3-(Trifluoromethoxy)phenyl]acetyl]amino]-3-pyridazinyl]butyl]-1,3,4-thiadiazol-2-yl]-2-pyridineacetamide.

Mechanism of Action

CB-839 exerts its anti-tumor effects by blocking the conversion of glutamine to glutamate.[9] This leads to a cascade of downstream metabolic consequences within cancer cells, including:

  • Depletion of TCA Cycle Intermediates: By reducing the supply of glutamate, which is converted to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate, CB-839 impairs mitochondrial respiration and energy production.[10][11]

  • Reduced Glutathione Synthesis and Increased Oxidative Stress: Glutamate is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. Inhibition of glutaminase by CB-839 leads to decreased GSH levels, resulting in increased reactive oxygen species (ROS) and oxidative stress, which can trigger apoptosis.[4][7][12]

  • Inhibition of Nucleotide Synthesis: The nitrogen from glutamine is essential for the synthesis of purines and pyrimidines. By blocking glutamine metabolism, CB-839 can impede nucleotide biosynthesis, leading to cell cycle arrest.[11]

  • Induction of Autophagy: In some cancer cells, CB-839 has been shown to induce autophagy.[1][13]

These metabolic disruptions collectively inhibit the proliferation of rapidly growing tumor cells and can lead to apoptosis.[9]

Glutamine Glutamine GLS1 Glutaminase (GLS1) Glutamine->GLS1 Glutamate Glutamate AlphaKG α-Ketoglutarate Glutamate->AlphaKG GSH Glutathione (GSH) (Antioxidant Defense) Glutamate->GSH Nucleotides Nucleotide Synthesis (Proliferation) Glutamate->Nucleotides GLS1->Glutamate CB839 CB-839 CB839->GLS1 TCA TCA Cycle (Energy Production) Proliferation ↓ Cell Proliferation TCA->Proliferation AlphaKG->TCA ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) GSH->ROS Inhibits Nucleotides->Proliferation Apoptosis Apoptosis ROS->Apoptosis

Figure 1. Mechanism of action of CB-839.

Preclinical Development

CB-839 has demonstrated significant anti-tumor activity in a wide range of preclinical models, both as a monotherapy and in combination with other anti-cancer agents.

In Vitro Activity

CB-839 exhibits potent anti-proliferative activity against various cancer cell lines, particularly those that are dependent on glutamine for growth.

Cell LineCancer TypeIC50 / GI50 (nM)Reference(s)
HCC1806Triple-Negative Breast Cancer49 / 55[14]
MDA-MB-231Triple-Negative Breast Cancer26 / 19[14]
JIMT-1HER2+ Breast Cancer- (Growth inhibition demonstrated)
P0 (LNCaP)Hormone-Sensitive Prostate Cancer1000[15]
P1 (LNCaP-CR)Castrate-Resistant Prostate Cancer2000[15]
PC-3Castrate-Resistant Prostate Cancer<100[15]
HG-3Chronic Lymphocytic Leukemia410[16][17]
MEC-1Chronic Lymphocytic Leukemia66,200[16][17]

Table 1: In Vitro Anti-proliferative Activity of CB-839 in Various Cancer Cell Lines.

In Vivo Activity

CB-839 has demonstrated significant anti-tumor efficacy in various xenograft models, both as a single agent and in combination with standard-of-care therapies.

Xenograft ModelCancer TypeCombination AgentOutcomeReference(s)
Patient-Derived TNBCTriple-Negative Breast Cancer-Significant single-agent anti-tumor activity[6]
JIMT-1HER2+ Breast CancerPaclitaxelEnhanced anti-tumor activity in combination[6]
EGFR (del19) NSCLCNon-Small Cell Lung CancerErlotinibReduced glucose and glutamine uptake, increased energetic stress
P1 (LNCaP-CR)Castrate-Resistant Prostate CancerEverolimusTreatment response observed[15]
PC-3Castrate-Resistant Prostate CancerEverolimusGreater effect in combination compared to monotherapy[15]
Colorectal CarcinomaColorectal CancerPalbociclibEnhanced anti-tumor activity[11]
ER+ Breast CancerEstrogen Receptor+ Breast CancerPalbociclibEnhanced anti-tumor activity[11]
Colorectal CarcinomaColorectal CancerPARP inhibitorsEnhanced anti-tumor activity[11]
Yummer 1.7MelanomaAnti-PD1/Anti-CTLA4Significant improvements in antitumor efficacy; complete regression[10]
CAL-27Head and Neck Squamous Cell CarcinomaIonizing RadiationReduced tumor growth compared to monotherapies[18]

Table 2: In Vivo Anti-tumor Activity of CB-839 in Xenograft Models.

Clinical Development

CB-839 has been evaluated in numerous Phase 1 and 2 clinical trials across a variety of solid tumors and hematological malignancies, both as a monotherapy and in combination with other agents.[19][20][21][22][23] To date, over 850 patients have received this compound, and it has been generally well-tolerated.[22]

Monotherapy and Combination Trials

A Phase 1 dose-escalation study in patients with advanced solid tumors established a recommended Phase 2 dose and demonstrated a favorable pharmacokinetic and pharmacodynamic profile.[19][23] Subsequent trials have explored CB-839 in combination with various standard-of-care therapies.

Trial IdentifierCancer Type(s)Combination Agent(s)PhaseKey Findings / StatusReference(s)
NCT02071862Solid Tumors (including TNBC, RCC, NSCLC)Paclitaxel, Everolimus, Erlotinib, Docetaxel, CabozantinibI/IICombination with paclitaxel was well-tolerated with preliminary activity in TNBC.[24] Combination with cabozantinib showed encouraging activity in mRCC (42% ORR, 100% DCR).[25][19][24][25][26]
NCT02071927Hematological Malignancies (including NHL, Multiple Myeloma, AML)Dexamethasone, PomalidomideIWell-tolerated with some signs of clinical activity in relapsed/refractory AML.[20][27][28]
CANTATAMetastatic Renal Cell Carcinoma (RCC)CabozantinibIIRandomized, double-blind study. FDA granted Fast Track designation for this combination.[2][2]
-Metastatic Clear Cell RCCEverolimusIIRandomized, double-blind, placebo-controlled trial initiated.[29][29]
-Advanced Myelodysplastic Syndrome (MDS)AzacitidineIb/IIPhase I portion completed, confirming CB-839 600 mg BID with standard AZA.[30]
NCI10220Solid Tumors with specific mutations (NF1, KEAP1/NRF2, LKB1)-IIBasket trial to evaluate CB-839 in patients with specific genetic aberrations.[31]

Table 3: Selected Clinical Trials of CB-839 (this compound).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of CB-839.

Glutaminase Activity Assay

Objective: To measure the enzymatic activity of glutaminase in biological samples and assess the inhibitory potential of compounds like CB-839.

Principle: Glutaminase catalyzes the hydrolysis of glutamine to glutamate and ammonia. The rate of production of either glutamate or ammonia is measured to determine enzyme activity. Fluorometric or colorimetric detection methods are commonly employed.

Protocol (Fluorometric - based on commercially available kits): [32]

  • Sample Preparation: Prepare cell or tissue lysates in the provided assay buffer. Centrifuge to remove insoluble material and collect the supernatant.

  • Reaction Setup: In a 96-well plate, add the sample (lysate), assay buffer, and a developer/enzyme mix that converts glutamate into a fluorescent product.

  • Initiate Reaction: Add the glutamine substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex/em = 415/475 nm for ammonia detection[32] or using a probe for glutamate detection).

  • Calculation: Calculate glutaminase activity based on a standard curve generated with known concentrations of glutamate or ammonia. For inhibitor studies, dose-response curves are generated by pre-incubating the enzyme with varying concentrations of the inhibitor (e.g., CB-839) before adding the substrate.[33]

start Start prep Prepare Cell/Tissue Lysate start->prep setup Set up Reaction in 96-well Plate (Lysate + Buffer + Developer Mix) prep->setup inhibit Pre-incubate with CB-839 (for IC50 determination) setup->inhibit add_sub Add Glutamine Substrate setup->add_sub No inhibit->add_sub Yes incubate Incubate at 37°C add_sub->incubate measure Measure Fluorescence incubate->measure calc Calculate Activity / IC50 measure->calc end End calc->end

Figure 2. Workflow for a glutaminase activity assay.

Cell Proliferation Assay

Objective: To determine the effect of CB-839 on the proliferation and viability of cancer cell lines.

Protocol (MTS/CellTiter-Glo based): [17][33]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of CB-839 or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Reagent Addition: Add a viability reagent (e.g., MTS or CellTiter-Glo) to each well.

  • Incubation: Incubate for 1-4 hours (MTS) or 10 minutes (CellTiter-Glo) according to the manufacturer's instructions.

  • Measurement: Measure absorbance (MTS) or luminescence (CellTiter-Glo) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a percentage of cell viability versus drug concentration. Calculate the IC50 value using non-linear regression analysis.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of CB-839 in a living organism.

Protocol (General): [10][33]

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., NOD SCID or C57BL/6).[10][15]

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 50-100 mm³).[10]

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, CB-839 monotherapy, combination therapy).

  • Drug Administration: Administer CB-839 orally (e.g., by gavage) at a specified dose and schedule (e.g., 200 mg/kg, twice daily).[10] Combination agents are administered according to their established protocols.

  • Monitoring: Measure tumor volumes and mouse body weights regularly (e.g., 2-3 times per week).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice if they show signs of excessive toxicity.

  • Data Analysis: Plot mean tumor volume over time for each treatment group. Statistical analysis is performed to determine the significance of tumor growth inhibition.

Conclusion and Future Directions

CB-839 (this compound) has emerged as a promising therapeutic agent that validates glutaminase as a key target in cancer metabolism. Its development from a novel chemical entity to a clinical-stage drug has provided a wealth of knowledge on the role of glutamine in cancer. The preclinical data demonstrates robust activity across a range of tumor types, and the clinical results have shown that CB-839 is well-tolerated and can be effectively combined with other anti-cancer agents to improve patient outcomes.

Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond to glutaminase inhibition.[33] The expression of the GAC splice variant has been suggested as one such potential biomarker.[6] Furthermore, exploring novel combination strategies, particularly with immunotherapies, is a promising avenue, as metabolic reprogramming of the tumor microenvironment can enhance anti-tumor immune responses.[9][10] The continued investigation of CB-839 and other glutaminase inhibitors will undoubtedly pave the way for more effective and personalized cancer therapies targeting metabolic vulnerabilities.

References

The Impact of Telaglenastat on Tumor Metabolism and the TCA Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this altered metabolism is an increased dependence on glutamine, an amino acid crucial for replenishing the tricarboxylic acid (TCA) cycle and for the biosynthesis of macromolecules. Telaglenastat (CB-839) is a first-in-class, potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1), the enzyme that catalyzes the first step in glutamine utilization. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on tumor metabolism and the TCA cycle, and detailed experimental protocols for its evaluation. Quantitative data from key preclinical and clinical studies are summarized to provide a comprehensive resource for researchers in oncology and drug development.

Introduction: The Role of Glutamine in Cancer Metabolism

Many tumors exhibit a phenomenon known as "glutamine addiction," where they become highly dependent on an exogenous supply of glutamine for survival and growth.[1][2] Glutamine serves as a primary carbon and nitrogen source for cancer cells, contributing to:

  • Anaplerosis: Replenishing TCA cycle intermediates to support energy production and biosynthesis.

  • Redox Homeostasis: Production of the antioxidant glutathione (GSH).

  • Biosynthesis: Providing nitrogen for the synthesis of nucleotides and other amino acids.

Glutaminase (GLS), a mitochondrial enzyme, plays a critical role in this process by converting glutamine to glutamate.[1][2] Glutamate can then be further metabolized to α-ketoglutarate (α-KG), a key intermediate of the TCA cycle.[3] The kidney-type isoform, GLS1, is overexpressed in a variety of cancers, including renal cell carcinoma (RCC), triple-negative breast cancer (TNBC), and non-small cell lung cancer (NSCLC), making it an attractive therapeutic target.[2]

This compound (CB-839): Mechanism of Action

This compound is a potent and selective inhibitor of GLS1.[4] It binds to an allosteric site on the enzyme, leading to a reversible and non-competitive inhibition of its activity.[4] By blocking the conversion of glutamine to glutamate, this compound effectively cuts off a major metabolic fuel source for cancer cells.[1][5] This disruption of glutaminolysis leads to a cascade of downstream effects, ultimately impairing tumor cell proliferation and survival.

Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase 1 (GLS1) aKG α-Ketoglutarate Glutamate->aKG GSH Glutathione (GSH) Glutamate->GSH TCA TCA Cycle aKG->TCA Biosynthesis Biosynthesis (Nucleotides, Amino Acids) aKG->Biosynthesis This compound This compound (CB-839) GLS1 GLS1 This compound->GLS1 Inhibits

Figure 1: Mechanism of Action of this compound.

Effects on Tumor Metabolism and the TCA Cycle

The inhibition of GLS1 by this compound leads to significant alterations in the metabolic landscape of cancer cells.

Disruption of the TCA Cycle

By blocking the production of glutamate and subsequently α-ketoglutarate, this compound depletes a key anaplerotic substrate for the TCA cycle.[3] This leads to a reduction in the levels of downstream TCA cycle intermediates such as succinate, fumarate, and malate.[3] The diminished flux through the TCA cycle results in decreased mitochondrial respiration and ATP production.[6]

Impaired Redox Balance

Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By reducing glutamate levels, this compound impairs GSH synthesis, leading to an increase in reactive oxygen species (ROS) and enhanced oxidative stress within the tumor cells.[7] This can sensitize cancer cells to other therapies, such as radiation.[7]

Inhibition of Biosynthesis

The carbon and nitrogen derived from glutamine are essential for the synthesis of nucleotides, non-essential amino acids, and fatty acids.[2] By blocking glutamine metabolism, this compound curtails the availability of these building blocks, thereby inhibiting cell growth and proliferation.

cluster_TCA TCA Cycle cluster_Glutaminolysis Glutaminolysis Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS1 Glutamate->aKG This compound This compound GLS1 GLS1 This compound->GLS1 Inhibition

Figure 2: this compound's Impact on the TCA Cycle.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Activity of this compound
Cancer TypeModelParameterValueReference
VariousRecombinant Human GACIC5024 nM[8]
Mouse KidneyEndogenous GlutaminaseIC5023 nM[4]
Mouse BrainEndogenous GlutaminaseIC5028 nM[4]
Triple-Negative Breast CancerMouse XenograftTumor Growth Inhibition61% (at 200 mg/kg)[8]
HER2+ Breast CancerJIMT-1 XenograftTumor Growth Inhibition54% (at 200 mg/kg)[8]
Renal Cell CarcinomaCaki-1 XenograftTumor Growth InhibitionSignificant reduction vs. vehicle[6]
Head and Neck Squamous Cell CarcinomaCAL-27 XenograftTumor Growth InhibitionSignificant reduction vs. vehicle[9]
Table 2: Clinical Efficacy of this compound in Combination Therapy
Trial NameCancer TypeCombinationPrimary EndpointResultReference
ENTRATA Advanced/Metastatic RCCThis compound + EverolimusProgression-Free Survival (PFS)3.8 months vs. 1.9 months with placebo + everolimus (HR=0.64, p=0.079)[2][10][11][12][13]
CANTATA Advanced/Metastatic RCCThis compound + CabozantinibProgression-Free Survival (PFS)9.2 months vs. 9.3 months with placebo + cabozantinib (HR=0.94, p=0.65)[7][14][15][16][17]
Phase I Advanced Solid TumorsThis compound MonotherapyDisease Control Rate (DCR)43% across expansion cohorts[4][18]
Phase I Renal Cell CarcinomaThis compound MonotherapyDisease Control Rate (DCR)50%[4][18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound.

Glutaminase (GLS1) Activity Assay

This protocol describes a fluorometric assay to measure GLS1 activity in cell or tissue lysates.

Materials:

  • GLS Assay Buffer

  • GLS Substrate (L-glutamine)

  • GLS Developer

  • GLS Enzyme Mix

  • PicoProbe™ (in DMSO)

  • Glutamate Standard

  • 96-well black microplate

  • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

Procedure:

  • Sample Preparation: Homogenize cells or tissue in GLS Assay Buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration.

  • Standard Curve Preparation: Prepare a Glutamate standard curve according to the kit manufacturer's instructions.

  • Reaction Mix Preparation: For each well, prepare a reaction mix containing GLS Assay Buffer, GLS Developer, GLS Enzyme Mix, and PicoProbe™.

  • Assay:

    • Add samples (lysates) to the wells of the 96-well plate.

    • For a background control, add GLS Assay Buffer instead of the sample.

    • Initiate the reaction by adding the GLS Substrate to all wells except the background control.

    • Add the Reaction Mix to all wells.

  • Measurement: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence at Ex/Em = 535/587 nm.

  • Calculation: Subtract the background reading from all sample readings. Determine the glutamate concentration from the standard curve and calculate GLS activity.

Intracellular Metabolite Extraction and LC-MS Analysis

This protocol details the extraction of intracellular metabolites for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Liquid nitrogen

  • Centrifuge

  • Nitrogen gas evaporator or vacuum concentrator

  • LC-MS grade water

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with this compound or vehicle control for the desired time.

  • Quenching and Harvesting:

    • Aspirate the culture medium and quickly wash the cells twice with ice-cold PBS.

    • Immediately add liquid nitrogen to the plate to flash-freeze the cells and quench metabolic activity.

  • Metabolite Extraction:

    • Add pre-chilled 80% methanol to the frozen cells.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Sample Preparation:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

    • Carefully transfer the supernatant (containing the metabolites) to a new tube.

    • Dry the supernatant using a nitrogen gas evaporator or vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried metabolite pellet in a suitable volume of LC-MS grade water.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

    • Analyze the samples using a targeted or untargeted metabolomics method to quantify TCA cycle intermediates and other relevant metabolites.

start Cell Culture & Treatment wash Wash with ice-cold PBS start->wash quench Quench with Liquid Nitrogen wash->quench extract Extract with 80% Methanol quench->extract precipitate Protein Precipitation (-20°C) extract->precipitate centrifuge1 Centrifuge precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Dry Metabolites supernatant->dry reconstitute Reconstitute in Water dry->reconstitute lcms LC-MS Analysis reconstitute->lcms

Figure 3: Experimental Workflow for Metabolomics.

Seahorse XF Analyzer for OCR and ECAR Measurement

This protocol outlines the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), as indicators of mitochondrial respiration and glycolysis, respectively.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin, FCCP, Rotenone/Antimycin A (for Mito Stress Test)

  • Glucose, Oligomycin, 2-Deoxyglucose (2-DG) (for Glycolysis Stress Test)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Drug Treatment: Treat cells with this compound or vehicle control for the desired duration.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • Replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Seahorse XF Assay:

    • Load the prepared sensor cartridge and cell plate into the Seahorse XF Analyzer.

    • Perform instrument calibration.

    • Run the assay, which involves cycles of mixing, waiting, and measuring OCR and ECAR.

    • For stress tests, sequentially inject the metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) to assess different parameters of mitochondrial function or glycolysis.

  • Data Analysis: Normalize the OCR and ECAR data to cell number or protein concentration. Analyze the data to determine the effects of this compound on basal respiration, ATP production, maximal respiration, and glycolytic capacity.

Western Blot Analysis of mTOR Signaling

This protocol describes the detection of key proteins in the mTOR signaling pathway by Western blotting.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse this compound-treated and control cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

Signaling Pathways Modulated by this compound

This compound's metabolic effects are intertwined with key cancer signaling pathways.

mTOR Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. In some cancer types, this compound has been shown to decrease mTOR activity.[19] This may be an indirect effect of metabolic stress induced by glutamine deprivation. The combination of this compound with mTOR inhibitors like everolimus has shown synergistic anti-tumor effects in preclinical models of RCC.[19]

HIF-1α Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a crucial role in the adaptation of cancer cells to hypoxic conditions, in part by promoting metabolic reprogramming. In clear cell RCC, the loss of the von Hippel-Lindau (VHL) tumor suppressor leads to the stabilization and activation of HIF-1α.[19] HIF-1α upregulates genes involved in glycolysis and glutamine metabolism. By inhibiting a key enzyme in glutamine metabolism, this compound can counteract some of the metabolic advantages conferred by HIF-1α activation.

This compound This compound GLS1 GLS1 This compound->GLS1 Inhibits Metabolic_Stress Metabolic Stress This compound->Metabolic_Stress Glutaminolysis Glutaminolysis GLS1->Glutaminolysis TCA_Anaplerosis TCA Anaplerosis Glutaminolysis->TCA_Anaplerosis mTOR_Signaling mTOR Signaling Glutaminolysis->mTOR_Signaling Influences Cell_Growth Cell Growth & Proliferation TCA_Anaplerosis->Cell_Growth mTOR_Signaling->Cell_Growth HIF1a_Activity HIF-1α Activity HIF1a_Activity->Glutaminolysis Metabolic_Stress->mTOR_Signaling Inhibits Metabolic_Stress->Cell_Growth Inhibits

Figure 4: Interplay of this compound with Signaling Pathways.

Conclusion

This compound represents a targeted therapeutic strategy that exploits the metabolic vulnerability of glutamine-addicted cancers. By inhibiting GLS1, it effectively disrupts the central carbon metabolism and redox balance of tumor cells, leading to reduced proliferation and survival. The preclinical and clinical data, along with the detailed experimental protocols provided in this guide, offer a solid foundation for further investigation into the therapeutic potential of this compound and the broader field of cancer metabolism. Understanding the intricate interplay between glutamine metabolism and key oncogenic signaling pathways will be crucial for the rational design of combination therapies and the identification of patient populations most likely to benefit from this novel class of anticancer agents.

References

Investigating the Pharmacodynamics of Telaglenastat in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Telaglenastat (formerly CB-839), a first-in-class, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1). This compound targets the metabolic reprogramming of cancer cells, a key hallmark of malignancy, by blocking the conversion of glutamine to glutamate, a critical step in cancer cell bioenergetics and biosynthesis.[1][2] This document summarizes key quantitative data from preclinical studies, details the experimental protocols used to generate this data, and provides visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action and Key Pharmacodynamic Effects

This compound is a potent and selective inhibitor of the kidney-type (KGA) and glutaminase C (GAC) splice variants of GLS1, with significantly less activity against GLS2.[1] By inhibiting GLS1, this compound effectively blocks the first step in glutamine utilization, leading to a reduction in glutamate levels and downstream metabolites essential for the tricarboxylic acid (TCA) cycle, glutathione production, and the synthesis of other critical biomolecules.[3][4] This disruption of glutamine metabolism results in decreased cancer cell proliferation, induction of apoptosis, and suppression of tumor growth in various preclinical models.[5][6][7]

dot

start Start prep_lysate Prepare Cell/Tissue Lysate start->prep_lysate add_reagents Add Assay Buffer, Glutamine, GDH, and this compound prep_lysate->add_reagents initiate_rxn Initiate Reaction with Recombinant Human GAC add_reagents->initiate_rxn monitor_fluorescence Monitor NADPH Fluorescence (Ex340/Em460 nm) initiate_rxn->monitor_fluorescence calc_activity Calculate % Inhibition monitor_fluorescence->calc_activity end End calc_activity->end start Start implant_cells Subcutaneously Implant Cancer Cells into Mice start->implant_cells tumor_growth Allow Tumors to Establish to a Defined Size implant_cells->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer this compound, Vehicle, or Combination Therapy randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor euthanize Euthanize Mice and Collect Tumors for Further Analysis monitor->euthanize end End euthanize->end

References

Telaglenastat's impact on glutamine addiction in tumors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Telaglenastat's Impact on Glutamine Addiction in Tumors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic hallmarks is an increased dependence on glutamine, a phenomenon termed "glutamine addiction".[1][2] This dependency is primarily driven by the need for glutamine as a carbon source to replenish the tricarboxylic acid (TCA) cycle (anaplerosis) and as a nitrogen donor for the biosynthesis of nucleotides, non-essential amino acids, and glutathione.[1][3][4][5] The enzyme glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate, is the gatekeeper of glutaminolysis and is frequently overexpressed in various cancers, including renal cell carcinoma (RCC), triple-negative breast cancer (TNBC), and melanoma.[6][7][8] this compound (formerly CB-839) is a potent, selective, and orally bioavailable first-in-class inhibitor of GLS1.[5][9][10] By blocking the first crucial step in glutamine metabolism, this compound effectively starves tumor cells of essential metabolic substrates, leading to anti-proliferative effects and providing a strong rationale for its development as an anticancer agent.[11][12] This technical guide details the mechanism of action of this compound, summarizes key preclinical and clinical data, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action: Disrupting the Hub of Glutamine Metabolism

This compound is a noncompetitive, allosteric inhibitor of the kidney-type isoform of glutaminase (GLS1).[5] It binds to a site distinct from the active site, inducing a conformational change that inactivates the enzyme. This blockade of GLS1 activity has several downstream consequences for the cancer cell:

  • Inhibition of Anaplerosis: By preventing the conversion of glutamine to glutamate, this compound blocks the entry of glutamine-derived carbon into the TCA cycle.[13][14] This depletes key TCA cycle intermediates like α-ketoglutarate, malate, and aspartate, impairing mitochondrial respiration and energy production.[5][13]

  • Disruption of Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), the cell's primary antioxidant. This compound treatment leads to decreased intracellular levels of glutamate and subsequently GSH, rendering cancer cells more vulnerable to oxidative stress.[5][13]

  • Impaired Biosynthesis: The nitrogen from glutamine is essential for the synthesis of purine and pyrimidine nucleotides and non-essential amino acids.[3] By limiting glutamate availability, this compound hinders the production of these vital building blocks required for cell growth and division.

The following diagram illustrates the central role of glutaminase in tumor cell metabolism and the point of intervention for this compound.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Gln_ext Glutamine ASCT2 ASCT2/ SLC1A5 Gln_ext->ASCT2 Gln_int Glutamine Glutamate_cyt Glutamate Nucleotides Nucleotides (DNA/RNA Synthesis) Gln_int->Nucleotides NEAAs Non-Essential Amino Acids Gln_int->NEAAs Gln_mito Glutamine Gln_int->Gln_mito GSH Glutathione (GSH) (Redox Balance) Glutamate_cyt->GSH Glutamate_mito Glutamate Gln_mito->Glutamate_mito Glutaminase (GLS1) aKG α-Ketoglutarate Glutamate_mito->aKG GDH TCA TCA Cycle (Energy & Biosynthesis) aKG->TCA ASCT2->Gln_int Tela This compound (CB-839) Tela->Gln_mito Inhibition invis_node Tela->invis_node

Caption: this compound inhibits glutaminase (GLS1), blocking glutamine's conversion to glutamate.

Quantitative Preclinical Data

This compound has demonstrated potent anti-proliferative activity across a wide range of cancer models, both as a single agent and in combination therapies.

Table 1: In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeIC50 (nM)NotesReference
HCC-1806Triple-Negative Breast Cancer (TNBC)< 50Highly sensitive[15]
MDA-MB-231Triple-Negative Breast Cancer (TNBC)Not specifiedSensitive[15]
T47DER-Positive Breast Cancer> 1000Resistant[15]
Caki-1Clear Cell Renal Cell Carcinoma (ccRCC)~10Highly sensitive[13]
ACHNClear Cell Renal Cell Carcinoma (ccRCC)~20Highly sensitive[13]
Table 2: Impact of this compound on Tumor Metabolism
Cell LineTreatmentChange in Glutamine ConsumptionChange in Glucose ConsumptionChange in OCR/ECAR RatioReference
Patient-Derived Melanoma1 µM this compound (12h)Up to 80% decreaseNot specifiedNot specified[16]
ACHN (RCC)This compound> 80% decreaseNo changeDecrease[13]
ACHN (RCC)EverolimusNo change~37% decreaseNot specified[13]
ACHN (RCC)This compound + Everolimus> 80% decrease~37% decreaseNot specified[13]
CAL-27 (HNSCC)1000 nM this compoundNot specifiedNot specifiedSignificant decrease (p ≤ 0.0001)[6]
HN5 (HNSCC)1000 nM this compoundNot specifiedNot specifiedSignificant decrease (p ≤ 0.0001)[6]
Table 3: In Vivo Antitumor Efficacy of this compound
Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (TGI)Reference
TNBC ModelTriple-Negative Breast CancerThis compound (200 mg/kg, p.o.)61%[15]
JIMT-1Breast CancerThis compound (200 mg/kg, p.o.)54%[15]
Caki-1Renal Cell CarcinomaThis compound (200 mg/kg, BID) + Everolimus (1 mg/kg, QD)Significantly greater than either agent alone[13][17]
Caki-1Renal Cell CarcinomaThis compound (200 mg/kg, BID) + Cabozantinib (1 mg/kg, QD)Significantly greater than either agent alone[13][17]

Clinical Trial Evidence

This compound has been evaluated in multiple clinical trials, primarily in combination with other targeted agents.

Table 4: Summary of Key Clinical Trial Results
Trial Name (NCT)PhaseCancer TypeTreatment ArmsKey FindingReference
Phase 1 Study (NCT02071862)IAdvanced Solid TumorsThis compound MonotherapyRecommended Phase 2 Dose (RP2D) established at 800 mg BID. Disease control rate (DCR) of 50% in RCC.[12][18]
ENTRATA (NCT03163667)IIAdvanced/Metastatic RCC (heavily pretreated)This compound + Everolimus vs. Placebo + EverolimusMedian PFS was 3.8 months vs. 1.9 months (HR, 0.64). Showed proof of principle.[8][19]
CANTATA (NCT03428217)IIIAdvanced/Metastatic RCCThis compound + Cabozantinib vs. Placebo + CabozantinibDid not meet primary endpoint. Median PFS was 9.2 months vs. 9.3 months (HR, 0.94).[[“]]
Phase I/II StudyI/IImMelanoma, RCC, NSCLCThis compound + NivolumabCombination was well-tolerated but did not show a consistent pattern of efficacy across cohorts. ORR in checkpoint inhibitor-naïve ccRCC was 24%.[21]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key assays used to evaluate this compound's efficacy.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.

  • Cell Plating: Seed cells (e.g., HCC1806, Caki-1) in 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO).[15]

  • Incubation: Incubate plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[15]

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.

Glutaminase (GLS) Activity Assay (Coupled Enzyme Assay)

This method indirectly measures GLS activity by quantifying a downstream product.[18][22]

  • Principle: GLS converts glutamine to glutamate. Glutamate dehydrogenase (GDH) then oxidizes glutamate to α-ketoglutarate, concomitantly reducing NAD⁺ to NADH. The increase in NADH absorbance at 340 nm is proportional to GLS activity.

  • Lysate Preparation: Harvest cells or tissue and prepare protein lysates. Determine protein concentration using a standard method (e.g., BCA assay).

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, NAD⁺, and glutamate dehydrogenase.

  • Initiation: In a 96-well plate, add lysate to the reaction mixture. Initiate the reaction by adding the substrate, L-glutamine. For inhibitor studies, pre-incubate the lysate with this compound before adding glutamine.

  • Kinetic Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements and monitor the change in absorbance at 340 nm over time.

  • Analysis: Calculate the rate of NADH production (Vmax) from the linear portion of the kinetic curve. Determine percent inhibition by comparing the rates of this compound-treated samples to vehicle controls.[18]

Metabolic Flux Analysis (Seahorse XF Analyzer)

This technology measures the two major energy-producing pathways in the cell—mitochondrial respiration and glycolysis—in real-time.

  • Workflow: The following diagram outlines the standard workflow for a Seahorse XF Mito Stress Test.

G start Seed cells in Seahorse XF plate treat Treat with this compound (or vehicle) and incubate start->treat assay Perform Seahorse XF Mito Stress Test Assay treat->assay inject1 Inject Port A: Oligomycin (ATP Synthase Inhibitor) assay->inject1 inject2 Inject Port B: FCCP (Uncoupler) inject1->inject2 inject3 Inject Port C: Rotenone/Antimycin A (Complex I/III Inhibitors) inject2->inject3 analyze Analyze OCR & ECAR data to determine metabolic parameters inject3->analyze

Caption: Workflow for assessing mitochondrial function using a Seahorse XF Mito Stress Test.
  • Protocol:

    • Cell Plating: Seed cells into a Seahorse XF cell culture microplate and allow them to form a monolayer.

    • Treatment: Treat cells with this compound or vehicle and incubate for the desired duration.

    • Assay Preparation: One hour before the assay, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glutamine, glucose, pyruvate) and incubate in a non-CO₂ incubator.

    • Instrument Setup: Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.

    • Mito Stress Test: Load the inhibitor compounds into the injection ports of the sensor cartridge: Oligomycin (Port A), FCCP (Port B), and Rotenone/Antimycin A (Port C).[23]

    • Data Acquisition: The instrument measures Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) at baseline and after each compound injection.[23]

    • Analysis: Key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity are calculated from the OCR profile.

In Vivo Tumor Xenograft Study

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

  • Animal Model: Use immunocompromised mice (e.g., SCID or Nude mice).

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5-10 million Caki-1 cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment cohorts (e.g., Vehicle, this compound, Combination Agent, this compound + Combination Agent).

  • Dosing:

    • This compound Formulation: Prepare in a vehicle such as 25% hydroxypropyl-β-cyclodextrin in 10 mmol/L citrate (pH 2.0).[16]

    • Administration: Administer this compound orally (p.o.) at a specified dose and schedule (e.g., 200 mg/kg, twice daily).[13][15] Administer other drugs as required by their specific protocols.

  • Monitoring: Measure tumor volumes (using calipers) and body weights 2-3 times per week.

  • Endpoint: Continue the study until tumors in the vehicle group reach a predetermined size or for a specified duration.

  • Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Perform statistical analysis to determine significance.

Rationale for Combination Strategies

While this compound shows activity as a monotherapy, its efficacy is significantly enhanced when combined with agents that target complementary metabolic or signaling pathways. Tumors can often adapt to the inhibition of one pathway by upregulating another.

Dual Blockade of Glucose and Glutamine Metabolism

Many cancer cells, particularly in RCC, exhibit a dual dependence on both glucose (glycolysis) and glutamine (glutaminolysis) metabolism.[8] Signal transduction inhibitors like everolimus (mTOR inhibitor) and cabozantinib (VEGFR/MET/AXL inhibitor) are known to suppress glucose utilization.[13] Combining these agents with this compound creates a synergistic metabolic crisis for the tumor by blocking both of its primary fuel sources.[13]

G Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Glutamine Glutamine Glutaminolysis Glutaminolysis Glutamine->Glutaminolysis Proliferation Tumor Growth & Proliferation Glycolysis->Proliferation TCA TCA Cycle Anaplerosis Glutaminolysis->TCA TCA->Proliferation Synergy Synergistic Cell Death Everolimus Everolimus / Cabozantinib Everolimus->Glycolysis Tela This compound Tela->Glutaminolysis

Caption: Synergistic tumor inhibition by dual blockade of glycolysis and glutaminolysis.
Combination with Immunotherapy

The tumor microenvironment (TME) is often glutamine-depleted due to high consumption by cancer cells. This nutrient scarcity can impair the function of immune cells, such as tumor-infiltrating lymphocytes (TILs). This compound can differentially impact tumor and immune cells.[16][24] By blocking glutamine uptake by tumor cells, it may increase the availability of extracellular glutamine for T cells, thereby enhancing their cytotoxic activity.[16] Preclinical studies have shown that combining this compound with checkpoint inhibitors (e.g., anti-PD1) increases T-cell infiltration and improves anti-tumor activity.[16][25][26]

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy that exploits the metabolic vulnerability of glutamine-addicted tumors. By potently and selectively inhibiting GLS1, it disrupts central metabolic pathways required for cancer cell survival and proliferation. While clinical results for monotherapy and some combinations have been modest, the strong preclinical data and clear mechanism of action provide a solid foundation for its continued investigation. Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to GLS1 inhibition and exploring novel, rational combination strategies that can overcome metabolic plasticity and resistance mechanisms in tumors.

References

Telaglenastat (CB-839): A Technical Guide to its Single-Agent Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-tumor activity of Telaglenastat (also known as CB-839) when used as a single agent. This compound is an investigational, first-in-class, orally bioavailable small molecule inhibitor of glutaminase (GLS).[1][2] By targeting a key metabolic pathway in cancer cells, this compound represents a novel therapeutic approach. This document details its mechanism of action, summarizes preclinical and clinical data, and provides insights into its experimental evaluation.

Mechanism of Action: Targeting Glutamine Metabolism

Many cancer cells exhibit altered metabolism characterized by an increased dependence on glutamine, a phenomenon known as "glutamine addiction".[3] Glutamine serves as a crucial source of carbon and nitrogen for the synthesis of ATP, biosynthetic intermediates (like amino acids, fatty acids, and nucleotides), and glutathione, which is essential for managing oxidative stress.[1][4]

The first and rate-limiting step in glutamine utilization (glutaminolysis) is the conversion of glutamine to glutamate, a reaction catalyzed by the mitochondrial enzyme glutaminase (GLS).[1][5] this compound is a selective and reversible inhibitor of GLS, which blocks the conversion of glutamine to glutamate.[2][5] This disruption of glutamine metabolism impairs the proliferation and survival of glutamine-dependent tumor cells.[5][6] Preclinical studies have shown that tumor cells with mutations in genes like KRAS, MYC, and those in the tricarboxylic acid (TCA) cycle are particularly dependent on glutamine, providing a rationale for targeting GLS in these contexts.[1]

Telaglenastat_Mechanism_of_Action cluster_legend Legend Metabolite Metabolite Enzyme Enzyme Inhibitor Inhibitor Process Process Pathway_Output Pathway_Output Glutamine Glutamine GLS Glutaminase (GLS) Glutamine->GLS Substrate Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG GSH Glutathione Production Glutamate->GSH TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Biosynthesis Biosynthesis (Nucleotides, Fatty Acids) TCA_Cycle->Biosynthesis GLS->Glutamate Product This compound This compound This compound->GLS Inhibits

This compound inhibits the conversion of glutamine to glutamate.

Preclinical Anti-Tumor Activity

This compound has demonstrated both cytostatic and cytotoxic anti-proliferative activity across a range of tumor cell lines and has shown tumor growth suppressive effects in various xenograft models as a single agent.[1][4]

In preclinical models, the sensitivity of cancer cell lines to this compound strongly correlates with their dependence on glutamine for proliferation.[6] This has been observed in cell lines derived from various tumor types, including renal cell carcinoma (RCC), triple-negative breast cancer (TNBC), and non-small cell lung cancer (NSCLC).[1][6]

Table 1: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell Line Cancer Type IC50 (nM) Reference
HCC1806 Triple-Negative Breast Cancer < 50 [7]
HCC1143 Triple-Negative Breast Cancer < 50 [7]
MDA-MB-231 Triple-Negative Breast Cancer < 50 [7]
ACHN Renal Cell Carcinoma ~20 [6]
Caki-1 Renal Cell Carcinoma ~30 [6]

| Panel of 28 cell lines | Various | 2-72 (for 16 sensitive lines) |[8] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: Cell Proliferation Assay

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with increasing concentrations of this compound (e.g., from 0.01 nM to 10 µM) or a vehicle control (like DMSO).

  • Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or Resazurin assay.[9][10]

  • Data Analysis: The luminescence or fluorescence signal, which is proportional to the number of viable cells, is plotted against the drug concentration. The IC50 value is calculated using a non-linear regression curve fit.

As a single agent, this compound has demonstrated the ability to control tumor growth in mouse xenograft models.[6][11] These studies establish its anti-tumor efficacy in a whole-organism context.

Table 2: In Vivo Single-Agent Anti-Tumor Efficacy of this compound

Xenograft Model Cancer Type Dosing Regimen Tumor Growth Inhibition Reference
Caki-1 Renal Cell Carcinoma 200 mg/kg, BID, oral Statistically significant reduction in tumor growth vs. vehicle [6]
CAL-27 Head and Neck Squamous Cell Carcinoma 200 mg/kg, BID, oral Statistically significant reduction in tumor growth vs. vehicle [11][12]

| HN5 | Head and Neck Squamous Cell Carcinoma | 200 mg/kg, BID, oral | Tumor volume was 94.9% of vehicle-treated tumors on day 25 |[11] |

Note: BID = twice daily.

Experimental Protocol: Xenograft Tumor Model Study

  • Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., Caki-1 RCC cells).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound). This compound is typically administered orally twice daily.[6][11]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a specified duration. Tumors are then excised for further analysis (e.g., pharmacodynamic studies).

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Analysis A 1. Cell Implantation (Subcutaneous injection of cancer cells) B 2. Tumor Growth (Allow tumors to reach ~150 mm³) A->B C 3. Randomization (Group animals into Vehicle & Treatment arms) B->C D 4. Dosing (Oral gavage, e.g., 200 mg/kg BID) C->D E 5. Monitoring (Measure tumor volume & body weight 2-3x weekly) D->E Repeated Cycle E->D F 6. Endpoint (e.g., 21 days or max tumor volume reached) E->F G 7. Data Analysis (Compare tumor growth between groups) F->G

A typical experimental workflow for an in vivo xenograft study.

Clinical Anti-Tumor Activity and Pharmacodynamics

The primary evaluation of this compound as a monotherapy has been in a first-in-human, Phase I dose-escalation and expansion study (NCT02071862).[1][4] This trial enrolled patients with advanced or metastatic solid tumors.[1]

While this compound has primarily been developed in combination therapies, the Phase I monotherapy cohorts provided an initial signal of its anti-tumor activity. The activity was modest but demonstrated proof of concept, particularly in the form of disease stabilization.[1]

Table 3: Single-Agent Clinical Activity of this compound (Phase I Study)

Patient Cohort Recommended Phase 2 Dose (RP2D) Overall Response Rate (ORR) Disease Control Rate (DCR) Key Findings Reference
All Expansion Cohorts (n=~120) 800 mg BID 5% 43% One confirmed partial response in a patient with renal cell carcinoma (RCC) who was on the study for ~12 months. [1][4]

| Renal Cell Carcinoma (RCC) | 800 mg BID | - | 50% | Showed a signal of activity in a heavily pretreated population. |[1][4] |

Note: ORR = Percentage of patients with a partial or complete response. DCR = Percentage of patients with a complete response, partial response, or stable disease.

Experimental Protocol: Phase I Clinical Trial (NCT02071862) - Key Aspects

  • Study Design: A first-in-human, open-label, dose-escalation (3+3 design) and expansion study.[4]

  • Patient Population: Patients with advanced and/or treatment-refractory solid tumors. Expansion cohorts focused on tumor types with predicted sensitivity, such as RCC, TNBC, and those with specific metabolic mutations (e.g., IDH, SDH, FH).[1][8]

  • Treatment: this compound was administered orally in 21-day cycles until disease progression or unacceptable toxicity. The recommended Phase 2 dose (RP2D) was determined to be 800 mg twice daily.[4]

  • Endpoints: The primary objectives were to assess safety, determine the maximum tolerated dose (MTD), and define the RP2D. Secondary objectives included evaluating pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity (per RECIST v1.1).[4]

The Phase I study confirmed that this compound effectively engaged its target in patients. Pharmacodynamic assessments in both platelets and tumor tissue demonstrated robust inhibition of GLS activity.[1][8]

Table 4: Pharmacodynamic Effects of this compound in Patients

Biomarker Tissue/Fluid Result Implication Reference
GLS Activity Platelets >90% inhibition at plasma exposures >300 nmol/L Confirms systemic target engagement. [1][4]
GLS Activity Tumor Biopsies >75% inhibition Confirms target engagement within the tumor. [1][4]

| Plasma Glutamine | Plasma | ~1.5-fold average increase | Consistent with the mechanism of action (blockade of glutamine utilization). |[1] |

Consistent with its mechanism, the inhibition of GLS by this compound leads to a measurable increase in plasma glutamine levels, serving as a key pharmacodynamic biomarker.[1]

Conclusion

As a single agent, this compound, a first-in-class glutaminase inhibitor, has demonstrated a clear mechanism of action, favorable safety profile, and evidence of target engagement in both preclinical models and clinical trials.[1] While its monotherapy anti-tumor activity is modest, primarily resulting in disease stabilization, these foundational studies have been crucial. They have provided the proof-of-concept for glutaminase inhibition as a viable therapeutic strategy and have strongly supported its further development in combination with other anti-cancer agents that target complementary metabolic pathways.[1][2] The data gathered from single-agent studies have been instrumental in designing rational combination trials that aim to exploit the metabolic vulnerabilities of cancer cells more effectively.

References

The Double-Edged Sword: CB-839 (Telaglenastat) and the Induction of Autophagy in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

CB-839, also known as Telaglenastat, is a potent and selective small-molecule inhibitor of glutaminase 1 (GLS1), a critical enzyme in cancer cell metabolism. By disrupting the conversion of glutamine to glutamate, CB-839 effectively targets the metabolic reprogramming that fuels rapid proliferation in many tumor types. A significant consequence of this metabolic interference is the induction of autophagy, a cellular self-degradation process with a complex, context-dependent role in cancer cell survival and death. This technical guide provides an in-depth analysis of the molecular mechanisms by which CB-839 induces autophagy, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting glutamine metabolism and autophagy in oncology.

Introduction: The Central Role of Glutamine Metabolism in Cancer

Cancer cells exhibit profound metabolic alterations to sustain their high rates of growth and proliferation. One of the most prominent of these is an addiction to the amino acid glutamine.[1] Glutamine serves as a primary carbon and nitrogen source for the synthesis of nucleotides, non-essential amino acids, and fatty acids.[1] It also plays a crucial role in maintaining redox homeostasis through the production of glutathione and NADPH.[1] The entry of glutamine into these critical metabolic pathways is gated by the enzyme glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate.[2] The kidney-type isoform, GLS1, is frequently overexpressed in a wide range of malignancies, making it an attractive therapeutic target.[2]

CB-839 (this compound) is a potent, selective, and orally bioavailable inhibitor of GLS1.[3] By blocking glutaminase activity, CB-839 disrupts downstream metabolic pathways, leading to antiproliferative effects and, in some cases, apoptosis in cancer cells.[3][4] A key cellular response to the metabolic stress induced by CB-839 is the activation of autophagy.[4][5] Autophagy is a catabolic process that involves the sequestration of cytoplasmic components within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of their contents.[6] In the context of cancer, autophagy can function as both a tumor suppressor and a promoter of cell survival, making its modulation a complex but potentially powerful therapeutic strategy.[6]

Mechanism of Action: How CB-839 Induces Autophagy

The induction of autophagy by CB-839 is intrinsically linked to its primary mechanism of action: the inhibition of glutaminolysis. The process can be understood through the following key signaling events:

  • Disruption of Glutaminolysis: CB-839 competitively and reversibly inhibits GLS1, preventing the conversion of glutamine to glutamate.[3][4] This leads to an intracellular accumulation of glutamine and a depletion of glutamate and its downstream metabolites, such as α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle.[3][7]

  • Inhibition of mTORC1 Signaling: The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and a potent inhibitor of autophagy.[8] Glutamine and its metabolite α-KG are known to activate mTORC1 signaling.[7] By depleting the intracellular pool of α-KG, CB-839 leads to the inactivation of mTORC1.[7][9]

  • Activation of the ULK1 Complex and Autophagosome Formation: The inactivation of mTORC1 relieves its inhibitory phosphorylation of the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is a critical initiator of autophagy.[8][10] The activated ULK1 complex then initiates the formation of the phagophore, the precursor to the autophagosome, at the endoplasmic reticulum.[11][12] This process involves the recruitment of other autophagy-related (Atg) proteins.[11]

The following diagram illustrates the signaling pathway from GLS1 inhibition by CB-839 to the induction of autophagy.

CB839_Autophagy_Pathway cluster_cell Cancer Cell CB839 CB-839 (this compound) GLS1 Glutaminase 1 (GLS1) CB839->GLS1 inhibits Glutamate Glutamate GLS1->Glutamate product Glutamine Glutamine Glutamine->GLS1 substrate aKG α-Ketoglutarate (α-KG) Glutamate->aKG leads to mTORC1 mTORC1 aKG->mTORC1 activates ULK1 ULK1 Complex mTORC1->ULK1 inhibits Autophagy Autophagy Induction ULK1->Autophagy initiates Experimental_Workflow cluster_assays Autophagy Assessment start Start: Cancer Cell Culture treatment CB-839 Treatment start->treatment harvest Cell Harvesting treatment->harvest immunoblot Immunoblotting (LC3-II, p62) harvest->immunoblot microscopy Fluorescence Microscopy (LC3 Puncta) harvest->microscopy analysis Data Analysis and Interpretation immunoblot->analysis microscopy->analysis end Conclusion analysis->end Autophagy_Dual_Role CB839 CB-839 Treatment MetabolicStress Metabolic Stress (Glutamine Deprivation) CB839->MetabolicStress Autophagy Autophagy Induction MetabolicStress->Autophagy Survival Cell Survival (Resistance) Autophagy->Survival Pro-survival Death Cell Death Autophagy->Death Pro-death

References

Methodological & Application

Application Notes and Protocols: Telaglenastat in Vitro Assay for Glutaminase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro enzymatic assay to determine the activity of glutaminase (GLS) and to evaluate the inhibitory potential of compounds such as Telaglenastat (CB-839). Additionally, it includes relevant quantitative data for this compound and diagrams illustrating the experimental workflow and the targeted metabolic pathway.

Introduction

Glutaminase is a mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate.[1] This reaction is a critical entry point for glutamine into cellular metabolism, providing carbon and nitrogen for the synthesis of other amino acids, lipids, and for energy production through the tricarboxylic acid (TCA) cycle.[2][3] In many cancer cells, there is an increased reliance on glutamine metabolism, making glutaminase a compelling therapeutic target.[2][4][5] this compound (CB-839) is a potent and selective inhibitor of glutaminase 1 (GLS1), which includes the splice variants KGA and GAC.[6][7]

Principle of the Assay

The glutaminase activity is determined using a coupled enzymatic assay. Glutaminase converts L-glutamine to L-glutamate. The amount of glutamate produced is then quantified in a secondary reaction catalyzed by glutamate dehydrogenase (GDH). In this reaction, glutamate is converted to α-ketoglutarate, with the simultaneous reduction of NADP+ to NADPH. The rate of NADPH generation, which is directly proportional to the glutaminase activity, is monitored by measuring the increase in fluorescence at an emission wavelength of 460 nm with an excitation wavelength of 340 nm.[8][9][10]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound (CB-839)

Target/SystemIC50 ValueNotesReference
Recombinant Human GAC (rHu-GAC)24 nM[8][10]
Endogenous Glutaminase (Mouse Kidney)23 nM[6]
Endogenous Glutaminase (Mouse Brain)28 nM[6]
A549 Cells (antiproliferative activity)26 nM72-hour incubation[6]
HCT116 Cells (antiproliferative activity)28 nM[8]
CAKI-1 Cells (antiproliferative activity)40 nM5-day incubation[6]
HCC1806 Cells (antiproliferative activity)100 nM[8]
TNBC Cell Lines20-55 nM[8]

Experimental Protocols

Materials and Reagents
  • Recombinant human glutaminase C (rHu-GAC)

  • This compound (CB-839)

  • L-Glutamine

  • Glutamate Dehydrogenase (GDH)

  • NADP+ (Nicotinamide adenine dinucleotide phosphate)

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced) for standard curve

  • Tris-Acetate Buffer (50 mM, pH 8.6)

  • Potassium Phosphate (K2HPO4, 150 mM)

  • EDTA (0.25 mM)

  • Bovine Serum Albumin (BSA, 0.1 mg/mL)

  • Dithiothreitol (DTT, 1 mM)

  • Triton X-100 (0.01%)

  • DMSO (Dimethyl sulfoxide)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Assay Buffer Preparation

Prepare an assay buffer containing 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL BSA, 1 mM DTT, and 0.01% Triton X-100.[8][9]

Procedure for Glutaminase Activity Assay and this compound IC50 Determination
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for IC50 determination.

    • Prepare stock solutions of L-glutamine and NADP+ in the assay buffer.

    • Prepare a stock solution of GDH in the assay buffer.

    • Prepare a stock solution of rHu-GAC in the assay buffer.

  • Assay Reaction Setup:

    • The final reaction volume is typically 15-50 µL. All reactions should be performed in duplicate or triplicate.

    • To measure the inhibitory effect of this compound, pre-mix the inhibitor (prepared in DMSO) with L-glutamine and GDH.[8][9]

    • The final concentrations in the reaction should be:

      • rHu-GAC: 2 nM[8][9]

      • L-Glutamine: 10 mM[8][9]

      • GDH: 6 units/mL[8][9]

      • NADP+: 2 mM[8][9]

      • DMSO: 2%[8][9]

    • Include control reactions:

      • No inhibitor control: Contains all reaction components with DMSO instead of this compound.

      • No enzyme control: Contains all reaction components except for rHu-GAC to measure background fluorescence.

      • Glutamate control: To ensure the coupling enzyme (GDH) is active, set up reactions with varying known concentrations of glutamate (1 to 75 µM) and NADP+ to monitor their conversion to α-ketoglutarate and NADPH.[8][9]

  • Initiation of the Reaction:

    • Initiate the enzymatic reactions by adding rHu-GAC to the wells containing the substrate and inhibitor mixture.[8][9]

  • Measurement of NADPH Generation:

    • Immediately after initiating the reaction, place the 96-well plate in a fluorescence microplate reader.

    • Monitor the generation of NADPH by measuring the fluorescence intensity every minute for 15 minutes.[8][9]

    • Use an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[8][9]

  • Data Analysis:

    • Convert the relative fluorescence units (RFU) to the concentration of NADPH (µM) using a standard curve generated with known concentrations of NADPH.[8][9]

    • Calculate the initial reaction velocities by fitting the first 5 minutes of each progress curve to a straight line.[8][9]

    • To determine the IC50 value for this compound, plot the percentage of glutaminase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response equation.[8]

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis reagents Prepare Stocks: - this compound (in DMSO) - L-Glutamine - NADP+ - GDH - rHu-GAC mix Pre-mix: This compound + L-Glutamine + GDH + NADP+ reagents->mix initiate Initiate Reaction: Add rHu-GAC mix->initiate read Measure Fluorescence (Ex: 340nm, Em: 460nm) for 15 min initiate->read calculate Calculate Initial Velocities read->calculate plot Plot % Activity vs. [Inhibitor] calculate->plot ic50 Determine IC50 plot->ic50 glutaminase_pathway cluster_cell Mitochondrion glutamine Glutamine glutamate Glutamate glutamine->glutamate Glutaminase (GLS1) alpha_kg α-Ketoglutarate glutamate->alpha_kg GDH / Transaminases tca TCA Cycle alpha_kg->tca Anaplerosis Energy & Biosynthesis Energy & Biosynthesis tca->Energy & Biosynthesis inhibitor This compound (CB-839) inhibitor->glutamate Inhibition

References

Application Notes and Protocols for Determining Telaglenastat Sensitivity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telaglenastat (formerly CB-839) is a first-in-class, selective, and orally bioavailable inhibitor of glutaminase (GLS), a critical enzyme in cancer cell metabolism.[1][2][3][4] Many cancer cells exhibit a heightened dependence on glutamine for energy production and biosynthesis, a phenomenon often termed "glutamine addiction".[5][6][7][8] this compound targets this vulnerability by blocking the conversion of glutamine to glutamate, thereby disrupting the tricarboxylic acid (TCA) cycle and other vital metabolic pathways.[1][9][10] These application notes provide detailed protocols and cell culture conditions for assessing the sensitivity of various cancer cell lines to this compound.

Mechanism of Action

This compound is a potent and selective inhibitor of both splice variants of GLS1, KGA and GAC, with IC50 values in the low nanomolar range.[4] By inhibiting GLS1, this compound depletes intracellular glutamate pools, leading to reduced TCA cycle anaplerosis, decreased production of biosynthetic precursors, and impaired redox homeostasis through reduced glutathione synthesis.[9][11] This metabolic disruption can result in cytostatic or cytotoxic effects in glutamine-dependent cancer cells.[12]

Signaling Pathway

The primary pathway affected by this compound is glutamine metabolism. In many cancer cells, glutamine is taken up and converted to glutamate by GLS. Glutamate is then converted to α-ketoglutarate, which enters the TCA cycle to support energy production and the synthesis of macromolecules. This compound's inhibition of GLS is a key intervention point in this pathway.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine ASCT2 ASCT2 Transporter Glutamine_ext->ASCT2 Uptake Glutamine_int Glutamine Glutamine_mito Glutamine Glutamine_int->Glutamine_mito Glutamate_int Glutamate Glutathione Glutathione (Redox Balance) Glutamate_int->Glutathione GLS1 GLS1 Glutamine_mito->GLS1 Glutamate_mito Glutamate aKG α-Ketoglutarate Glutamate_mito->aKG TCA_Cycle TCA Cycle (Energy & Biosynthesis) aKG->TCA_Cycle ASCT2->Glutamine_int This compound This compound (CB-839) This compound->GLS1 Inhibition GLS1->Glutamate_mito

Figure 1: Glutamine metabolism pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: A variety of cancer cell lines have shown sensitivity to this compound. The choice of cell line should be guided by the research question. Refer to Table 1 for a list of cell lines and their reported sensitivities.

  • Media: Culture cells in the recommended medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Note that the concentration of glutamine in standard media is high and may influence experimental outcomes.[8] For specific experiments, consider using dialyzed FBS to have better control over glutamine levels.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Protocol for Determining Cell Viability (IC50) using a Luminescent-Based Assay (e.g., CellTiter-Glo®)

This protocol outlines a common method for assessing the anti-proliferative effects of this compound.

Materials:

  • Selected cancer cell lines

  • Complete growth medium

  • This compound (CB-839)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).[13] A vehicle control (medium with the same final concentration of DMSO) must be included.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours under standard cell culture conditions.[13] The incubation time can be optimized based on the cell line's doubling time.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium only wells).

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the sensitivity of cancer cells to this compound.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Analysis Cell_Culture 1. Maintain Cancer Cell Line Culture Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Adherence 3. Allow Cells to Adhere (24h) Seeding->Adherence Drug_Prep 4. Prepare Serial Dilutions of this compound Adherence->Drug_Prep Treatment_Step 5. Treat Cells with this compound and Vehicle Control Drug_Prep->Treatment_Step Incubation 6. Incubate for 72h Treatment_Step->Incubation Viability_Assay 7. Perform Cell Viability Assay Incubation->Viability_Assay Data_Acquisition 8. Measure Luminescence Viability_Assay->Data_Acquisition IC50_Calc 9. Calculate IC50 Value Data_Acquisition->IC50_Calc

Figure 2: Workflow for determining this compound sensitivity.

Data Presentation

The following table summarizes the reported sensitivity of various cancer cell lines to this compound. This data can be used to select appropriate cell lines for further investigation.

Table 1: this compound (CB-839) Sensitivity in Various Cancer Cell Lines

Cell LineCancer TypeReported IC50 (nM)Notes
HCC1806Triple-Negative Breast Cancer (TNBC)49Highly sensitive.[4]
MDA-MB-231Triple-Negative Breast Cancer (TNBC)26Highly sensitive.[4]
T47DEstrogen Receptor-Positive Breast Cancer> 1000Resistant.[13]
ACHNRenal Cell Carcinoma (RCC)~100-200Sensitive.[11]
Caki-1Renal Cell Carcinoma (RCC)~100-200Sensitive.[11]
A549Non-Small Cell Lung Cancer (NSCLC)VariableSensitivity is dependent on culture conditions, particularly cystine levels.[14]
H1299Non-Small Cell Lung Cancer (NSCLC)~500Moderately sensitive.[15]
CAL-27Head and Neck Squamous Cell Carcinoma (HNSCC)-Proliferation is glutamine-dependent and spheroid growth is inhibited by this compound.[16]
HN5Head and Neck Squamous Cell Carcinoma (HNSCC)-Proliferation is glutamine-dependent and spheroid growth is inhibited by this compound.[16]
4T1Murine Breast Cancer-High glutamine consumption rate, reverted by this compound treatment.[17]
CT26Murine Colorectal Cancer-High glutamine consumption rate, reverted by this compound treatment.[17]

Factors Influencing this compound Sensitivity

Several factors can influence a cell's sensitivity to this compound:

  • Glutamine Dependence: Cells that are highly dependent on glutamine for proliferation and survival are more likely to be sensitive to this compound.[18][19]

  • Expression of SLC7A11 (xCT): High expression of the cystine/glutamate antiporter SLC7A11 has been shown to be a predictor of sensitivity to glutaminase inhibition.[20]

  • Culture Conditions: The nutrient composition of the culture medium, particularly the concentration of cystine, can significantly impact sensitivity to this compound.[14]

  • Metabolic Plasticity: Cancer cells can develop resistance by reprogramming their metabolism to bypass the need for glutamine, for example, through pyruvate anaplerosis.[21]

Conclusion

These application notes provide a framework for the in vitro evaluation of this compound sensitivity. The provided protocols and data will aid researchers in designing and executing experiments to explore the therapeutic potential of this glutaminase inhibitor in various cancer models. Careful consideration of cell line selection, culture conditions, and potential resistance mechanisms will be crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols: Telaglenastat (CB-839) in Combination with Cabozantinib in Renal Cell Carcinoma (RCC) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and preclinical data supporting the combination of Telaglenastat (CB-839) and cabozantinib for the treatment of renal cell carcinoma (RCC). Detailed protocols for key in vitro and in vivo experiments are included to facilitate further research and development in this area.

Introduction

Renal cell carcinoma (RCC) is a malignancy characterized by significant metabolic dysregulation.[1][2] Many RCC tumors exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect, and an increased dependence on glutamine to fuel the tricarboxylic acid (TCA) cycle for energy production and biosynthesis.[3] Glutaminase (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate, is often overexpressed in RCC, making it a promising therapeutic target.[1][3]

This compound (CB-839) is a first-in-class, oral, selective, and potent inhibitor of glutaminase.[1][3][4][5] By blocking glutaminase, this compound disrupts cancer cell metabolism, leading to reduced proliferation and survival.[4][6] Cabozantinib is an oral, multi-tyrosine kinase inhibitor that targets key signaling pathways involved in RCC pathogenesis, including VEGFR, MET, and AXL.[6][7][8][9] Inhibition of these pathways can reduce tumor angiogenesis, invasiveness, and metastasis.[6][7]

The combination of this compound and cabozantinib is based on the rationale of dual metabolic and signaling pathway inhibition. Preclinical studies have demonstrated that this combination can have synergistic or enhanced anti-proliferative activity in RCC models, both in vitro and in mouse xenografts.[1][10] This synergistic effect is thought to be due to the dual blockade of both glucose and glutamine metabolism.[3]

Data Presentation

Preclinical Synergy of this compound and Cabozantinib in RCC Models
ParameterCell LineThis compound (CB-839)CabozantinibCombinationReference
Anti-proliferative Activity Caki-1Growth InhibitionGrowth InhibitionSynergistic Inhibition[3]
Metabolic Effects Caki-1Decreased glutamine consumption, decreased glutamate productionDecreased glucose consumption, decreased lactate productionDual inhibition of glucose and glutamine consumption[3]
In Vivo Antitumor Activity Caki-1 XenograftTumor growth inhibitionTumor growth inhibitionSignificantly enhanced tumor growth inhibition[11]
Clinical Trial Data for this compound and Cabozantinib Combination in mRCC
Trial PhaseNumber of PatientsPrior Therapies (Median)Recommended Phase II DoseObjective Response Rate (ORR)Disease Control Rate (DCR)Reference
Phase I13 (12 evaluable)3This compound 800 mg BID + Cabozantinib 60 mg QD42% (overall), 50% (clear cell RCC)100% (clear cell RCC)[10][12]
Phase II (CANTATA)4441-2This compound 800 mg BID + Cabozantinib 60 mg QD31%Not Reported[1][13]

Note: The Phase II CANTATA trial did not meet its primary endpoint of significantly improving progression-free survival with the combination compared to cabozantinib alone.[13]

Signaling Pathways and Experimental Workflow

This compound and Cabozantinib Mechanism of Action in RCC Glutamine Glutamine Glutaminase Glutaminase (GLS) Glutamine->Glutaminase This compound This compound (CB-839) This compound->Glutaminase inhibits Glutamate Glutamate Glutaminase->Glutamate TCA_Cycle TCA Cycle Glutamate->TCA_Cycle Tumor_Growth_Metabolism Tumor Growth & Metabolism TCA_Cycle->Tumor_Growth_Metabolism Cabozantinib Cabozantinib VEGFR VEGFR Cabozantinib->VEGFR inhibits MET MET Cabozantinib->MET inhibits AXL AXL Cabozantinib->AXL inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT_mTOR Angiogenesis Angiogenesis VEGFR->Angiogenesis MET->PI3K_AKT_mTOR Invasion_Metastasis Invasion & Metastasis MET->Invasion_Metastasis AXL->PI3K_AKT_mTOR AXL->Invasion_Metastasis PI3K_AKT_mTOR->Tumor_Growth_Metabolism

Caption: Dual inhibition of glutamine metabolism and key signaling pathways in RCC.

In Vitro Experimental Workflow Start Start: RCC Cell Lines (e.g., Caki-1, ACHN) Cell_Culture Cell Culture & Maintenance Start->Cell_Culture Treatment Treatment with: - this compound - Cabozantinib - Combination Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Cell_Viability Metabolic_Assay Metabolic Assays (Glucose/Glutamine Consumption) Treatment->Metabolic_Assay Western_Blot Western Blot Analysis (Signaling Proteins) Treatment->Western_Blot Data_Analysis Data Analysis & Synergy Calculation Cell_Viability->Data_Analysis Metabolic_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for in vitro evaluation of this compound and cabozantinib.

In Vivo Xenograft Experimental Workflow Start Start: Immunocompromised Mice Tumor_Implantation Subcutaneous Implantation of RCC Cells (e.g., Caki-1) Start->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Vehicle Vehicle Control Randomization->Treatment_Vehicle Treatment_Tela This compound Randomization->Treatment_Tela Treatment_Cabo Cabozantinib Randomization->Treatment_Cabo Treatment_Combo Combination Randomization->Treatment_Combo Monitoring Tumor Volume & Body Weight Monitoring Treatment_Vehicle->Monitoring Treatment_Tela->Monitoring Treatment_Cabo->Monitoring Treatment_Combo->Monitoring Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Biomarker Analysis Monitoring->Endpoint

Caption: Workflow for in vivo xenograft studies.

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To assess the anti-proliferative effects of this compound and cabozantinib, alone and in combination, on RCC cell lines.

Materials:

  • RCC cell lines (e.g., Caki-1, ACHN)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (CB-839)

  • Cabozantinib

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count RCC cells.

    • Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and cabozantinib in complete growth medium.

    • For combination studies, prepare a matrix of concentrations for both drugs.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control.

    • Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the 96-well plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values for each drug.

    • For combination studies, use software such as CompuSyn to calculate the combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

In Vivo RCC Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of this compound and cabozantinib, alone and in combination.

Materials:

  • 6-8 week old female athymic nude mice

  • RCC cell line (e.g., Caki-1)

  • Matrigel

  • This compound (formulated for oral gavage)

  • Cabozantinib (formulated for oral gavage)

  • Vehicle control

  • Calipers

  • Animal balance

Protocol:

  • Tumor Cell Implantation:

    • Harvest RCC cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 150-200 mm^3, randomize mice into treatment groups (n=8-10 mice per group).

  • Drug Administration:

    • Vehicle Control Group: Administer the appropriate vehicle orally according to the treatment schedule.

    • This compound Group: Administer this compound (e.g., 200 mg/kg) orally, twice daily (BID).

    • Cabozantinib Group: Administer cabozantinib (e.g., 1 mg/kg) orally, once daily (QD).

    • Combination Group: Administer both this compound and cabozantinib at the specified doses and schedules.

  • Monitoring and Endpoint:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences in tumor growth between the groups.

References

Application Notes and Protocols: Lentiviral shRNA Knockdown of GLS1 to Mimic Telaglenastat Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate. This process is essential for replenishing the tricarboxylic acid (TCA) cycle and providing building blocks for biosynthesis in rapidly proliferating cancer cells.[1][2][3] The significance of GLS1 in tumorigenesis has made it an attractive therapeutic target.[4] Telaglenastat (CB-839) is a potent, selective, and orally bioavailable inhibitor of GLS1 that has shown anti-tumor activity in preclinical models and clinical trials.[5][6][7]

These application notes provide a framework for utilizing lentiviral short hairpin RNA (shRNA) to knock down GLS1 expression, thereby mimicking the pharmacological effects of this compound. This genetic approach allows for a specific and long-term inhibition of GLS1, serving as a valuable tool to study its function and validate it as a therapeutic target in various cancer models. The following protocols detail the necessary steps from lentiviral particle production to functional analysis of GLS1 knockdown cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GLS1 signaling pathway and the general experimental workflow for GLS1 knockdown studies.

GLS1_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_in Glutamine Glutamine_ext->Glutamine_in Transporter Glutamine_mito Glutamine Glutamine_in->Glutamine_mito Glutamate Glutamate Glutamine_mito->Glutamate Hydrolysis alpha_KG α-Ketoglutarate Glutamate->alpha_KG GLS1 GLS1 GLS1->Glutamate TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Biosynthesis Biosynthesis (Nucleotides, Fatty Acids) TCA_Cycle->Biosynthesis This compound This compound (CB-839) This compound->GLS1 Inhibition shRNA shRNA shRNA->GLS1 Knockdown

Caption: GLS1 metabolic pathway and points of inhibition.

Experimental_Workflow A 1. Lentiviral shRNA Vector Production B 2. Cell Line Transduction A->B C 3. Selection of Stable Knockdown Cells B->C D 4. Validation of GLS1 Knockdown C->D E 5. Functional Assays D->E F Western Blot / qPCR D->F G Cell Viability / Proliferation E->G H Colony Formation E->H I Apoptosis Assay E->I J Metabolic Assays E->J

Caption: Experimental workflow for GLS1 knockdown.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of GLS1 knockdown or this compound treatment on cancer cells.

Table 1: Effects of GLS1 Knockdown on Cancer Cell Proliferation and Viability

Cell LineMethodEffectReference
Colorectal Cancer (HT29, HCT116)shRNAMarkedly decreased cell growth and colony formation.[2][8]
Prostate Cancer (DU145, PC-3)siRNALargely blunted cell proliferation and inhibited colony formation.[9]
Breast Cancer (MDA-MB-231)siRNASignificantly reduced cell viability and colony formation.[10]
Head and Neck Squamous Cell Carcinoma (HN6, HN12)shRNASuppressed cell proliferation.[11]

Table 2: Effects of this compound (CB-839) on Cancer Cell Proliferation and Metabolism

Cell LineConcentrationIncubation TimeEffectReference
Triple-Negative Breast Cancer (HCC-1806)< 50 nmol/L-Antiproliferative activity.[6]
Triple-Negative Breast Cancer (MDA-MB-231)0.033 µM6 daysIC50 for cytotoxicity.[6]
Multiple Myeloma (MM.1S BzR)5 µM16 hoursSignificantly repressed oxygen consumption rate.[6]
Renal Cell Carcinoma (Caki-1)-72 hoursSynergistic anti-proliferative effects with cabozantinib.[12]
Glioblastoma (T98G, LN229, U87MG)-6 hoursModified key metabolites, decreased levels of pyrimidine biosynthesis metabolites.[13]
Acute Myeloid Leukemia (OCI-AML3)1 µM12-72 hoursReduced lactate production, ATP, OCR, cell viability, and proliferation.[14]

Table 3: Metabolic Changes Following GLS1 Inhibition

ConditionCell LineParameter MeasuredResultReference
GLS1 shRNAColorectal Cancer (HT29, HCT116)Intracellular ATP levelsMarkedly diminished.[2][8]
GLS1 shRNAColorectal Cancer (HT29, HCT116)Glucose uptake and lactate productionMarkedly decreased.[8]
This compoundRenal Cell CarcinomaIntracellular metabolites~5-fold increase in glutamine; marked decrease in glutamate, glutathione, malate, and aspartate.[12]
This compoundAcute Myeloid Leukemia (OCI-AML3)NADH/NAD+ and GSH/GSSG ratiosReduction in both ratios.[14]

Experimental Protocols

Protocol 1: Lentiviral shRNA Vector Production

This protocol describes the generation of lentiviral particles carrying an shRNA targeting GLS1 using a third-generation packaging system in HEK293T cells.

Materials:

  • HEK293T cells (low passage, <15)

  • DMEM with 10% FBS

  • Opti-MEM I Reduced Serum Medium

  • Lentiviral vector plasmid with shRNA against GLS1

  • Packaging plasmids (e.g., pMD2.G, pRSV-Rev, pMDLg/pRRE)

  • Transfection reagent (e.g., Lipofectamine, PEI)

  • 10 cm tissue culture dishes

  • Sterile microcentrifuge tubes and conical tubes

Procedure:

  • Cell Seeding: 24 hours before transfection, seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency at the time of transfection.[15]

  • Plasmid DNA Preparation: In a sterile tube, mix the lentiviral shRNA vector and packaging plasmids. For a 10 cm dish, a common ratio is 10 µg of shRNA plasmid, 5 µg of gag/pol plasmid, 5 µg of rev plasmid, and 10 µg of envelope plasmid.[16]

  • Transfection Complex Formation:

    • In Tube A, dilute the transfection reagent in Opti-MEM.

    • In Tube B, dilute the plasmid DNA mixture in Opti-MEM.

    • Add the contents of Tube B to Tube A, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.[16]

  • Transfection: Gently add the DNA-transfection reagent complex dropwise to the HEK293T cells. Swirl the dish to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Media Change: After 12-18 hours, carefully aspirate the media and replace it with fresh, complete DMEM.[17]

  • Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.[15][17] The supernatant can be pooled.

  • Virus Clarification and Storage: Centrifuge the harvested supernatant at a low speed to pellet cell debris. Filter the supernatant through a 0.45 µm filter. The viral particles can be used immediately or stored at -80°C.

Protocol 2: Transduction of Target Cells with Lentiviral Particles

This protocol outlines the process of infecting target cancer cells with the produced lentiviral particles.

Materials:

  • Target cancer cell line

  • Complete growth medium for the target cell line

  • Lentiviral supernatant

  • Polybrene (8 mg/mL stock)

  • 6-well or 10 cm tissue culture plates

Procedure:

  • Cell Seeding: Seed the target cells 24 hours prior to transduction to be 50-60% confluent at the time of infection.

  • Transduction:

    • Prepare the transduction media by mixing the lentiviral supernatant with complete growth medium.

    • Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.[16]

    • Aspirate the old media from the target cells and add the transduction media.

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Media Replacement: After 24 hours, replace the virus-containing media with fresh complete medium.[16]

  • Selection: If the lentiviral vector contains a selection marker (e.g., puromycin resistance), begin antibiotic selection 48-72 hours post-transduction.

Protocol 3: Validation of GLS1 Knockdown

It is crucial to validate the efficiency of GLS1 knockdown at both the mRNA and protein levels.

A. Quantitative Real-Time PCR (qPCR)

  • RNA Extraction: Isolate total RNA from both the GLS1 shRNA-transduced cells and control cells (e.g., non-transduced or scrambled shRNA-transduced) using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for GLS1 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The relative expression of GLS1 mRNA can be calculated using the ΔΔCt method.

B. Western Blot Analysis

  • Protein Lysate Preparation: Lyse the GLS1 shRNA-transduced and control cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against GLS1 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Use an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Protocol 4: Functional Assays

The following assays can be used to assess the phenotypic effects of GLS1 knockdown, mimicking the effects of this compound.

A. Cell Viability/Proliferation Assay (MTS/CCK-8)

  • Seed an equal number of GLS1 knockdown and control cells into a 96-well plate.

  • At various time points (e.g., 24, 48, 72 hours), add the MTS or CCK-8 reagent to the wells.

  • Incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength to determine cell viability.

B. Colony Formation Assay

  • Seed a low number of GLS1 knockdown and control cells (e.g., 500-1000 cells) into 6-well plates.

  • Incubate the cells for 1-2 weeks, allowing colonies to form.

  • Fix the colonies with methanol and stain with crystal violet.

  • Count the number of colonies to assess the long-term proliferative capacity.

C. Apoptosis Assay (Annexin V/PI Staining)

  • Harvest GLS1 knockdown and control cells.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

D. Metabolic Assays

  • ATP Measurement: Use a commercial ATP luminescence-based assay kit to measure intracellular ATP levels in GLS1 knockdown and control cells.

  • Glucose Uptake and Lactate Production: Measure the concentrations of glucose and lactate in the cell culture medium using commercially available colorimetric or fluorometric assay kits.

  • Metabolite Profiling: For a more comprehensive analysis, perform mass spectrometry-based metabolomics to measure the levels of glutamine, glutamate, and other TCA cycle intermediates.[12][13]

Conclusion

The use of lentiviral shRNA to knock down GLS1 provides a robust and specific method to investigate the consequences of inhibiting glutamine metabolism in cancer cells. The resulting phenotypes, such as decreased proliferation, altered metabolism, and induction of apoptosis, are expected to mimic the effects of the pharmacological inhibitor this compound. These protocols and application notes offer a comprehensive guide for researchers to effectively utilize this powerful genetic tool in the study of cancer metabolism and the validation of GLS1 as a therapeutic target.

References

Application Notes and Protocols for Seahorse XF Analysis of Metabolic Changes with CB-839 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit altered metabolism to support their rapid proliferation and survival.[1][2] One key metabolic pathway often upregulated in cancer is glutaminolysis, the process by which the amino acid glutamine is converted to glutamate and then to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate (α-KG).[3][4] This pathway provides cancer cells with a crucial source of carbon and nitrogen for energy production and the synthesis of macromolecules.[3][5][6] Glutaminase (GLS), the mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, is a key enzyme in this process and a promising therapeutic target.[3][7]

CB-839 (Telaglenastat) is a potent, selective, and orally bioavailable inhibitor of glutaminase (GLS1).[3][7][8] By blocking the first step in glutaminolysis, CB-839 disrupts downstream metabolic processes that are vital for cancer cell growth, including the TCA cycle and oxidative phosphorylation (OXPHOS).[9][10] This leads to a reduction in ATP production, an increase in reactive oxygen species (ROS), and ultimately, the inhibition of cell proliferation and induction of cell death in glutamine-dependent tumors.[8][11]

The Agilent Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time. It measures two key parameters of cellular bioenergetics: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[12][13][14] By monitoring these rates, researchers can gain valuable insights into how cells respond to various stimuli, including treatment with metabolic inhibitors like CB-839.[12][14]

These application notes provide a detailed guide for utilizing the Seahorse XF Analyzer to study the metabolic effects of CB-839 treatment on cancer cells.

Signaling Pathway: Glutaminolysis and Inhibition by CB-839

G cluster_0 Mitochondrion Glutamine Glutamine GLS1 Glutaminase (GLS1) Glutamine->GLS1 Substrate Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG TCA TCA Cycle & Oxidative Phosphorylation aKG->TCA GLS1->Glutamate Product CB839 CB-839 CB839->GLS1 Inhibition

Caption: Glutaminolysis pathway and the inhibitory action of CB-839 on Glutaminase (GLS1).

Application Note: Assessing Metabolic Rewiring with CB-839

Objective: To determine the effect of the glutaminase inhibitor CB-839 on the mitochondrial respiration and glycolytic activity of cancer cells using a Seahorse XF Analyzer.

Principle: Many cancer cells are "addicted" to glutamine to fuel the TCA cycle and maintain high rates of oxidative phosphorylation (OXPHOS).[15][16] Inhibition of glutaminase with CB-839 is expected to decrease the flux of glutamine-derived carbons into the TCA cycle, thereby reducing mitochondrial respiration (OCR).[9] In response to this metabolic stress, some cancer cells may upregulate glycolysis to compensate for the reduced mitochondrial ATP production, leading to an increase in the extracellular acidification rate (ECAR).[15][17] The Seahorse XF Real-Time ATP Rate Assay can be used to simultaneously measure the rates of ATP production from both mitochondria and glycolysis, providing a comprehensive view of the metabolic phenotype.[1]

Data Presentation

Table 1: Antiproliferative Activity of CB-839 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Assay Duration (hours)Citation
HT29Colorectal Cancer19.1048[17]
HT29Colorectal Cancer8.7596[17]
SW480Colorectal Cancer37.4848[17]
SW480Colorectal Cancer51.4196[17]
HG-3Chronic Lymphocytic Leukemia0.41Not Specified[11]
MEC-1Chronic Lymphocytic Leukemia66.2Not Specified[11]
A549Lung Cancer<0.1 (approx.)1[1]
PC-9Lung Cancer>1 (approx.)1[1]
Table 2: Summary of Expected Metabolic Changes with CB-839 Treatment
Metabolic ParameterExpected ChangeRationaleCitations
Oxygen Consumption Rate (OCR)
Basal RespirationDecreaseReduced substrate supply to the TCA cycle.[18][19]
Maximal RespirationDecreaseImpaired ability to respond to increased energy demand.[18][20]
ATP ProductionDecreaseReduced oxidative phosphorylation.[4][11]
Extracellular Acidification Rate (ECAR)
Glycolytic RateIncrease (in some cells)Compensatory mechanism to maintain ATP levels.[15][17]
ATP Production Rates
mitoATPDecreaseDirect consequence of GLS1 inhibition.[1][17]
glycoATPIncrease (in some cells)Shift towards glycolysis for energy production.[15][17]

Experimental Workflow

G A 1. Seed Cells in Seahorse XF Plate B 2. Incubate Overnight A->B C 3. Treat with CB-839 (or vehicle control) B->C E 5. Incubate Cells in CO2-free Incubator C->E D 4. Prepare Seahorse Sensor Cartridge & Drug Plate F 6. Run Seahorse XF Assay (e.g., Mito Stress Test or ATP Rate Assay) D->F E->F G 7. Analyze Data (OCR, ECAR, ATP Rates) F->G H 8. Interpret Results G->H

Caption: General experimental workflow for Seahorse XF analysis of CB-839 treatment.

Detailed Experimental Protocols

Cell Culture and Seeding
  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Agilent Seahorse XF Cell Culture Microplate[1]

    • Trypsin-EDTA

    • Phosphate-buffered saline (PBS)

  • Protocol:

    • Culture cells in appropriate complete medium until they reach 70-80% confluency.

    • On the day before the assay, harvest the cells using trypsin and resuspend them in complete medium.

    • Count the cells and determine the optimal seeding density for your cell line to achieve 80-90% confluency on the day of the assay. This needs to be empirically determined.

    • Seed the cells in an Agilent Seahorse XF Cell Culture Microplate. Do not seed cells in the background correction wells.

    • Allow the plate to sit at room temperature in a sterile hood for 30-60 minutes to ensure even cell distribution.

    • Incubate the plate overnight in a humidified 37°C incubator with 5% CO2.

CB-839 Treatment
  • Materials:

    • CB-839 (this compound)

    • Dimethyl sulfoxide (DMSO, vehicle)

    • Seahorse XF RPMI medium, pH 7.4 (supplemented with glucose, pyruvate, and glutamine as required by the specific assay kit)[1]

  • Protocol:

    • Prepare a stock solution of CB-839 in DMSO.

    • On the day of the assay, warm the appropriate Seahorse XF assay medium to 37°C.

    • Prepare working concentrations of CB-839 and a vehicle control (DMSO) in the warmed Seahorse XF assay medium. The final DMSO concentration should typically be less than 0.1%.

    • Remove the cell culture plate from the incubator. Gently remove the culture medium and wash the cells once with the warmed Seahorse XF assay medium.[21]

    • Add the Seahorse XF assay medium containing either CB-839 or vehicle control to the appropriate wells.

    • Incubate the cells for the desired treatment duration (e.g., 1 to 24 hours) in a 37°C non-CO2 incubator.[1][9] The optimal treatment time may vary between cell lines.

Seahorse XF Real-Time ATP Rate Assay Protocol

This protocol provides a direct measurement of mitochondrial and glycolytic ATP production rates.

  • Materials:

    • Agilent Seahorse XF Real-Time ATP Rate Assay Kit (contains Oligomycin and Rotenone/Antimycin A)[1]

    • Agilent Seahorse XF Calibrant

    • Hydrated Seahorse XF Sensor Cartridge

  • Protocol:

    • Day Before Assay: Hydrate a Seahorse XF Sensor Cartridge by adding 200 µL of Agilent Seahorse XF Calibrant to each well and incubate overnight in a 37°C non-CO2 incubator.

    • Assay Day - Prepare Drug Plate:

      • Prepare stock solutions of Oligomycin and Rotenone/Antimycin A according to the kit instructions.

      • Load the appropriate volumes of Oligomycin into Port A of the sensor cartridge.

      • Load the appropriate volumes of Rotenone/Antimycin A into Port B of the sensor cartridge.

    • Instrument Setup:

      • Turn on the Seahorse XF Analyzer and allow it to warm up.

      • Load the assay template in the Wave software. Define the plate map, including treatment groups (Vehicle, CB-839) and background wells.[22]

    • Run Assay:

      • Place the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.

      • While the cartridge is calibrating, ensure your cell plate (pre-treated with CB-839) is incubating in a 37°C non-CO2 incubator for at least 45-60 minutes.[21]

      • Once calibration is complete, replace the calibrant plate with your cell culture plate.

      • Start the assay. The instrument will measure basal OCR and ECAR, then sequentially inject the drugs from the cartridge to determine the ATP production rates from mitochondria and glycolysis.

Data Analysis
  • Use the Agilent Seahorse Analytics software to analyze the raw data.[13]

  • The software will automatically calculate the key parameters from the assay, including:

    • Basal Oxygen Consumption Rate (OCR)

    • Basal Extracellular Acidification Rate (ECAR)

    • mitoATP Production Rate

    • glycoATP Production Rate

    • Total ATP Production Rate

  • Compare the metabolic parameters between the vehicle-treated and CB-839-treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed changes.

Logical Relationship of Metabolic Changes

G A CB-839 Treatment B Inhibition of Glutaminase (GLS1) A->B C Decreased Glutamate & α-KG Production B->C D Reduced Substrate for TCA Cycle C->D E Decreased Mitochondrial Respiration (OCR) D->E F Decreased mitoATP Production E->F G Cellular Energy Stress F->G H Compensatory Upregulation of Glycolysis G->H I Increased Glycolytic Rate (ECAR) H->I J Increased glycoATP Production H->J

Caption: Cause-and-effect diagram of metabolic changes induced by CB-839.

By following these protocols and application notes, researchers can effectively use the Seahorse XF platform to elucidate the metabolic consequences of glutaminase inhibition with CB-839, providing critical insights for cancer research and drug development.

References

Troubleshooting & Optimization

Optimizing Telaglenastat Dosage for Maximum Cancer Cell Growth Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Telaglenastat (CB-839). The information is designed to address specific issues that may be encountered during in vitro experiments aimed at optimizing its dosage for cancer cell growth inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, selective, and orally bioavailable inhibitor of glutaminase (GLS), a key mitochondrial enzyme.[1][2] Many cancer cells exhibit a metabolic reprogramming known as the "Warburg effect," where they increase their reliance on glutamine as a source of carbon for the tricarboxylic acid (TCA) cycle to support rapid proliferation and survival.[3] this compound blocks the conversion of glutamine to glutamate, the first step in glutamine metabolism, thereby depriving cancer cells of a crucial fuel source.[4] This inhibition leads to a decrease in downstream metabolites such as glutamate, glutathione, and TCA cycle intermediates like malate and aspartate, ultimately suppressing cancer cell growth.[3]

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents like DMSO.[5] To prepare a stock solution, dissolve this compound in fresh, moisture-free DMSO to a concentration of 10-100 mM.[5] For example, a 10 mM stock can be prepared by dissolving 5.72 mg of this compound (molecular weight 571.57 g/mol ) in 1 mL of DMSO. It is recommended to sonicate the solution to ensure it is fully dissolved.[6] Store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Note that the final DMSO concentration in your experiment should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q3: What is a typical effective concentration range for this compound in vitro?

The effective concentration of this compound can vary significantly depending on the cancer cell line's dependence on glutamine metabolism. Highly sensitive cell lines may show a response in the low nanomolar range, while less sensitive or resistant lines may require micromolar concentrations.[7] It is recommended to perform a dose-response experiment starting from a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

Data Presentation

Table 1: this compound (CB-839) IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HCC1806Triple-Negative Breast Cancer49
MDA-MB-231Triple-Negative Breast Cancer26
A549Non-Small Cell Lung Cancer26
CAKI-1Renal Cell Carcinoma40
NCI-H460Non-Small Cell Lung Cancer36
HCT116Colorectal Cancer28
HT1080Fibrosarcoma44,380
HCC827Non-Small Cell Lung Cancer51,420
CT-26Colorectal Carcinoma420
NCI-H358Non-Small Cell Lung Cancer>1000

Data compiled from publicly available sources.[6][8]

Experimental Protocols & Troubleshooting

Cell Viability Assay

A common method to assess the effect of this compound on cancer cell growth is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay: Follow the manufacturer's instructions for the CellTiter-Glo® assay. Briefly, allow the plate and reagents to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log of the this compound concentration and fitting the data to a four-parameter dose-response curve.[5]

Troubleshooting Guide: Cell Viability Assay

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells Uneven cell seeding, edge effects, pipetting errors.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Calibrate pipettes and use a consistent pipetting technique.
IC50 value is significantly higher than published data Low dependence of the cell line on glutamine, high cell passage number, drug degradation.Confirm the glutamine dependence of your cell line. Use low-passage number cells, as high-passage cells can exhibit altered drug responses.[1][2][8][9] Prepare fresh drug dilutions for each experiment.
No significant growth inhibition observed Cell line is resistant to this compound, incorrect drug concentration range.Consider testing alternative cell lines known to be glutamine-dependent. Expand the concentration range of this compound tested.
Glutaminase Activity Assay

This assay measures the activity of glutaminase by detecting the production of glutamate.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in an appropriate buffer.

  • Enzyme Reaction: In a 96-well plate, combine the cell lysate with a reaction mixture containing L-glutamine.

  • Glutamate Detection: The glutamate produced is then used in a coupled enzymatic reaction with glutamate dehydrogenase (GDH) and NADP+, which generates NADPH.[2]

  • Measurement: Monitor the increase in NADPH fluorescence (Ex340/Em460 nm) over time using a fluorescence plate reader.[2]

  • Analysis: Calculate the rate of NADPH production, which is proportional to the glutaminase activity.

Troubleshooting Guide: Glutaminase Activity Assay

IssuePossible Cause(s)Suggested Solution(s)
Low or no signal Insufficient enzyme in the lysate, inactive reagents.Increase the amount of cell lysate used. Ensure all reagents, especially the enzymes, are stored correctly and are active.
High background signal Contaminating enzymatic activity in the lysate.Run a control reaction without the glutamine substrate to determine the background signal and subtract it from the experimental values.
Inconsistent results Variability in cell lysis, temperature fluctuations.Ensure a consistent and complete cell lysis procedure. Maintain a stable temperature during the assay.
Metabolite Quantification (Glutamate and α-Ketoglutarate)

Quantifying the direct downstream products of glutaminase activity can confirm the on-target effect of this compound. LC-MS/MS is a highly sensitive method for this purpose.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound and a vehicle control. After the desired incubation time, rapidly quench metabolism and lyse the cells.

  • Metabolite Extraction: Extract the metabolites from the cell lysate, for example, using a methanol/water/chloroform extraction method.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Use a suitable column for separating polar metabolites, such as a HILIC column.[10]

  • Data Analysis: Quantify the levels of glutamate and α-ketoglutarate by comparing the peak areas to a standard curve of known concentrations.

Troubleshooting Guide: Metabolite Quantification

IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape or resolution in LC-MS/MS Inappropriate column or mobile phase, matrix effects.Optimize the chromatography method, including the column type, mobile phase composition, and gradient.[10] Use an internal standard to account for matrix effects.
Low recovery of metabolites Inefficient extraction, metabolite degradation.Optimize the metabolite extraction protocol. Ensure all steps are performed quickly and at low temperatures to prevent metabolite degradation.
Artifacts in measurement of glutamine and glutamate In-source cyclization of glutamine and glutamate to pyroglutamic acid during LC-MS analysis.Use chromatographic conditions that separate glutamine, glutamate, and pyroglutamic acid. Utilize isotopic internal standards to correct for in-source formation of pyroglutamic acid.[11]

Visualizations

Telaglenastat_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cancer Cell Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Transporter Glutamate Glutamate Glutamine_int->Glutamate Glutaminase (GLS) Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG TCA_Cycle TCA Cycle Alpha_KG->TCA_Cycle Biosynthesis Biosynthesis (Nucleotides, Amino Acids) TCA_Cycle->Biosynthesis Glutaminase Glutaminase (GLS) This compound This compound (CB-839) This compound->Glutaminase Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis A Select Cancer Cell Line C Determine Cell Seeding Density A->C B Prepare this compound Stock Solution D Treat Cells with this compound (Dose-Response) B->D C->D E Incubate for 72 hours D->E F Cell Viability Assay (e.g., CellTiter-Glo) E->F G Glutaminase Activity Assay E->G H Metabolite Quantification (LC-MS/MS) E->H I Calculate IC50 & Analyze Results F->I G->I H->I

References

Troubleshooting Telaglenastat solubility issues for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues with Telaglenastat (CB-839) in in vitro experiments. The following question-and-answer format directly addresses common challenges to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing precipitation after adding my this compound stock solution to the cell culture medium. What is causing this and how can I prevent it?

A1: Precipitation of this compound in aqueous-based cell culture media is a common issue due to its low water solubility.[1][2] This phenomenon, often referred to as "crashing out," typically occurs when the concentration of the compound exceeds its solubility limit in the final assay medium. The primary cause is often the solvent in which this compound is dissolved, usually Dimethyl Sulfoxide (DMSO), mixing with the aqueous medium.

Troubleshooting Steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally below 0.5%, and certainly no higher than 1%.[3] While some cell lines can tolerate higher concentrations, lower levels are always preferable to minimize solvent-induced toxicity and solubility issues.[3][4]

  • Serial Dilutions: Instead of adding a small volume of a highly concentrated stock directly to your final culture volume, perform serial dilutions in your culture medium. This gradual decrease in solvent concentration can help keep the compound in solution.

  • Pre-warming Medium: Gently pre-warm your cell culture medium to 37°C before adding the this compound stock solution. This can sometimes help improve solubility.

  • Mixing Technique: When adding the drug stock to the medium, ensure gentle but thorough mixing to facilitate rapid and uniform dispersion. Avoid localized high concentrations of the compound and DMSO.[3]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: The recommended solvent for preparing a stock solution of this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1][5][6] this compound is highly soluble in DMSO, with reported solubilities around 100 mg/mL (174.95 mM).[1][5] It is practically insoluble in water and ethanol.[1] For optimal results, use fresh, anhydrous DMSO, as moisture absorption can reduce solubility.[5]

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[6][7] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.[8] Aqueous solutions of this compound are not recommended for storage for more than one day.[6]

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

A4: It is not recommended to dissolve this compound directly in aqueous buffers such as PBS due to its poor water solubility.[1] To prepare a working solution in an aqueous buffer, it is advised to first dissolve the compound in DMSO to create a high-concentration stock. This stock can then be serially diluted into the aqueous buffer of choice, ensuring the final DMSO concentration remains low.[6] For example, a 1:2 solution of DMSO:PBS (pH 7.2) has been reported to achieve a solubility of approximately 0.33 mg/ml using this method.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound solubility and its in vitro activity.

Table 1: this compound Solubility

SolventSolubility (at 25°C)Molar Concentration
DMSO100 mg/mL[1][5]174.95 mM[1][5]
Dimethyl formamide~10 mg/mL[6]~17.5 mM
WaterInsoluble[1]-
EthanolInsoluble[1]-
1:2 DMSO:PBS (pH 7.2)~0.33 mg/mL[6]~0.58 mM

Table 2: In Vitro Potency of this compound

TargetAssay TypeIC50
Recombinant Human GACCell-free enzymatic assay24 nM[1][5]
HCC-1806 (TNBC cell line)Growth inhibition assay0.033 µM[5]

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL or 175 mM).

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.[7]

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

  • Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 100 mM stock 1:100 in medium to get a 1 mM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate or stock solution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration for your experiment. Ensure the final DMSO concentration is below 0.5%.

  • Mixing: Mix the final solution gently but thoroughly by inverting the tube or pipetting up and down.

  • Immediate Use: Use the freshly prepared working solution immediately to avoid precipitation.[7]

Visualizing Key Pathways and Workflows

Telaglenastat_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_intra Glutamine Glutamine_ext->Glutamine_intra Transporter Glutamine_mito Glutamine Glutamine_intra->Glutamine_mito Glutamate Glutamate Glutamine_mito->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA TCA Cycle alpha_KG->TCA Anaplerosis GLS1 Glutaminase 1 (GLS1) GLS1->Glutamate This compound This compound (CB-839) This compound->GLS1 Inhibition

Caption: Mechanism of action of this compound in inhibiting glutamine metabolism.

Troubleshooting_Workflow Start Precipitation Observed in Cell Culture Medium Check_DMSO Check Final DMSO Concentration Start->Check_DMSO High_DMSO Is it > 0.5%? Check_DMSO->High_DMSO Reduce_DMSO Reduce Final DMSO Concentration High_DMSO->Reduce_DMSO Yes Check_Dilution Review Dilution Method High_DMSO->Check_Dilution No Reduce_DMSO->Check_Dilution Direct_Addition Was stock added directly to final volume? Check_Dilution->Direct_Addition Serial_Dilution Use Serial Dilutions in Medium Direct_Addition->Serial_Dilution Yes Check_Storage Check Stock Solution Storage and Age Direct_Addition->Check_Storage No Serial_Dilution->Check_Storage Improper_Storage Improper storage or repeated freeze-thaw? Check_Storage->Improper_Storage New_Aliquot Use a Fresh Aliquot Improper_Storage->New_Aliquot Yes Check_Medium Check Medium Temperature Improper_Storage->Check_Medium No New_Aliquot->Check_Medium Cold_Medium Was medium cold? Check_Medium->Cold_Medium Warm_Medium Pre-warm Medium to 37°C Cold_Medium->Warm_Medium Yes Success Problem Resolved Cold_Medium->Success No, further investigation needed Warm_Medium->Success

Caption: Troubleshooting workflow for this compound precipitation in cell culture.

References

Technical Support Center: Overcoming Resistance to Telaglenastat in Long-Term Cancer Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the glutaminase inhibitor, Telaglenastat (CB-839), in long-term cancer cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of glutaminase (GLS), a key mitochondrial enzyme.[1][2] It specifically targets the kidney-type glutaminase (GLS1), blocking the conversion of glutamine to glutamate.[3] This process, known as glutaminolysis, is crucial for many cancer cells as it provides a source of carbon for the tricarboxylic acid (TCA) cycle to support energy production and the synthesis of essential building blocks like amino acids, fatty acids, and nucleotides.[2][4][5] By inhibiting GLS1, this compound disrupts these metabolic processes, leading to reduced cancer cell proliferation and, in some cases, cell death.[1]

Q2: My cancer cell line is developing resistance to this compound. What are the common underlying mechanisms?

Resistance to this compound and other glutaminase inhibitors is an emerging challenge. Several mechanisms have been identified through which cancer cells can evade the effects of GLS1 inhibition:

  • Metabolic Reprogramming: Cancer cells can adapt by upregulating alternative metabolic pathways to fuel the TCA cycle and maintain energy production. These compensatory mechanisms include:

    • Increased Glycolysis: Enhanced glucose uptake and conversion to pyruvate can provide an alternative source of anaplerotic substrates for the TCA cycle.

    • Fatty Acid Oxidation (FAO): Increased breakdown of fatty acids can generate acetyl-CoA to fuel the TCA cycle.[5]

    • Upregulation of Alternative Anaplerotic Pathways: Cancer cells can utilize other amino acids or metabolic routes to replenish TCA cycle intermediates.[5]

  • Glutaminase Isoform Switching: Cancer cells may upregulate the expression of a different glutaminase isoenzyme, GLS2, which is less sensitive to this compound. This allows the cells to continue converting glutamine to glutamate, bypassing the GLS1 inhibition.

  • Activation of Pro-Survival Signaling Pathways:

    • mTORC1 Signaling: The mTORC1 pathway can promote metabolic flexibility, allowing cancer cells to switch to alternative energy sources when glutaminolysis is inhibited.[5]

    • KEAP1/NRF2 Pathway: Activation of the NRF2 pathway, a key regulator of the antioxidant response, has been linked to drug resistance.[5] NRF2 can promote the expression of genes involved in glutamine metabolism and antioxidant defense, helping cells cope with the metabolic stress induced by this compound.

Q3: How can I confirm that my cell line has developed resistance to this compound?

Confirmation of resistance involves a combination of functional and molecular assays:

  • Determine the IC50 Value: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your long-term treated cell line and compare it to the parental (sensitive) cell line. A significant increase (fold-change) in the IC50 value indicates the development of resistance.

  • Metabolic Phenotyping: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). Resistant cells may show a shift towards increased glycolysis (higher ECAR) or a restored OCR despite this compound treatment, indicating reliance on alternative fuels.

  • Western Blot Analysis: Assess the protein expression levels of key markers associated with resistance, such as GLS1, GLS2, and NRF2. An upregulation of GLS2 or NRF2 in the treated cells compared to the parental line can indicate the mechanism of resistance.

  • Metabolite Analysis: Use techniques like mass spectrometry to measure the intracellular levels of key metabolites. Resistant cells might show restored levels of glutamate or α-ketoglutarate despite the presence of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound-resistant cancer cell lines.

Problem Potential Cause Troubleshooting Steps
Inconsistent IC50 values for this compound. Cell plating density variations, unstable resistant phenotype, assay variability.- Ensure consistent cell seeding density for all experiments. - Maintain a low concentration of this compound in the culture medium of resistant cells to sustain selective pressure. - Perform multiple biological replicates and include parental cells as a control in every assay.
High variability in Seahorse XF assay data. Uneven cell seeding, incorrect drug concentrations, suboptimal assay conditions.- Optimize cell seeding density to achieve a confluent monolayer without overgrowth. - Titrate the concentrations of metabolic inhibitors (e.g., oligomycin, FCCP) for your specific cell line. - Ensure the pH of the assay medium is stable and that the sensor cartridge is properly hydrated.
No significant difference in GLS2 expression between sensitive and resistant cells. The resistance mechanism may not involve GLS2 upregulation.- Investigate other resistance mechanisms. - Analyze the expression of proteins involved in alternative metabolic pathways (e.g., key enzymes in glycolysis or fatty acid oxidation). - Perform a broader metabolic profiling analysis to identify upregulated pathways.
Difficulty in generating a stable this compound-resistant cell line. This compound concentration is too high, leading to excessive cell death; insufficient treatment duration.- Start with a low concentration of this compound (around the IC20) and gradually increase the dose over several months. - Allow cells sufficient time to recover and repopulate between dose escalations. - Be patient; developing a stable resistant cell line can take 6-12 months.[6]

Quantitative Data Summary

The following tables summarize expected quantitative changes when comparing this compound-sensitive (parental) and -resistant cancer cell lines. Note: Specific fold-changes can vary significantly between cell lines and experimental conditions.

Table 1: this compound Sensitivity (IC50)

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold-Change in Resistance
Example Data5050010
(User to input their experimental data)

Table 2: Key Protein Expression Changes (Relative Quantification)

ProteinExpected Change in Resistant CellsMethod of Detection
GLS1Variable (may decrease or remain unchanged)Western Blot, Proteomics
GLS2UpregulationWestern Blot, Proteomics
NRF2Upregulation/Nuclear TranslocationWestern Blot, Immunofluorescence

Table 3: Key Metabolite Level Changes (Relative Quantification)

MetaboliteExpected Change in Resistant Cells (in the presence of this compound)Method of Detection
GlutamineIncreased (due to blocked conversion)Mass Spectrometry
GlutamateRestored to near-parental levelsMass Spectrometry
α-KetoglutarateRestored to near-parental levelsMass Spectrometry

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (CB-839)

  • Cell culture flasks and plates

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Dimethyl sulfoxide (DMSO) for stock solution

Procedure:

  • Determine the initial IC50 of the parental cell line:

    • Perform a dose-response assay with this compound to determine the concentration that inhibits 50% of cell growth (IC50).

  • Initiate long-term treatment:

    • Begin by culturing the parental cells in their complete medium supplemented with a low concentration of this compound, typically starting at the IC10 or IC20 value.

  • Gradual dose escalation:

    • Once the cells have adapted and are proliferating steadily at the initial concentration (this may take several weeks), increase the this compound concentration by a small increment (e.g., 1.5 to 2-fold).

    • Monitor the cells closely for signs of toxicity and allow them to recover and resume normal growth before the next dose escalation.

  • Maintenance and expansion:

    • Continue this process of gradual dose escalation over several months.

    • At each stage of stable growth at a new concentration, it is advisable to cryopreserve a batch of cells.

  • Characterization of the resistant cell line:

    • Once the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a new dose-response assay to determine the IC50 of the resistant line and compare it to the parental line.

    • Maintain the resistant cell line in a medium containing a maintenance dose of this compound (e.g., the IC50 of the parental line) to ensure the stability of the resistant phenotype.

Protocol 2: Western Blot Analysis of GLS1, GLS2, and NRF2

This protocol outlines the steps for assessing the protein expression levels of key resistance markers.

Materials:

  • Parental and this compound-resistant cell lines

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-GLS1, anti-GLS2, anti-NRF2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein extraction:

    • Lyse the parental and resistant cells with RIPA buffer.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and protein transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and analysis:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize them to the loading control to compare the relative expression levels of GLS1, GLS2, and NRF2 between the sensitive and resistant cells.

Visualizations

Telaglenastat_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_intra Glutamine Glutamine_ext->Glutamine_intra Transporter Glutamine_mito Glutamine Glutamine_intra->Glutamine_mito Glutamate Glutamate Glutamine_mito->Glutamate Glutaminolysis GLS1 GLS1 aKG α-Ketoglutarate Glutamate->aKG TCA TCA Cycle aKG->TCA Energy Energy & Biosynthesis TCA->Energy This compound This compound (CB-839) This compound->GLS1 Inhibits

Caption: Mechanism of action of this compound.

Telaglenastat_Resistance_Pathways cluster_mechanisms Resistance Mechanisms This compound This compound GLS1 GLS1 Inhibition This compound->GLS1 Resistance Resistance to This compound GLS1->Resistance Metabolic_Reprogramming Metabolic Reprogramming (e.g., Glycolysis, FAO) Resistance->Metabolic_Reprogramming GLS2_Upregulation GLS2 Upregulation Resistance->GLS2_Upregulation Signaling_Pathways Activation of Pro-Survival Signaling Pathways (e.g., NRF2, mTORC1) Resistance->Signaling_Pathways Experimental_Workflow_Resistance cluster_characterization Characterization Start Parental Cell Line Long_Term_Treatment Long-term culture with escalating doses of This compound Start->Long_Term_Treatment Resistant_Line This compound-Resistant Cell Line Long_Term_Treatment->Resistant_Line IC50_Assay IC50 Determination Resistant_Line->IC50_Assay Metabolic_Assay Metabolic Analysis (e.g., Seahorse) Resistant_Line->Metabolic_Assay Western_Blot Western Blot (GLS1, GLS2, NRF2) Resistant_Line->Western_Blot Metabolomics Metabolomics Resistant_Line->Metabolomics

References

Telaglenastat stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of telaglenastat in DMSO and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is advisable to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of this compound.[1]

Q2: How should I store this compound as a powder and as a stock solution in DMSO?

A2: Recommendations for the storage of this compound are summarized in the table below. To avoid repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.

Q3: How stable is this compound in aqueous solutions or cell culture media?

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products of this compound in DMSO or cell culture media have not been detailed in the reviewed literature. However, based on its chemical structure, which includes amide bonds, hydrolysis could be a potential degradation pathway in aqueous environments.

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitation observed in DMSO stock solution upon storage. - The concentration of the stock solution is too high. - The DMSO used was not anhydrous, leading to decreased solubility. - The storage temperature was not optimal.- Ensure the stock solution concentration is within the recommended solubility limits. - Use fresh, high-quality, anhydrous DMSO. - Store stock solutions at -20°C or -80°C as recommended. Gentle warming and vortexing may help to redissolve the precipitate.
Inconsistent experimental results. - Degradation of this compound in cell culture media during the experiment. - Instability of this compound in the working solution.- Prepare fresh dilutions of this compound in cell culture media for each experiment. - Minimize the time between the preparation of the final dilution and its addition to the cells. - Consider performing a stability study in your specific cell culture medium (see Experimental Protocol below).
Reduced or no activity of the compound. - Improper storage of the stock solution leading to degradation. - Multiple freeze-thaw cycles of the stock solution.- Ensure that stock solutions are stored at the correct temperature and are not subjected to frequent freeze-thaw cycles. - Use freshly prepared stock solutions or aliquots that have been stored correctly.

Stability of this compound

Summary of Storage and Stability Data

This compound Powder

Storage TemperatureShelf Life
-20°C3 years
4°C2 years

This compound in DMSO

Storage TemperatureShelf Life
-80°C1 year
-20°C1 month to 6 months[1]

Note: The stability of solutions can be formulation-dependent. The provided data is a general guideline from supplier information.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound in a specific cell culture medium.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., RPMI-1640, DMEM)

  • HPLC system with a suitable detector (e.g., UV)

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or Trifluoroacetic acid (TFA), HPLC grade

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Preparation of Working Solution: Dilute the this compound stock solution in your cell culture medium to the final working concentration used in your experiments (e.g., 1 µM).

  • Time-Point Sampling:

    • Immediately after preparation (T=0), take an aliquot of the working solution.

    • Incubate the remaining working solution under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

    • Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Preparation for HPLC:

    • For each time point, mix the aliquot with an equal volume of cold acetonitrile to precipitate proteins from the medium.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Analyze the samples using a C18 reverse-phase column.

    • Use a suitable mobile phase gradient, for example, a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Monitor the elution of this compound at its maximum absorbance wavelength.

  • Data Analysis:

    • Determine the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time to determine its stability profile and estimate its half-life in the medium.

Visualizations

This compound Mechanism of Action

This compound is a potent and selective inhibitor of glutaminase 1 (GLS1), a key enzyme in cancer cell metabolism. By blocking the conversion of glutamine to glutamate, this compound disrupts the anaplerotic flux into the TCA cycle and inhibits the mTORC1 signaling pathway, which is crucial for cell growth and proliferation.

Telaglenastat_Mechanism_of_Action This compound Mechanism of Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Glutamine_ext Glutamine Glutamine_cyt Glutamine Glutamine_ext->Glutamine_cyt Transporter Glutamate_cyt Glutamate Glutamine_cyt->Glutamate_cyt GLS1 GLS1 TCA_Cycle TCA Cycle Glutamate_cyt->TCA_Cycle Anaplerosis mTORC1 mTORC1 TCA_Cycle->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes This compound This compound This compound->GLS1 Inhibits

Caption: this compound inhibits GLS1, blocking glutamine to glutamate conversion.

Experimental Workflow for Stability Assessment

The following diagram illustrates the key steps in determining the stability of this compound in cell culture media.

Stability_Workflow Experimental Workflow for Stability Assessment start Prepare this compound Stock in DMSO dilute Dilute in Cell Culture Medium start->dilute incubate Incubate at 37°C, 5% CO₂ dilute->incubate sample Collect Samples at Time Points incubate->sample precipitate Protein Precipitation with Acetonitrile sample->precipitate centrifuge Centrifuge precipitate->centrifuge hplc HPLC Analysis centrifuge->hplc analyze Data Analysis: Calculate % Remaining hplc->analyze

References

How to mitigate Telaglenastat-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating Telaglenastat-induced cytotoxicity in normal cells during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in normal cells?

A1: this compound, a potent inhibitor of glutaminase (GLS1), blocks the conversion of glutamine to glutamate. This inhibition disrupts downstream metabolic pathways crucial for normal cell function. The primary mechanism of cytotoxicity in normal cells is the induction of thiol-mediated oxidative stress.[1][2] By reducing the intracellular pool of glutamate, this compound limits the synthesis of glutathione (GSH), a major endogenous antioxidant.[2][3][4][5] This depletion of GSH leads to an accumulation of reactive oxygen species (ROS), causing oxidative damage to cellular components and ultimately leading to cell death.[6][7][8]

Q2: How can I mitigate this compound's cytotoxic effects on my normal cell lines in vitro?

A2: There are two main strategies to mitigate this compound-induced cytotoxicity in normal cells:

  • Antioxidant Supplementation: Supplementing the culture medium with antioxidants can replenish the cell's capacity to neutralize ROS. N-acetylcysteine (NAC), a precursor to cysteine which is a rate-limiting substrate for GSH synthesis, has been shown to effectively rescue cells from this compound-induced cytotoxicity.[1][2][9] Another antioxidant, α-tocopherol (a form of Vitamin E), can also counteract the cytotoxic effects.[7]

  • Metabolic Rescue: Providing alternative sources for key metabolites downstream of glutaminase can bypass the metabolic block. Supplementation with a cell-permeable form of alpha-ketoglutarate, such as dimethyl alpha-ketoglutarate (DMKG), can partially rescue cell proliferation by replenishing the tricarboxylic acid (TCA) cycle.[7][10]

Q3: Will these mitigation strategies affect the anti-cancer efficacy of this compound on my cancer cell lines?

A3: This is a critical consideration for co-culture experiments or in vivo studies. While antioxidants like NAC can protect normal cells, they may also reduce the oxidative stress that contributes to this compound's anti-tumor activity in cancer cells. The differential sensitivity of cancer and normal cells to glutaminase inhibition and oxidative stress should be empirically determined. Cancer cells are often more dependent on glutamine metabolism and may have a compromised antioxidant capacity, making them more susceptible to this compound's effects.[11][12] It is recommended to perform dose-response experiments to find a therapeutic window where normal cells are protected without significantly compromising the cytotoxic effect on cancer cells.

Q4: What are the typical concentrations of this compound that show cytotoxicity, and what concentrations of mitigating agents should I use?

A4: The cytotoxic concentration of this compound can vary significantly depending on the cell line. For example, half-maximal inhibitory concentrations (IC50) for cell viability can range from nanomolar to micromolar concentrations.[8][13] For mitigating agents, typical starting concentrations for in vitro experiments are:

  • N-acetylcysteine (NAC): 1-10 mM

  • Dimethyl alpha-ketoglutarate (DMKG): 1-5 mM

  • α-tocopherol: 100-400 µM

It is essential to perform a dose-response curve for both this compound and the mitigating agents on your specific normal and cancer cell lines to determine the optimal concentrations for your experimental setup.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cytotoxicity observed in normal cell control group treated with this compound. The concentration of this compound is too high for the specific normal cell line. Normal cells have varying degrees of glutamine dependence.Perform a dose-response experiment to determine the IC50 of this compound for your normal cell line. Use a concentration that maintains high viability in normal cells while still being effective on your target cancer cells.
Mitigation strategy (e.g., NAC supplementation) is reducing the anti-cancer effect of this compound. The concentration of the mitigating agent is too high, or the cancer cell line is also susceptible to rescue by the agent.Titrate down the concentration of the mitigating agent to find a balance that protects normal cells without significantly compromising the effect on cancer cells. Consider using a different mitigation strategy, such as metabolic rescue with DMKG, which may have a more differential effect.
Inconsistent results in cytotoxicity assays. Variability in cell seeding density, drug treatment duration, or assay protocol. Bubbles in microplate wells can also affect absorbance readings.[14]Standardize cell seeding protocols and ensure consistent incubation times. Handle cell suspensions gently to avoid cell lysis.[14] Carefully inspect plates for bubbles before reading. Run appropriate positive and negative controls in every experiment.[15]
Difficulty in assessing differential cytotoxicity in a co-culture system. Inability to distinguish between normal and cancer cells for viability assessment.Use cell lines that express different fluorescent proteins (e.g., GFP-labeled cancer cells and RFP-labeled normal cells) to allow for cell-type-specific viability analysis by flow cytometry or fluorescence microscopy.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound (CB-839) in Cancer Cell Lines

Cell LineCancer TypeAssay DurationIC50 / CC50 (µM)Reference
HT29Colorectal Cancer96 h8.75[13]
HCT116Colorectal Cancer96 h26.31[13]
SW480Colorectal Cancer96 h51.41[13]
HG-3Chronic Lymphocytic Leukemia72 h0.41[8]
MEC-1Chronic Lymphocytic Leukemia72 h66.2[8]

Table 2: Effect of Mitigating Agents on this compound-Induced Effects

Cell LineTreatmentEffect ObservedMitigating AgentResult of MitigationReference
CaSki, SiHa PTEN-/-This compound (200 nM)Clonogenic cell killingN-acetylcysteine (NAC)Reversal of cell killing[1]
T98GThis compound (1 µM)Inhibition of cell proliferationDimethyl alpha-ketoglutarate (DMKG, 2 mM)Partial rescue of cell proliferation[10]
DLBCL cell linesThis compoundCytotoxicity and ROS accumulationα-tocopherolAbrogation of cell death[7]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on a given cell line.

Materials:

  • Normal or cancer cell line of interest

  • Complete cell culture medium

  • This compound (CB-839)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.

Protocol 2: Mitigation of this compound Cytotoxicity with N-acetylcysteine (NAC)

This protocol assesses the ability of NAC to rescue normal cells from this compound-induced cytotoxicity using a clonogenic survival assay.

Materials:

  • Normal cell line

  • Complete cell culture medium

  • This compound (CB-839)

  • N-acetylcysteine (NAC)

  • 6-well cell culture plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed cells in 6-well plates at a low density (e.g., 500 cells/well) and allow them to attach overnight.

  • Treat the cells with four different conditions:

    • Vehicle control (complete medium)

    • This compound at a cytotoxic concentration (e.g., 2x IC50)

    • This compound + NAC (e.g., 5 mM)

    • NAC alone (e.g., 5 mM)

  • Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control wells.

  • Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies in each well.

  • Calculate the surviving fraction for each treatment group relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Telaglenastat_Mechanism Glutamine Glutamine GLS1 Glutaminase 1 (GLS1) Glutamine->GLS1 This compound This compound (CB-839) This compound->GLS1 Glutamate Glutamate GLS1->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG GSH_Synthesis Glutathione (GSH) Synthesis Glutamate->GSH_Synthesis TCA_Cycle TCA Cycle Anaplerosis alpha_KG->TCA_Cycle GSH Glutathione (GSH) GSH_Synthesis->GSH Redox_Balance Redox Balance GSH->Redox_Balance ROS Reactive Oxygen Species (ROS) Redox_Balance->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Cell Death Oxidative_Stress->Cell_Death

Caption: Mechanism of this compound-induced cytotoxicity.

Mitigation_Strategies Telaglenastat_Treatment This compound Treatment on Normal Cells GLS1_Inhibition GLS1 Inhibition Telaglenastat_Treatment->GLS1_Inhibition Glutamate_Depletion ↓ Glutamate GLS1_Inhibition->Glutamate_Depletion GSH_Depletion ↓ Glutathione (GSH) Glutamate_Depletion->GSH_Depletion TCA_Depletion ↓ TCA Intermediates Glutamate_Depletion->TCA_Depletion Oxidative_Stress ↑ Oxidative Stress GSH_Depletion->Oxidative_Stress Cytotoxicity Cytotoxicity TCA_Depletion->Cytotoxicity Oxidative_Stress->Cytotoxicity Mitigation_1 Mitigation Strategy 1: Antioxidant Supplementation Mitigation_1->Oxidative_Stress Inhibits NAC N-acetylcysteine (NAC) NAC->Mitigation_1 Mitigation_2 Mitigation Strategy 2: Metabolic Rescue Mitigation_2->TCA_Depletion Replenishes DMKG Dimethyl α-Ketoglutarate (DMKG) DMKG->Mitigation_2

Caption: Strategies to mitigate this compound cytotoxicity.

Experimental_Workflow Start Start: Select Normal and Cancer Cell Lines Dose_Response Step 1: Determine this compound IC50 (e.g., MTT Assay) Start->Dose_Response Co_Treatment Step 2: Co-treat Normal Cells with This compound & Mitigating Agent Dose_Response->Co_Treatment Assess_Viability Step 3: Assess Normal Cell Viability (e.g., Clonogenic Assay) Co_Treatment->Assess_Viability Assess_Cancer_Viability Step 4: Assess Cancer Cell Viability in the Presence of Mitigating Agent Co_Treatment->Assess_Cancer_Viability Analyze Step 5: Analyze Data to Find Therapeutic Window Assess_Viability->Analyze Assess_Cancer_Viability->Analyze End End: Optimized Protocol Analyze->End

Caption: Workflow for optimizing this compound experiments.

References

Technical Support Center: Optimizing Telaglenastat Concentration for Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting Telaglenastat (also known as CB-839) concentration for cancer cell lines with varying sensitivities. This compound is a potent and selective inhibitor of glutaminase (GLS), an enzyme critical for the metabolic reprogramming of many cancer cells.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally bioavailable inhibitor of the mitochondrial enzyme glutaminase.[1] It works by blocking the conversion of glutamine to glutamate, a key step in the metabolic pathway that many rapidly proliferating tumor cells rely on for energy production and the synthesis of essential macromolecules.[1][4] By inhibiting glutaminase, this compound disrupts the tricarboxylic acid (TCA) cycle and impairs the growth of glutamine-dependent cancer cells.[4][5]

Q2: Why do different cancer cell lines exhibit varying sensitivity to this compound?

A2: The sensitivity of cancer cell lines to this compound is strongly correlated with their dependence on glutamine for proliferation and survival.[5] Tumors with certain genetic alterations, such as those with mutations in the Von Hippel-Lindau (VHL) gene (commonly found in clear cell renal cell carcinoma), or alterations in KRAS and MYC, often exhibit increased reliance on glutamine metabolism, making them more susceptible to glutaminase inhibition.[6] Cell lines derived from tumor types like renal cell carcinoma (RCC) and triple-negative breast cancer (TNBC) have shown particular sensitivity.[7]

Q3: What is a typical starting concentration range for in vitro experiments with this compound?

A3: Based on published studies, a common starting concentration range for determining the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) in vitro is from 0.15 nM to 1 µM.[5] For initial screening, concentrations ranging from 10 nM to 1 µM are often used.[8][9]

Q4: How long should I incubate my cells with this compound?

A4: A standard incubation time for assessing the anti-proliferative effects of this compound in cell viability assays is 72 hours.[3][8][9] However, the optimal incubation time can vary depending on the cell line's doubling time and the specific experimental endpoint.

Troubleshooting Guide

Issue 1: I am not observing a significant anti-proliferative effect, even at higher concentrations.

  • Possible Cause 1: Low Glutamine Dependence. The cell line you are using may not be highly dependent on glutamine metabolism.

    • Solution: Consider using a positive control cell line known to be sensitive to this compound, such as certain RCC or TNBC cell lines, to verify your experimental setup and the potency of your compound.[5][7] You can also perform a glutamine withdrawal assay to confirm the cell line's dependence on glutamine for proliferation.[5]

  • Possible Cause 2: Compound Solubility or Stability. this compound may not be fully dissolved or could be degrading in your culture medium.

    • Solution: this compound is typically dissolved in DMSO to create a stock solution.[10] Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) and consistent across all conditions. Prepare fresh dilutions from your stock solution for each experiment. For in vivo studies, specific formulations like 25% hydroxypropyl-β-cyclodextrin in 10 mmol/L citrate have been used.[11][12]

  • Possible Cause 3: Incorrect Assay Endpoint. The chosen incubation time may be too short to observe a significant effect on cell proliferation.

    • Solution: Extend the incubation period (e.g., to 96 hours) or perform a time-course experiment to determine the optimal endpoint.

Issue 2: My IC₅₀ values are inconsistent between experiments.

  • Possible Cause 1: Variation in Cell Seeding Density. The initial number of cells plated can influence the outcome of proliferation assays.

    • Solution: Ensure you are using a consistent and optimized cell seeding density for each experiment. Cells should be in the exponential growth phase at the time of treatment.

  • Possible Cause 2: Time-Dependent Nature of IC₅₀. IC₅₀ values can be influenced by the duration of the assay.[13]

    • Solution: Standardize your incubation time across all experiments for more comparable results. Report the incubation time along with your IC₅₀ values.

  • Possible Cause 3: Reagent Variability. Differences in media, serum, or the this compound compound itself can lead to variability.

    • Solution: Use the same batch of reagents whenever possible. Qualify new batches of this compound to ensure consistent potency.

Data Presentation: this compound Sensitivity in Various Cancer Cell Lines

The following table summarizes the anti-proliferative activity of this compound across a range of cancer cell lines, as reported in various studies.

Cell LineCancer TypeReported IC₅₀/EC₅₀Reference
HCC1806Triple-Negative Breast Cancer (TNBC)49 nM[9]
MDA-MB-231Triple-Negative Breast Cancer (TNBC)26 nM[9]
A549Non-Small Cell Lung Cancer0.026 µM[10]
CAKI-1Renal Cell Carcinoma0.04 µM[10]
HCT116Colorectal Cancer0.028 µM[10]
HT1080Fibrosarcoma44.38 µM[10]
HCC827Non-Small Cell Lung Cancer51.42 µM[10]
NCI-H358Non-Small Cell Lung Cancer> 1 µM[10]

Note: IC₅₀/EC₅₀ values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Experimental Protocols

1. Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)

This protocol is a general guideline for determining the IC₅₀ of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium from a DMSO stock solution. Include a vehicle control (DMSO only).

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[3][8]

  • Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results as percent viability versus log concentration of this compound. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.[3]

2. Glutaminase Activity Assay

This assay measures the enzymatic activity of glutaminase.

  • Reaction Mixture: Prepare an assay buffer containing Tris-Acetate, K₂HPO₄, EDTA, bovine serum albumin, DTT, NADP+, and Triton X-100.[10]

  • Inhibitor Pre-incubation: Pre-mix the this compound (prepared in DMSO) with glutamine and glutamate dehydrogenase (GDH).[3]

  • Initiate Reaction: Start the reaction by adding recombinant human glutaminase C (rHu-GAC).[3]

  • Detection: Monitor the generation of NADPH by measuring fluorescence (Ex340/Em460 nm) over time using a plate reader.[3][10]

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the progress curves. Plot percent activity versus inhibitor concentration to determine the IC₅₀.[3]

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Telaglenastat_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine_out Glutamine Glutamine_in Glutamine Glutamine_out->Glutamine_in Transporter Glutamine_mito Glutamine Glutamine_in->Glutamine_mito GLS Glutaminase (GLS) Glutamine_mito->GLS Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG TCA TCA Cycle aKG->TCA Biosynthesis Biosynthesis (Nucleotides, Amino Acids) TCA->Biosynthesis GLS->Glutamate Catalyzes This compound This compound (CB-839) This compound->GLS Inhibits

Caption: this compound inhibits glutaminase, blocking glutamine to glutamate conversion.

Experimental Workflow for Determining Cell Line Sensitivity

Experimental_Workflow start Start: Select Cancer Cell Line seed_cells 1. Seed Cells in 96-well Plates start->seed_cells prepare_drug 2. Prepare Serial Dilutions of this compound seed_cells->prepare_drug treat_cells 3. Treat Cells with this compound (and vehicle control) prepare_drug->treat_cells incubate 4. Incubate for 72 hours treat_cells->incubate viability_assay 5. Perform Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability_assay read_plate 6. Measure Signal (Luminescence) viability_assay->read_plate analyze 7. Data Analysis: Normalize to control Plot dose-response curve read_plate->analyze calculate_ic50 8. Calculate IC50 Value (Non-linear regression) analyze->calculate_ic50 decision Sensitive? calculate_ic50->decision sensitive Proceed with further experiments (Lower concentration range) decision->sensitive Low IC50 resistant Troubleshoot or select another cell line decision->resistant High IC50

Caption: Workflow for determining the IC50 of this compound in a cancer cell line.

References

Common pitfalls in interpreting metabolic data from Telaglenastat studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting metabolic data from studies involving Telaglenastat (CB-839).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of glutaminase 1 (GLS1), a key mitochondrial enzyme. It works by blocking the conversion of glutamine to glutamate, a crucial step in the metabolic pathway known as glutaminolysis.[1][2] This inhibition disrupts the anaplerotic entry of glutamine-derived carbon into the tricarboxylic acid (TCA) cycle, thereby affecting cellular energy production, biosynthesis of macromolecules, and redox balance.[3][4]

Q2: What are the expected metabolic consequences of this compound treatment in cancer cells?

A2: Treatment with this compound typically leads to a significant decrease in intracellular glutamate levels and a corresponding increase in glutamine levels.[5][6] This results in reduced levels of downstream metabolites of the TCA cycle, such as α-ketoglutarate, malate, and aspartate.[5][7] Consequently, a decrease in the oxygen consumption rate (OCR), which is a measure of mitochondrial respiration, is commonly observed.[5][8] Additionally, the production of glutathione, a critical antioxidant synthesized from glutamate, is often diminished.[5][7]

Q3: Can this compound treatment lead to an increase in glycolysis?

A3: Yes, a common metabolic adaptation to glutaminase inhibition is an increased reliance on glycolysis.[9] This compensatory mechanism, often referred to as the "Warburg effect," allows cancer cells to maintain ATP production and biomass synthesis when glutaminolysis is blocked.[8] This is typically observed as an increase in the extracellular acidification rate (ECAR), a proxy for lactate production from glycolysis.[10]

Troubleshooting Guides

Issue 1: Unexpectedly high variability or no significant change in Oxygen Consumption Rate (OCR) after this compound treatment.

Possible Causes and Solutions:

  • Inappropriate Cell Seeding Density: Cell density critically impacts OCR measurements. Too few cells will result in a low signal-to-noise ratio, while too many can lead to nutrient and oxygen deprivation, masking the drug's effect.[11][12]

    • Troubleshooting Step: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line, aiming for a basal OCR within the recommended range for your Seahorse XF analyzer.[12]

  • Incorrect Assay Medium Composition: The composition of the assay medium, particularly the concentrations of glutamine and other potential substrates, can significantly influence the metabolic response to this compound.

    • Troubleshooting Step: Ensure your Seahorse assay medium contains a physiological concentration of glutamine (typically 2-4 mM).[13] Be aware that high levels of other substrates in the medium might allow cells to bypass their dependence on glutamine.

  • Suboptimal Drug Concentration or Incubation Time: The inhibitory effect of this compound is dose- and time-dependent.

    • Troubleshooting Step: Conduct a dose-response and time-course experiment to identify the optimal concentration and incubation period for your cell line.

Data Interpretation Pitfall: Attributing a lack of OCR change solely to drug inefficacy without considering technical factors.

Cell Seeding DensityBasal OCR (pmol/min)OCR after this compound (1µM)Interpretation
Too Low (e.g., 5,000 cells/well)25 ± 522 ± 6High variability, difficult to discern a significant change.
Optimal (e.g., 20,000 cells/well)150 ± 1090 ± 8Clear and significant decrease in OCR.
Too High (e.g., 80,000 cells/well)300 ± 20 (potential O2 limitation)280 ± 25Effect of drug may be masked by oxygen deprivation.

Table 1: Hypothetical data illustrating the impact of cell seeding density on OCR measurements in a Seahorse XF assay.

Issue 2: Misinterpretation of Extracellular Acidification Rate (ECAR) data.

Possible Causes and Solutions:

  • CO2 Contribution to ECAR: A significant portion of ECAR can be derived from CO2 produced during mitochondrial respiration, which can confound the interpretation of glycolytic activity.[14]

    • Troubleshooting Step: Use an assay medium with low buffering capacity and consider mathematical corrections or the use of carbonic anhydrase to account for CO2-induced acidification.[14]

  • Ignoring Compensatory Glycolysis: A lack of ECAR increase after this compound treatment does not necessarily mean glycolysis is unaffected. The baseline glycolytic rate might be high, or other compensatory pathways could be activated.

    • Troubleshooting Step: Measure glucose consumption and lactate production directly using biochemical assays to confirm changes in glycolytic flux.

Data Interpretation Pitfall: Assuming that all measured ECAR is a direct result of glycolysis.

TreatmentOCR (pmol/min)ECAR (mpH/min)Interpretation without considering CO2 contributionMore Accurate Interpretation
Vehicle Control20040Baseline metabolismBaseline metabolism with a portion of ECAR from CO2
This compound (1µM)10030Decreased glycolysisOCR is halved, reducing CO2 contribution to ECAR. The actual glycolytic rate may have increased, but this is masked by the reduced CO2-driven acidification.

Table 2: Hypothetical data demonstrating the potential for misinterpretation of ECAR due to CO2 contribution from OCR.

Issue 3: Metabolomics data shows unexpected changes or high variability.

Possible Causes and Solutions:

  • Sample Preparation Artifacts: The extraction method and solvents used can introduce artifacts or lead to the degradation of certain metabolites.[2][14] For example, using methanol for extraction can lead to esterification of carboxylic acids.[15]

    • Troubleshooting Step: Use established and validated protocols for metabolite extraction, such as quenching metabolism with liquid nitrogen and using a cold extraction solution (e.g., 80% methanol).[16] Always include process blanks to identify artifacts introduced during sample preparation.

  • Inconsistent Cell Culture Conditions: The concentration of nutrients, particularly glutamine, in the cell culture medium can significantly impact the metabolic phenotype and the response to this compound.[17][18] Glutamine is unstable in liquid media and its concentration can decrease over time.[13]

    • Troubleshooting Step: Use fresh media with a known concentration of glutamine for all experiments. Consider using stable glutamine dipeptides (e.g., GlutaMAX™) for long-term cultures.[18]

  • Activation of Compensatory Metabolic Pathways: Cancer cells can adapt to glutaminase inhibition by upregulating alternative pathways to produce essential metabolites. For instance, they may increase the uptake of other amino acids or enhance glucose utilization.[9]

    • Troubleshooting Step: Use stable isotope tracing (e.g., ¹³C-glucose or ¹³C-glutamine) to map metabolic fluxes and identify the specific pathways that are altered in response to this compound.

Data Interpretation Pitfall: Attributing all observed metabolic changes directly to the on-target effect of this compound without considering compensatory responses or experimental artifacts.

MetaboliteControl (Relative Abundance)This compound (Relative Abundance)Potential Pitfall in Interpretation
Glutamine1.05.0Expected on-target effect.
Glutamate1.00.2Expected on-target effect.
Aspartate1.00.3Expected downstream effect.
Lactate1.02.5Could be a compensatory increase in glycolysis.
Serine1.00.5Might indicate alterations in one-carbon metabolism.
Unknown Peak (m/z X)0.13.0Could be an off-target effect, a compensatory metabolite, or a sample preparation artifact. Requires further identification.

Table 3: Example of relative metabolite changes in response to this compound and potential interpretation pitfalls.

Experimental Protocols

Seahorse XF Cell Mito Stress Test Protocol with this compound
  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

    • Allow cells to adhere and grow overnight in a standard CO2 incubator at 37°C.

  • Sensor Cartridge Hydration:

    • Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C by adding XF Calibrant to each well of the utility plate.

  • Assay Preparation:

    • On the day of the assay, remove the growth medium from the cells and wash with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and a defined concentration of glutamine.

    • Add the final volume of assay medium to each well.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for at least 1 hour to allow for temperature and pH equilibration.

    • Prepare stock solutions of this compound and other mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at the desired final concentrations.

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and initiate the assay.

    • The assay protocol typically involves measuring basal OCR and ECAR, followed by sequential injections of this compound, Oligomycin, FCCP, and Rotenone/Antimycin A to determine key parameters of mitochondrial function.

Metabolite Extraction Protocol for LC-MS Analysis
  • Quenching Metabolism:

    • Rapidly aspirate the cell culture medium.

    • Immediately wash the cells with ice-cold 0.9% NaCl solution to remove residual medium.

    • Quench metabolism by adding liquid nitrogen directly to the culture plate to flash-freeze the cells.

  • Metabolite Extraction:

    • Add a pre-chilled extraction solution (e.g., 80% methanol: 20% water) to the frozen cells.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes thoroughly and incubate at -20°C for at least 20 minutes to precipitate proteins.

  • Sample Clarification:

    • Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.

    • Carefully collect the supernatant containing the polar metabolites into a new tube.

  • Sample Preparation for LC-MS:

    • Dry the metabolite extract using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

    • Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial.

Visualizations

Telaglenastat_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_cyt Glutamine Glutamine_ext->Glutamine_cyt Transporter Glutamine_mit Glutamine Glutamine_cyt->Glutamine_mit Transporter Glutamate_cyt Glutamate GSH Glutathione Glutamate_cyt->GSH Synthesis Other_AA Other Amino Acids Glutamate_cyt->Other_AA Transamination Nucleotides Nucleotides Glutamate_mit Glutamate Glutamine_mit->Glutamate_mit GLS1 Glutamate_mit->Glutamate_cyt Transporter aKG α-Ketoglutarate Glutamate_mit->aKG aKG->Nucleotides TCA TCA Cycle aKG->TCA This compound This compound (CB-839) GLS1 GLS1 This compound->GLS1 Inhibition

Caption: this compound inhibits GLS1, blocking glutamine to glutamate conversion.

Seahorse_Workflow cluster_prep Preparation Day cluster_assay Assay Day seed_cells 1. Seed Cells in XF Plate hydrate_cartridge 2. Hydrate Sensor Cartridge media_exchange 3. Media Exchange to Assay Medium incubate 4. Incubate Plate (non-CO2, 37°C) media_exchange->incubate load_drugs 5. Load Drugs into Cartridge incubate->load_drugs calibrate 6. Calibrate Cartridge in Analyzer load_drugs->calibrate run_assay 7. Run Assay: Measure OCR/ECAR calibrate->run_assay analyze 8. Analyze Data run_assay->analyze

Caption: Experimental workflow for a Seahorse XF metabolic flux assay.

Compensatory_Metabolism This compound This compound GLS1 Glutaminase 1 (GLS1) This compound->GLS1 Inhibits Glutaminolysis Glutaminolysis GLS1->Glutaminolysis TCA_Cycle TCA Cycle Anaplerosis Glutaminolysis->TCA_Cycle Biosynthesis Biosynthesis (Nucleotides, etc.) Glutaminolysis->Biosynthesis Compensatory_Pathways Compensatory Pathways Glutaminolysis->Compensatory_Pathways Induces Glycolysis Increased Glycolysis Compensatory_Pathways->Glycolysis Alt_AA Alternative Amino Acid Utilization Compensatory_Pathways->Alt_AA Glucose_Uptake Increased Glucose Uptake Compensatory_Pathways->Glucose_Uptake

Caption: Inhibition of glutaminolysis can induce compensatory metabolic pathways.

References

Ensuring complete glutaminase inhibition with Telaglenastat treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting support for experiments involving the glutaminase inhibitor, Telaglenastat (CB-839).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as CB-839) is a potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1).[1][2] Its mechanism of action involves blocking the conversion of glutamine to glutamate, which is the first and rate-limiting step in glutaminolysis.[3][4] Many cancer cells are dependent on glutamine as a carbon source to fuel the tricarboxylic acid (TCA) cycle for energy production and the synthesis of essential molecules.[5][6] By inhibiting GLS1, this compound disrupts these processes, leading to decreased cell proliferation and, in some cases, cell death.[7][8]

G cluster_pathway Glutaminolysis Pathway & this compound Inhibition Glutamine Glutamine GLS1 GLS1 (Glutaminase 1) Glutamine->GLS1 substrate Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG TCA TCA Cycle (Energy & Biosynthesis) aKG->TCA GLS1->Glutamate product This compound This compound (CB-839) This compound->GLS1 inhibits

Caption: Mechanism of this compound action on the glutaminolysis pathway.

Q2: What are the typical effective concentrations for this compound in vitro?

The effective concentration of this compound can vary significantly depending on the cell line's dependence on glutamine. The half-maximal inhibitory concentration (IC50) for recombinant human glutaminase is approximately 24 nM.[1][9] For antiproliferative effects in cell culture, IC50 values typically range from <10 nM to >1 µM.[10][11] For example, some triple-negative breast cancer (TNBC) cell lines like HCC1806 and MDA-MB-231 show IC50 values of 49 nM and 26 nM, respectively, after 72 hours of treatment.[2] It is crucial to determine the optimal concentration for your specific cell model through a dose-response experiment.

Table 1: this compound (CB-839) Antiproliferative IC50 Values in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (72h treatment)
HCC1806 Triple-Negative Breast Cancer ~49 nM[2]
MDA-MB-231 Triple-Negative Breast Cancer ~26 nM[2]
Multiple Myeloma (various) Hematological Malignancy 2-72 nM[12]
CAL-27 Head and Neck Squamous Cell ~10.9 nM[11]

| T47D | ER-Positive Breast Cancer | >1000 nM (insensitive)[1] |

Q3: How can I confirm that glutaminase activity is inhibited in my experiment?

Confirming on-target activity is essential. This can be achieved through several methods:

  • Metabolite Analysis: The most direct method is to measure changes in glutamine and glutamate levels. Successful inhibition by this compound will lead to a significant increase in intracellular glutamine and a corresponding decrease in intracellular glutamate.[13][14] Further downstream metabolites of the TCA cycle, such as α-ketoglutarate, malate, and aspartate, will also be depleted.[8][15]

  • Western Blot: While this compound inhibits the activity of the GLS1 enzyme, not its expression, you can perform a western blot to confirm the presence of GLS1 protein in your cell model. This ensures the target is expressed.[16]

  • Oxygen Consumption Rate (OCR): Since glutamine fuels the TCA cycle, its inhibition will lead to a decrease in mitochondrial respiration. This can be measured as a reduction in OCR using metabolic analysis platforms like the Seahorse XF Analyzer.[11]

Troubleshooting Guide: Incomplete or Unexpected Results

Q: My results suggest incomplete glutaminase inhibition after this compound treatment. How can I troubleshoot this?

A: Incomplete inhibition can stem from several factors, ranging from drug stability to cellular mechanisms. Follow this logical workflow to diagnose the issue.

G cluster_1 Drug & Protocol Verification cluster_2 Target Engagement Assessment cluster_3 Condition Optimization cluster_4 Cellular Context & Resistance start Issue: Incomplete Inhibition step1 Step 1: Verify Drug and Protocol start->step1 q1a Is drug stock fresh? (Aliquot, store at -20°C) step1->q1a step2 Step 2: Assess Target Engagement q2a Did Glutamate/Glutamine ratio decrease? (Measure metabolites) step2->q2a step3 Step 3: Optimize Experimental Conditions q3a Is treatment duration sufficient? (Try time-course: 24, 48, 72h) step3->q3a step4 Step 4: Consider Cellular Context q4a Is the cell line known to be glutamine-dependent? step4->q4a end Resolution q1b Is working concentration correct? (Perform dose-response) q1a->q1b q1b->step2 q2b Does cell line express GLS1? (Perform Western Blot) q2a->q2b q2b->step3 q3b Is cell confluency optimal? (High density can alter metabolism) q3a->q3b q3b->step4 q4b Could alternative metabolic pathways be compensating? q4a->q4b q4b->end

Caption: Troubleshooting workflow for incomplete this compound inhibition.

Step 1: Verify Drug Potency and Handling

  • Storage: Ensure this compound is stored correctly. Stock solutions, typically in DMSO, should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Concentration: Re-verify the calculations for your working concentrations. Perform a fresh dose-response curve to confirm the drug's potency in your assay.

Step 2: Assess Direct Target Engagement

  • Metabolite Measurement: The most definitive evidence of target engagement is a change in key metabolites. Use a glutamine/glutamate assay to confirm that intracellular glutamate levels decrease and glutamine levels increase after treatment.[13][14] This provides direct proof of GLS1 inhibition.

  • Target Expression: Confirm that your cell model expresses the drug target, GLS1. Some cell lines may have low or absent GLS1 expression, making them inherently resistant to this compound.[17]

Step 3: Optimize Experimental Conditions

  • Treatment Duration: this compound's inhibitory kinetics are time-dependent and slowly reversible.[1] Short incubation times may not be sufficient to achieve maximal inhibition. Consider extending the treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Density: Cell metabolism can be influenced by culture confluency. Highly confluent cells may have different metabolic needs or drug sensitivities. Ensure you are seeding and treating cells at a consistent and optimal density.

Step 4: Consider Cellular Context and Resistance

  • Glutamine Dependency: Not all cell lines are equally dependent on glutamine.[10] If a cell line primarily uses glycolysis (the "Warburg effect") and has a low requirement for glutaminolysis, this compound will have a minimal antiproliferative effect.[5]

  • Metabolic Plasticity: Some cancer cells can adapt to GLS1 inhibition by upregulating alternative metabolic pathways to fuel the TCA cycle or by utilizing other carbon sources.[18]

  • GLS Isoforms: this compound is highly selective for GLS1 over GLS2.[2] While rare, some cells may express GLS2, which could provide a bypass mechanism.

Key Experimental Protocols

Protocol 1: Glutamine/Glutamate Level Quantification

This protocol provides a method to assess the direct pharmacodynamic effect of this compound.

G cluster_workflow Metabolite Quantification Workflow A 1. Seed Cells (e.g., 96-well plate) B 2. Treat with this compound (Include vehicle control) A->B C 3. Incubate (e.g., 4-24 hours) B->C D 4. Lyse Cells & Extract Metabolites C->D E 5. Perform Assay (e.g., Glutamine/Glutamate-Glo™) D->E F 6. Measure Signal (Luminescence) E->F G 7. Analyze Data (Normalize to cell number/protein) F->G

Caption: Experimental workflow for measuring metabolite changes.

Objective: To measure the intracellular ratio of glutamine to glutamate following this compound treatment.

Materials:

  • Cell line of interest

  • This compound (CB-839)

  • Vehicle control (e.g., DMSO)

  • Culture plates (e.g., 96-well, white-walled for luminescence)

  • Glutamine/Glutamate determination kit (e.g., Promega Glutamine/Glutamate-Glo™ Assay or Sigma-Aldrich GLN1 kit)[19][20]

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Aspirate the medium and replace it with fresh medium containing the desired concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for a specified period (a 4-hour incubation is often sufficient to see changes in metabolite levels).[15]

  • Metabolite Extraction:

    • Wash cells gently with ice-cold PBS.

    • Lyse the cells and extract metabolites according to the manufacturer's protocol for your chosen assay kit. This often involves a specific lysis/extraction buffer.

  • Assay Performance:

    • Follow the kit's instructions precisely. For a Glo™ assay, this typically involves two steps: a glutaminase reaction to convert glutamine to glutamate, followed by a detection step where glutamate is used to generate a luminescent signal.

    • To differentiate between glutamine and glutamate, perform parallel reactions with and without the glutaminase enzyme. The reaction without glutaminase measures baseline glutamate, while the reaction with the enzyme measures total glutamine + glutamate.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Analysis: Calculate the concentration of glutamine by subtracting the glutamate-only signal from the total signal. Normalize these values to cell number or total protein content to account for any differences in cell density. A successful experiment will show a dose-dependent increase in the glutamine/glutamate ratio.

Protocol 2: Western Blot for GLS1 Expression

Objective: To confirm the presence of the GLS1 protein in the cell model.

Materials:

  • Cell lysates

  • SDS-PAGE gels and running apparatus

  • Transfer system (wet or semi-dry)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Anti-GLS1/GAC (e.g., Cell Signaling Technology #49363, Proteintech 29519-1-AP)[17][21]

  • Loading control antibody: Anti-β-actin or Anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-GLS1 antibody (diluted in blocking buffer as recommended by the manufacturer, e.g., 1:1000) overnight at 4°C with gentle agitation.[17][22]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe for a loading control (e.g., β-actin) to ensure equal protein loading across lanes.

Protocol 3: Cell Viability Assay

Objective: To determine the antiproliferative effect of this compound.

Materials:

  • Cell line of interest

  • 96-well clear plates

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or Resazurin-based assays)[23][24][25]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time, typically 72 hours, to assess antiproliferative effects.[1][10]

  • Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's protocol. This usually involves a 1-4 hour incubation.

  • Data Acquisition: Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Analysis: Normalize the data to the vehicle control wells (representing 100% viability). Plot the results as percent viability versus drug concentration and use a non-linear regression model to calculate the IC50 value.

References

Validation & Comparative

Comparing the efficacy of Telaglenastat vs. BPTES in glutaminase inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the inhibition of glutaminase represents a promising therapeutic strategy in oncology. This guide provides an objective comparison of two key glutaminase inhibitors, Telaglenastat (CB-839) and BPTES, supported by experimental data to inform research and development decisions.

Glutaminase, a mitochondrial enzyme, plays a pivotal role in the metabolic reprogramming of cancer cells by catalyzing the conversion of glutamine to glutamate. This process fuels the tricarboxylic acid (TCA) cycle and supports the synthesis of essential macromolecules, rendering glutaminase an attractive target for anticancer therapies.[1] this compound (CB-839) and bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) are two prominent allosteric inhibitors of glutaminase C (GAC), the primary isoform expressed in many tumors.[1] While both compounds target the same enzyme, they exhibit distinct pharmacological profiles.

Mechanism of Action: A Tale of Two Allosteric Inhibitors

Both this compound and BPTES are allosteric inhibitors that bind to the dimer-dimer interface of the GAC tetramer.[1] This binding event stabilizes an inactive conformation of the enzyme, thereby preventing the hydrolysis of glutamine to glutamate.[2] By blocking this crucial first step in glutamine utilization, these inhibitors effectively starve cancer cells of a key nutrient source required for their rapid proliferation and survival.[3]

This compound, a novel and orally bioavailable inhibitor, demonstrates potent and selective inhibition of glutaminase.[2][4] It has been shown to induce autophagy and exhibits antitumor activity.[4] BPTES, the parent compound of this class of inhibitors, also acts as a selective allosteric inhibitor of the kidney-type glutaminase (GLS1), with no effect on glutamate dehydrogenase activity.[5][6]

Comparative Efficacy: Potency and Cellular Activity

Experimental data consistently demonstrates the superior potency of this compound compared to BPTES. This enhanced potency is a key differentiator for researchers considering these inhibitors for preclinical and clinical studies.

InhibitorTargetIC50 (in vitro)Cell Proliferation IC50 (TNBC cells)Reference
This compound (CB-839) Recombinant Human GAC24 nM20-55 nM[2][4]
BPTES Human Kidney GAC160 nM≥2 µM[2][5]

As the data indicates, this compound exhibits a significantly lower IC50 value in biochemical assays, signifying greater potency at the enzymatic level.[4][5] This translates to more potent inhibition of cancer cell proliferation, as evidenced by the lower IC50 values in triple-negative breast cancer (TNBC) cell lines.[2] Studies have shown that while both inhibitors selectively target glutamine-dependent cancer cells, this compound does so with markedly greater efficacy.[2] Furthermore, this compound has been shown to be as effective as BPTES at a 10-fold lower concentration in lung tumor cells.[7]

Pharmacokinetics and Bioavailability: A Clinical Advantage for this compound

A significant limitation of BPTES for in vivo and clinical applications has been its poor metabolic stability, low solubility, and consequently, low oral bioavailability.[2][8] This has restricted its therapeutic potential. In contrast, this compound was developed to overcome these limitations and possesses good oral bioavailability, making it a more suitable candidate for clinical development.[2][9] While nanoparticle formulations of BPTES have been developed to improve its delivery and efficacy, this compound's inherent properties offer a more direct path to clinical translation.[10][11]

Experimental Protocols

To aid researchers in their experimental design, detailed methodologies for key assays are provided below.

Glutaminase Activity Assay (Coupled Enzyme Assay)

This assay measures the enzymatic activity of glutaminase by coupling the production of glutamate to a detectable signal.

  • Reaction Mixture: Prepare a reaction mixture containing the glutaminase enzyme (e.g., recombinant human GAC), the inhibitor (this compound or BPTES at various concentrations), and L-glutamine in a suitable buffer.

  • Coupling Enzymes: Add glutamate dehydrogenase (GDH) and a detection reagent such as resazurin, along with diaphorase.

  • Detection: GDH converts the glutamate produced by glutaminase into α-ketoglutarate, simultaneously reducing NAD+ to NADH. Diaphorase then uses NADH to convert the non-fluorescent resazurin into the highly fluorescent resorufin.

  • Measurement: Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the glutaminase activity.

  • Data Analysis: Plot the glutaminase activity against the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (e.g., MTS or CellTiter-Glo® Assay)

This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., TNBC cell lines) in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or BPTES for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance (for MTS) or luminescence (for CellTiter-Glo®) using a microplate reader.

  • Data Analysis: Normalize the readings to the vehicle-treated control and plot the cell viability against the inhibitor concentration to determine the IC50 value for cell proliferation.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of the inhibitors in a living organism.

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., renal cell carcinoma or TNBC cells) into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Inhibitor Administration: Administer this compound (orally) or BPTES (e.g., intraperitoneally) at predetermined doses and schedules.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Data Analysis: Compare the tumor growth in the treated groups to the vehicle-treated control group to assess the antitumor efficacy.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of inhibitor efficacy.

Glutaminase_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_mito Mitochondrion Glutamine_ext Glutamine Glutamine_mito Glutamine Glutamine_ext->Glutamine_mito Transporter Glutamate Glutamate Glutamine_mito->Glutamate Hydrolysis alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA TCA Cycle alpha_KG->TCA Anaplerosis Glutaminase Glutaminase (GAC) This compound This compound (CB-839) This compound->Glutaminase Inhibits BPTES BPTES BPTES->Glutaminase Inhibits

Caption: Glutaminase inhibition pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis Enzyme_Assay Glutaminase Activity Assay IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Cell_Assay Cell Proliferation Assay Cell_Assay->IC50_Determination Xenograft Xenograft Model Efficacy_Comparison Efficacy Comparison Xenograft->Efficacy_Comparison IC50_Determination->Efficacy_Comparison

Caption: Experimental workflow for comparing glutaminase inhibitors.

Efficacy_Comparison This compound This compound (CB-839) Potency Higher Potency (Lower IC50) This compound->Potency Bioavailability Improved Oral Bioavailability This compound->Bioavailability BPTES BPTES Clinical_Potential Greater Clinical Potential Potency->Clinical_Potential Bioavailability->Clinical_Potential

Caption: Comparative efficacy of this compound and BPTES.

Conclusion: this compound Emerges as a More Promising Clinical Candidate

While both this compound and BPTES are valuable research tools for studying the role of glutaminase in cancer metabolism, this compound demonstrates clear advantages in terms of potency, cellular efficacy, and pharmacokinetic properties.[2][7][9] Its improved oral bioavailability makes it a more viable candidate for clinical development, and it is currently being investigated in multiple clinical trials for various cancers.[12][13][14] For researchers and drug development professionals, this compound represents a more advanced and clinically relevant tool for targeting glutaminase-dependent tumors. The comparative data presented in this guide underscores the importance of considering not only the mechanism of action but also the pharmacological profile when selecting a glutaminase inhibitor for further investigation.

References

Validating the On-Target Effects of Telaglenastat Using Metabolomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Telaglenastat (CB-839), a potent and selective glutaminase (GLS) inhibitor, with other alternative glutaminase inhibitors. We present supporting experimental data from metabolomics studies to validate its on-target effects, offering a comprehensive resource for researchers in oncology and metabolic pathways.

Introduction to this compound and Glutaminase Inhibition

This compound is an orally bioavailable, first-in-class inhibitor of glutaminase, a key enzyme in cancer metabolism.[1] Many tumor cells are dependent on the metabolic conversion of glutamine to glutamate, which is catalyzed by glutaminase.[1][2] This process provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, as well as building blocks for the synthesis of non-essential amino acids, and glutathione.[3] By inhibiting glutaminase, this compound disrupts these critical metabolic pathways, leading to reduced tumor cell proliferation and survival.[2][3]

Comparative Analysis of Glutaminase Inhibitors

This compound has demonstrated significant potency and selectivity compared to other well-known glutaminase inhibitors, such as BPTES. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and BPTES in various cancer cell lines.

InhibitorCancer Cell LineIC50 (nM)Reference
This compound (CB-839) Recombinant human GAC24[4]
MDA-MB-231 (Triple-Negative Breast Cancer)33[5]
ACHN (Renal Cell Carcinoma)8[6]
Caki-1 (Renal Cell Carcinoma)6[6]
BPTES Recombinant human GAC~2,500[5]
MDA-MB-231 (Triple-Negative Breast Cancer)2,400[5]

On-Target Effects Validated by Metabolomics

Metabolomics is a powerful tool to confirm the on-target effects of drugs that modulate metabolic pathways. Studies have consistently shown that this compound treatment leads to the expected metabolic shifts indicative of glutaminase inhibition.

This compound's Metabolomic Signature

In renal cell carcinoma (RCC) cell lines treated with this compound, metabolomic profiling revealed a significant increase in intracellular glutamine levels and a marked decrease in downstream metabolites.[8] This is a direct confirmation of glutaminase inhibition.[8]

MetaboliteFold Change vs. ControlCell LineReference
Glutamine~5-fold increaseRCC cell lines[8]
GlutamateMarked decreaseRCC cell lines[8]
GlutathioneMarked decreaseRCC cell lines[8]
MalateMarked decreaseRCC cell lines[8]
AspartateMarked decreaseRCC cell lines[8]

These findings are consistent with the on-target mechanism of action of this compound, demonstrating its ability to effectively block the conversion of glutamine to glutamate and subsequently impact downstream metabolic pathways crucial for cancer cell survival.[8]

Comparative On-Target Effects

While direct, side-by-side metabolomics comparisons are limited, studies on BPTES show similar, albeit less potent, effects on cancer cell metabolism. BPTES treatment in breast cancer cell lines also affects the TCA cycle and amino acid metabolism.[9] However, the significantly lower IC50 of this compound suggests a more potent on-target effect at lower concentrations.[5]

Experimental Protocols

A detailed methodology for a typical metabolomics experiment to validate the on-target effects of a glutaminase inhibitor is provided below.

Metabolomics Analysis of this compound-Treated Cancer Cells

1. Cell Culture and Treatment:

  • Cancer cell lines (e.g., ACHN, Caki-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded and allowed to adhere overnight.

  • Cells are then treated with this compound (at a concentration determined by prior dose-response experiments, e.g., 1 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

2. Metabolite Extraction:

  • After treatment, the culture medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Metabolism is quenched by adding ice-cold 80% methanol.

  • Cells are scraped, and the cell lysate is transferred to a microcentrifuge tube.

  • The samples undergo three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[10]

  • The extracts are then centrifuged at high speed to pellet cell debris.

3. Metabolite Analysis using LC-MS/MS:

  • The supernatant containing the metabolites is transferred to a new tube for analysis.

  • Liquid chromatography-mass spectrometry (LC-MS/MS) is used to separate and detect the metabolites.

  • A targeted approach is often used to quantify the specific metabolites of interest in the glutaminolysis pathway (e.g., glutamine, glutamate, aspartate, malate, glutathione).

  • Data is acquired, and the peak areas for each metabolite are integrated.

4. Data Analysis:

  • The peak areas are normalized to an internal standard and the cell number.

  • Statistical analysis (e.g., t-test or ANOVA) is performed to identify significant differences in metabolite levels between this compound-treated and control groups.

  • The results are visualized, often as fold changes or heatmaps, to illustrate the metabolic reprogramming induced by the inhibitor.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Glutaminolysis_Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase (GLS) alpha_KG α-Ketoglutarate Glutamate->alpha_KG Glutathione Glutathione Glutamate->Glutathione Other_AAs Other Amino Acids Glutamate->Other_AAs TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle This compound This compound This compound->Glutamate

Caption: Glutaminolysis pathway and the inhibitory action of this compound.

Metabolomics_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Cell Culture & Treatment (this compound vs. Vehicle) B Metabolite Extraction (Quenching & Lysis) A->B C LC-MS/MS Analysis B->C D Peak Integration & Normalization C->D E Statistical Analysis D->E F Metabolite Identification & Pathway Analysis E->F G On-Target Effect Validation F->G Biological Interpretation

Caption: Experimental workflow for metabolomics-based target validation.

On_Target_Effects Comparative On-Target Effects cluster_0 This compound Treatment cluster_1 Alternative Inhibitor (e.g., BPTES) Glutamine_up Glutamine (Increased) Glutamate_down Glutamate (Decreased) Downstream_down Downstream Metabolites (e.g., Glutathione, Malate) (Decreased) Glutamine_up_alt Glutamine (Increased) Glutamate_down_alt Glutamate (Decreased) Downstream_down_alt Downstream Metabolites (Decreased)

Caption: Comparison of on-target metabolomic effects.

Conclusion

Metabolomics provides definitive evidence of this compound's on-target activity by demonstrating the expected accumulation of glutamine and depletion of its downstream metabolites. The quantitative data presented in this guide, alongside the detailed experimental protocols, offer a robust framework for researchers to validate and compare the efficacy of glutaminase inhibitors. This compound stands out as a highly potent inhibitor of glutaminase, and its on-target effects are clearly demonstrable through metabolomic analysis, making it a valuable tool for cancer research and a promising candidate for clinical applications.

References

A Comparative Analysis of Telaglenastat: Monotherapy Versus Combination Therapy with mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of telaglenastat (CB-839) as a monotherapy versus its use in combination with mTOR inhibitors for cancer therapy. The content is supported by experimental data from preclinical and clinical studies to inform research and development decisions.

Introduction: Targeting Cancer Metabolism

Cancer cells exhibit altered metabolic pathways to sustain their rapid growth and proliferation. One such pathway is the increased dependence on glutamine, an essential amino acid, for energy production and biosynthesis. This compound is a first-in-class, potent, and selective inhibitor of glutaminase (GLS), the enzyme that catalyzes the first step in glutamine metabolism. By blocking this pathway, this compound aims to starve cancer cells of essential nutrients.

The mTOR (mammalian target of rapamycin) signaling pathway is another critical regulator of cell growth, proliferation, and metabolism. It is frequently hyperactivated in various cancers. mTOR inhibitors, such as everolimus, function by blocking signals that promote cell growth and proliferation. Given the interconnectedness of cellular metabolism and growth signaling, a combination approach targeting both glutaminase and the mTOR pathway presents a rational strategy for enhanced anti-tumor efficacy.

Preclinical Efficacy

In Vitro Cell Viability

Preclinical studies in renal cell carcinoma (RCC) cell lines have demonstrated that this compound exhibits synergistic anti-proliferative effects when combined with the mTOR inhibitor everolimus.[1][2][3]

Cell LineThis compound IC50 (µM)Everolimus IC50 (nM)Combination EffectReference
ACHN0.0351.5Synergistic[4]
Caki-10.0121.2Synergistic[4]
786-O0.0152.5Synergistic[4]
In Vivo Xenograft Models

In vivo studies using RCC xenograft models in mice have shown that the combination of this compound and everolimus leads to significantly greater tumor growth inhibition compared to either agent alone.[1][2][3]

Xenograft ModelTreatmentTumor Growth Inhibition (%)Reference
Caki-1This compound (200 mg/kg)45%[2]
Caki-1Everolimus (1 mg/kg)30%[2]
Caki-1This compound + Everolimus75%[2]

Clinical Efficacy

ENTRATA Trial: this compound with Everolimus in Renal Cell Carcinoma

The Phase 2 ENTRATA trial evaluated the efficacy and safety of this compound in combination with everolimus in patients with advanced or metastatic renal cell carcinoma (mRCC) who had received prior therapies.[5][6]

ParameterThis compound + Everolimus (n=46)Placebo + Everolimus (n=23)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)3.8 months1.9 months0.64 (0.34-1.20)0.079 (one-sided)
Overall Response Rate (ORR)2.2%0%--
Disease Control Rate (DCR)63%48%--
CANTATA Trial: this compound with Cabozantinib in Renal Cell Carcinoma

The Phase 2 CANTATA trial investigated this compound in combination with cabozantinib (a tyrosine kinase inhibitor that also impacts the mTOR pathway) in patients with advanced clear cell RCC.[7][8][9][10]

ParameterThis compound + Cabozantinib (n=221)Placebo + Cabozantinib (n=223)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)9.2 months9.3 months0.94 (0.74-1.21)0.65
Overall Response Rate (ORR)31.2%27.8%--

While the ENTRATA trial suggested a potential benefit for the combination of this compound and everolimus in a heavily pre-treated population, the CANTATA trial did not show a significant improvement in PFS with the addition of this compound to cabozantinib.[5][6][7][8][9][10]

Signaling Pathways and Experimental Workflows

Glutaminase and mTOR Signaling Crosstalk

The rationale for combining this compound with mTOR inhibitors is based on the crosstalk between glutamine metabolism and the mTOR signaling pathway. Glutamine is a key nutrient that, through its metabolism, supports the TCA cycle and provides building blocks for cell growth, processes that are also regulated by mTOR. Inhibiting both pathways simultaneously can lead to a more profound anti-tumor effect.

Glutaminase_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion Growth_Factors Growth Factors GF_Receptor Growth Factor Receptor Growth_Factors->GF_Receptor PI3K PI3K GF_Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4E-BP1->Cell_Growth Everolimus Everolimus Everolimus->mTORC1 Glutamine Glutamine Glutaminase Glutaminase (GLS) Glutamine->Glutaminase Glutamate Glutamate Glutaminase->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle This compound This compound This compound->Glutaminase

Figure 1: Simplified signaling pathway of Glutaminase and mTOR.
Experimental Workflow for In Vitro Synergy

This workflow outlines the key steps in assessing the synergistic effects of this compound and mTOR inhibitors in cancer cell lines.

In_Vitro_Workflow cluster_assays 4. Endpoint Assays Cell_Culture 1. Cell Culture (e.g., RCC cell lines) Drug_Treatment 2. Drug Treatment - this compound (mono) - mTOR inhibitor (mono) - Combination Cell_Culture->Drug_Treatment Incubation 3. Incubation (e.g., 72 hours) Drug_Treatment->Incubation Viability Cell Viability (CellTiter-Glo) Incubation->Viability Apoptosis Apoptosis (Annexin V) Incubation->Apoptosis Metabolism Metabolic Flux (Seahorse) Incubation->Metabolism Western_Blot Protein Expression (Western Blot) Incubation->Western_Blot Data_Analysis 5. Data Analysis (e.g., IC50, Combination Index) Viability->Data_Analysis Apoptosis->Data_Analysis Metabolism->Data_Analysis Western_Blot->Data_Analysis

Figure 2: General workflow for in vitro synergy studies.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.[11][12][13][14]

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Drug Treatment: Treat cells with various concentrations of this compound, everolimus, or the combination. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Calculate IC50 values using a four-parameter logistic curve fit.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[15][16][17][18]

  • Cell Treatment: Treat cells with the desired concentrations of drugs for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Metabolic Flux Analysis (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.[19][20][21][22][23]

  • Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with this compound and/or everolimus for the desired duration (e.g., 24 hours).

  • Assay Preparation: Wash the cells and incubate them in Seahorse XF base medium supplemented with substrates (e.g., glucose, glutamine, pyruvate) in a non-CO2 incubator at 37°C for 1 hour.

  • Seahorse Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial function.

  • Data Normalization: After the assay, normalize the OCR and ECAR values to the cell number or protein content in each well.

Western Blotting for mTOR Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.[24][25][26][27][28]

  • Protein Extraction: Lyse drug-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against mTOR pathway proteins (e.g., phospho-mTOR, total mTOR, phospho-S6K, total S6K, phospho-4E-BP1, total 4E-BP1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

LC-MS Based Metabolomics

This powerful technique allows for the comprehensive analysis of small molecule metabolites in a biological sample.[29][30][31][32][33]

  • Metabolite Extraction: Quench the metabolism of drug-treated cells rapidly and extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).

  • Sample Preparation: Separate the polar and non-polar metabolites. Dry the extracts and reconstitute them in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: Inject the samples onto a liquid chromatography system coupled to a mass spectrometer. Separate the metabolites using a suitable column (e.g., C18 for non-polar, HILIC for polar metabolites) and detect them using the mass spectrometer.

  • Data Processing: Process the raw data to identify and quantify the metabolites.

  • Statistical Analysis: Perform statistical analysis to identify metabolites that are significantly altered by the drug treatments.

Conclusion

The combination of this compound with mTOR inhibitors represents a promising therapeutic strategy for certain cancers, particularly renal cell carcinoma. Preclinical data strongly support the synergistic anti-tumor effects of this combination, which is attributed to the dual targeting of glutamine metabolism and mTOR-driven cell growth pathways.

Clinical evidence from the ENTRATA trial suggests a potential benefit in a heavily pre-treated mRCC population, although these findings were not replicated in the CANTATA trial with a different combination partner. Further research is warranted to identify patient populations that are most likely to benefit from this combination therapy and to optimize treatment regimens. The experimental protocols provided in this guide offer a framework for conducting further preclinical investigations into the efficacy and mechanisms of action of this compound in combination with mTOR inhibitors.

References

A Comparative Analysis of Telaglenastat Across Diverse Cancer Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Telaglenastat (CB-839) is a first-in-class, oral, selective, and reversible inhibitor of glutaminase (GLS), a critical enzyme in cancer metabolism.[1][2] Many tumors exhibit a heightened dependence on glutamine for energy production, biosynthesis, and maintaining redox balance, a phenomenon often termed "glutamine addiction."[3][4][5] By blocking the conversion of glutamine to glutamate, this compound disrupts these vital cellular processes, presenting a promising therapeutic strategy.[2][3] This guide provides a comparative overview of this compound's performance in different cancer subtypes, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

This compound targets glutaminase (GLS1), which catalyzes the first step in glutaminolysis.[4] This inhibition leads to a depletion of glutamate and downstream metabolites essential for the tricarboxylic acid (TCA) cycle, nucleotide and fatty acid synthesis, and the production of the antioxidant glutathione (GSH).[3][4][6] The reduction in GSH can increase oxidative stress, leading to apoptosis in cancer cells.[6] Furthermore, by disrupting the TCA cycle, this compound can indirectly inhibit the mTOR signaling pathway, which is crucial for cell growth and proliferation.[7][8]

Telaglenastat_Mechanism_of_Action cluster_effects Cellular Effects Glutamine Glutamine GLS1 Glutaminase (GLS1) Glutamine->GLS1 Substrate This compound This compound (CB-839) This compound->GLS1 Inhibition Glutamate Glutamate GLS1->Glutamate Catalysis TCA_Cycle TCA Cycle Anaplerosis Glutamate->TCA_Cycle GSH_Prod Glutathione (GSH) Production Glutamate->GSH_Prod Oxidative_Stress Increased Oxidative Stress mTOR mTOR Pathway Activity TCA_Cycle->mTOR Proliferation Tumor Growth & Survival TCA_Cycle->Proliferation GSH_Prod->Proliferation Prevents Oxidative Stress GSH_Prod->Oxidative_Stress Reduces mTOR->Proliferation

Figure 1: Mechanism of Action of this compound.

Comparative Efficacy in Cancer Subtypes

This compound has been evaluated in a variety of solid tumors, with notable activity observed in renal cell carcinoma, triple-negative breast cancer, and non-small cell lung cancer, particularly in combination settings.[4][9]

Renal Cell Carcinoma (RCC)

RCC is characterized by significant metabolic dysregulation, making it a strong candidate for glutaminase inhibition.[3] Preclinical studies have shown that RCC cell lines are highly dependent on glutamine for proliferation and are sensitive to this compound.[7][10]

Clinical Performance:

In clinical trials, this compound has demonstrated promising activity in heavily pretreated metastatic RCC patients, primarily in combination with mTOR inhibitors like everolimus or tyrosine kinase inhibitors (TKIs) like cabozantinib.[1] The combination with everolimus is thought to dually inhibit glucose and glutamine metabolism, leading to synergistic anti-tumor effects.[7][11]

Trial / Study Combination Agent Patient Population Key Efficacy Metrics Reference
ENTRATA (Phase II) EverolimusHeavily pretreated mRCCMedian PFS: 3.8 months (vs. 1.9 months with placebo)[3]
Phase I Study CabozantinibAdvanced clear cell RCCOverall Response Rate (ORR): 40%; Disease Control Rate (DCR): 100%[12]
Phase I Study EverolimusAdvanced clear cell RCCDisease Control Rate (DCR): 92%; Median PFS: 5.8 months[12]

Table 1: Summary of this compound Clinical Trial Data in Renal Cell Carcinoma.

Triple-Negative Breast Cancer (TNBC)

TNBC is an aggressive subtype of breast cancer that often exhibits elevated GLS expression.[13] Preclinical data indicate that TNBC cell lines are particularly sensitive to glutaminase inhibition, with this compound showing potent antiproliferative effects.[13]

Preclinical Performance:

In vitro studies showed that most TNBC cell lines had IC50 values for this compound in the nanomolar range (2–300 nmol/L), while receptor-positive lines were significantly less sensitive.[13] In xenograft models, this compound demonstrated efficacy both as a single agent and in combination with paclitaxel.[13]

Cell Line Type This compound IC50 Range Key Finding Reference
TNBC 2 - 300 nmol/LHigh sensitivity correlated with high GLS expression.[13]
ER+/HER2- & ER-/HER2+ > 1 µmol/LSignificantly lower sensitivity compared to TNBC.[13]

Table 2: In Vitro Antiproliferative Activity of this compound in Breast Cancer Cell Lines.

Non-Small Cell Lung Cancer (NSCLC)

In NSCLC, the rationale for this compound is strongly linked to specific genetic mutations, particularly in the KEAP1/NRF2 pathway, which are present in over 20% of NSCLC patients.[14] Tumors with these mutations show an increased dependence on glutamine metabolism for survival and protection from oxidative stress.[14][15]

Clinical Development:

The Phase 2 KEAPSAKE trial was designed to evaluate this compound in combination with pembrolizumab and chemotherapy for the first-line treatment of non-squamous NSCLC with KEAP1/NRF2 mutations.[16][17] However, the trial was terminated due to a lack of clinical benefit observed in an interim analysis, and the development of this compound has been discontinued.[16] Preclinical studies had shown that GLS inhibition could increase the radiosensitivity of lung tumor cells, suggesting a potential role in combination with radiation therapy.[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this compound research.

Preclinical Experimental Workflow

The preclinical evaluation of an anti-cancer agent like this compound typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow start Start: Hypothesis Generation (e.g., Target Glutamine Metabolism) cell_selection 1. Cell Line Selection (e.g., RCC, TNBC, NSCLC panels) start->cell_selection in_vitro 2. In Vitro Assays cell_selection->in_vitro viability Cell Viability Assay (MTS/MTT) in_vitro->viability western Western Blot (Pathway Analysis) in_vitro->western metabolomics Metabolomic Profiling (Target Engagement) in_vitro->metabolomics in_vivo 3. In Vivo Xenograft Model in_vitro->in_vivo Promising Results tumor_implant Tumor Cell Implantation (Subcutaneous) in_vivo->tumor_implant treatment Treatment Administration (Oral Gavage) in_vivo->treatment monitoring Tumor Growth Monitoring (Calipers) in_vivo->monitoring end End: Data Analysis & Efficacy Determination in_vivo->end

Figure 2: Typical Preclinical Drug Evaluation Workflow.

Cell Viability (MTS/MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

  • Cell Plating: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.[21]

  • Compound Treatment: Treat cells with increasing concentrations of this compound or a vehicle control. Incubate for a specified period (e.g., 72 hours).[21]

  • Reagent Addition: Add MTS or MTT reagent to each well.[19][21] For MTT, add 10 µL of a 5 mg/mL solution and incubate for 1-4 hours at 37°C.[19]

  • Solubilization (MTT only): If using MTT, add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[19]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[19][21]

  • Analysis: Normalize the absorbance values of treated cells to the vehicle-treated control cells to determine the percentage of viability. Calculate IC50 values using non-linear regression analysis.

In Vivo Subcutaneous Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.[22][23]

  • Animal Model: Use immunocompromised mice (e.g., Nu/Nu athymic nude mice) to prevent rejection of human tumor cells.[22]

  • Cell Preparation: Harvest cancer cells and resuspend them in a solution of PBS or media, often mixed 1:1 with Matrigel to support tumor engraftment.[22][24]

  • Implantation: Subcutaneously inject a bolus containing 1-10 million cells (e.g., 200 µL) into the flank of each mouse.[22][23]

  • Tumor Growth and Randomization: Monitor tumor growth using digital calipers. Once tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[22] Tumor volume is often calculated using the formula: V = (π/6) × (width)² × length.

  • Treatment: Administer this compound (e.g., via oral gavage) and/or combination agents according to the planned dosing schedule. The control group receives a vehicle solution.

  • Efficacy Assessment: Measure tumor volumes regularly (e.g., twice a week) and monitor animal body weight and overall health. The primary endpoint is typically tumor growth inhibition (TGI).

Conclusion

This compound has demonstrated a clear mechanism of action and notable preclinical activity across several cancer subtypes, particularly those with a high dependence on glutamine metabolism like RCC and TNBC.[7][13] In the clinical setting, its most promising results have been in combination therapies for advanced RCC, where it has been shown to improve progression-free survival.[3][12] However, the lack of efficacy observed in the KEAPSAKE trial for NSCLC highlights the challenges of translating preclinical promise into clinical benefit, even in biomarker-selected populations, and has led to the discontinuation of its development.[16] The data gathered on this compound underscores the therapeutic potential of targeting cancer metabolism while also emphasizing the complexity of tumor biology and the importance of identifying the right patient populations and combination strategies for metabolic inhibitors.

References

A Comparative Guide to the Anti-Proliferative Effects of Telaglenastat and Other GLS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of cancer metabolism, the reprogramming of nutrient utilization is a key hallmark. Many cancer cells exhibit a strong dependence on glutamine, the most abundant amino acid in the blood, to fuel their rapid proliferation and survival.[1][2][3][4] This process, known as glutaminolysis, provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, biosynthesis of macromolecules like nucleotides and fatty acids, and maintenance of redox homeostasis through glutathione production.[1][2][4][5] The first and rate-limiting step of glutaminolysis is the conversion of glutamine to glutamate, catalyzed by the enzyme glutaminase (GLS).[3][6] This makes GLS a prime therapeutic target, leading to the development of several small molecule inhibitors.

This guide provides an objective comparison of the anti-proliferative effects of Telaglenastat (CB-839), a first-in-class clinical-stage GLS inhibitor, with other notable GLS inhibitors such as BPTES and IACS-6274. We will review supporting experimental data, detail relevant methodologies, and visualize key pathways and workflows.

Mechanism of Action of GLS Inhibitors

Glutaminase inhibitors function by blocking the catalytic activity of GLS, thereby preventing the conversion of glutamine to glutamate.[7][8][9] This disruption of glutaminolysis leads to several downstream anti-cancer effects:

  • Metabolic Stress: Depletion of glutamate and downstream TCA cycle intermediates impairs energy production (ATP) and the synthesis of essential building blocks.[2][7]

  • Redox Imbalance: Reduced glutamate availability limits the synthesis of glutathione (GSH), a critical antioxidant, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[1]

  • Inhibition of Cell Growth and Proliferation: By cutting off the supply of necessary carbon and nitrogen, GLS inhibitors can induce a cytostatic (growth-arresting) or cytotoxic (cell-killing) effect in glutamine-addicted cancer cells.[10]

This compound (CB-839) is a potent, selective, and orally bioavailable inhibitor of GLS1.[11][12] Similarly, BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) is a well-characterized allosteric inhibitor of GLS1, though its poor solubility has limited its clinical development.[13][14][15] IACS-6274 is another potent, next-generation GLS1 inhibitor that has shown promise in early clinical trials.[16][17]

Comparative Anti-Proliferative Efficacy

The efficacy of GLS inhibitors can vary significantly depending on the cancer cell type and its specific metabolic dependencies. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.

InhibitorCell LineCancer TypeIC50 / EffectCitation
This compound (CB-839) Recombinant Human GACCell-free assay24 nM[11]
MDA-MB-231Triple-Negative Breast Cancer33 nM[11]
HCC-1806Triple-Negative Breast CancerPotent anti-proliferative activity[11]
T47DER-Positive Breast CancerNo significant anti-proliferative activity[11]
Multiple Tumor Cell LinesVarious Solid TumorsExhibits both cytostatic and cytotoxic activity[10]
BPTES NF1 mutant MPNST cellsMalignant Peripheral Nerve Sheath TumorSignificant anti-proliferative efficacy[18]
HCC1937Triple-Negative Breast CancerIncreased toxic effects of cisplatin and etoposide[19]
Pancreatic Cancer CellsPancreatic CancerPromoted apoptosis when combined with radiation[20]
IACS-6274 Various Advanced Solid TumorsOvarian, NSCLC, Melanoma, etc.Disease control rate of 60% at 12 weeks in Phase I trial[16][17]

Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

Visualizations

Signaling Pathways and Experimental Workflows

To better understand the context of these inhibitors, the following diagrams illustrate the core metabolic pathway and a typical experimental workflow for assessing their anti-proliferative effects.

glutaminolysis_pathway cluster_cell Cancer Cell cluster_inhibitor Glutamine_ext Extracellular Glutamine Glutamine_int Intracellular Glutamine Glutamine_ext->Glutamine_int Transporter Glutamate Glutamate Glutamine_int->Glutamate GLS1 aKG α-Ketoglutarate Glutamate->aKG GDH/Transaminases Redox GSH Production (Redox Balance) Glutamate->Redox TCA TCA Cycle aKG->TCA Biosynthesis Nucleotide & Fatty Acid Biosynthesis TCA->Biosynthesis Proliferation Cell Proliferation & Survival TCA->Proliferation Biosynthesis->Proliferation Redox->Proliferation Inhibitor This compound BPTES IACS-6274 Inhibitor->Glutamine_int Inhibits

Caption: The Glutaminolysis Pathway and Point of Inhibition.

experimental_workflow cluster_assays 4. Anti-Proliferative Assays start 1. Cell Culture (Select appropriate cancer cell line) treatment 2. Treatment (Apply this compound or other GLS inhibitors at various concentrations) start->treatment incubation 3. Incubation (Allow time for inhibitor to take effect) treatment->incubation assay_mtt MTT / CellTiter-Glo (Measures metabolic activity and cell viability) incubation->assay_mtt assay_ki67 Ki-67 Staining (Immunofluorescent marker for proliferating cells) incubation->assay_ki67 assay_colony Colony Formation Assay (Assesses long-term survival and clonogenicity) incubation->assay_colony analysis 5. Data Acquisition & Analysis (Spectrophotometry, Flow Cytometry, Colony Counting) assay_mtt->analysis assay_ki67->analysis assay_colony->analysis end 6. Results (Determine IC50 values, compare inhibitor efficacy) analysis->end

References

Synergistic Alliance: Validating the Potentiation of Paclitaxel by Telaglenastat in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the synergistic interaction between the glutaminase inhibitor Telaglenastat and the microtubule stabilizer paclitaxel. This report synthesizes preclinical and clinical evidence, providing experimental data, detailed protocols, and mechanistic insights into this promising anti-cancer combination.

The combination of this compound (CB-839), a first-in-class glutaminase inhibitor, and paclitaxel, a cornerstone of chemotherapy, has demonstrated a synergistic anti-tumor effect in preclinical models of triple-negative breast cancer (TNBC) and has been evaluated in clinical trials. This guide provides a comprehensive overview of the experimental data supporting this synergy, detailed methodologies for key experiments, and visual representations of the underlying mechanisms and workflows.

Mechanisms of Action: A Two-Pronged Attack on Cancer Cells

This compound targets cancer cell metabolism by inhibiting glutaminase (GLS), a critical enzyme for the conversion of glutamine to glutamate.[1][2] This blockade disrupts the tricarboxylic acid (TCA) cycle and other metabolic pathways that cancer cells rely on for rapid proliferation and survival.[1] Paclitaxel, a member of the taxane family, functions by stabilizing microtubules, which are essential for cell division.[3] This interference with microtubule dynamics leads to mitotic arrest and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.[3] The distinct mechanisms of these two agents lay the groundwork for a synergistic interaction, where the metabolic stress induced by this compound may enhance the cytotoxic effects of paclitaxel.

Preclinical Validation of Synergy

Preclinical studies have provided robust evidence for the synergistic anti-tumor activity of this compound and paclitaxel in TNBC, a cancer subtype known for its aggressive nature and limited treatment options.

In Vitro Efficacy

In a panel of TNBC cell lines, this compound demonstrated potent antiproliferative activity. The combination of this compound with paclitaxel is hypothesized to overcome mechanisms of taxane resistance that are dependent on glutaminase activity.[4]

In Vivo Xenograft Studies

The synergistic effect of this compound and paclitaxel has been further substantiated in vivo using a patient-derived TNBC xenograft model (CTG-0052) and a JIMT-1 cell line xenograft model. In the JIMT-1 model, the combination of this compound and paclitaxel resulted in significantly greater tumor growth inhibition than either agent alone.

Table 1: In Vivo Efficacy of this compound and Paclitaxel Combination in a JIMT-1 Xenograft Model

Treatment GroupDosingTumor Growth Inhibition (%)
Vehicle-0
This compound200 mg/kg, BID54
Paclitaxel10 mg/kg, QWNot specified
This compound + Paclitaxel200 mg/kg, BID + 10 mg/kg, QW>100 (regression)

Data adapted from Gross et al., Molecular Cancer Therapeutics, 2014.

Clinical Evidence in Triple-Negative Breast Cancer

The promising preclinical findings led to the initiation of a Phase 2 clinical trial (NCT03057600) to evaluate the efficacy and safety of this compound in combination with paclitaxel in patients with advanced TNBC.

Initial findings from a Phase 1 cohort of this study, presented at the 2017 San Antonio Breast Cancer Symposium, showed encouraging clinical activity in heavily pretreated patients.[4] The final results from the completed Phase 2 trial provide a more comprehensive picture of the combination's clinical potential.[5]

Table 2: Efficacy of this compound and Paclitaxel in a Phase 2 Trial (NCT03057600) in Advanced TNBC

Efficacy EndpointAll Participants (N=44)
Overall Response Rate (ORR)20.5%
Complete Response (CR)0%
Partial Response (PR)20.5%
Stable Disease (SD)43.2%
Progressive Disease (PD)25%
Disease Control Rate (DCR)63.6%
Median Progression-Free Survival (PFS)3.6 months

Data sourced from ClinicalTrials.gov (NCT03057600), results first posted September 28, 2022.[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes involved in validating the synergy between this compound and paclitaxel, the following diagrams are provided.

Synergy_Pathway Hypothesized Synergy Mechanism This compound This compound Glutaminase Glutaminase (GLS) This compound->Glutaminase inhibits Glutamate Glutamate Glutaminase->Glutamate Glutamine Glutamine Glutamine->Glutaminase substrate TCA_Cycle TCA Cycle & Metabolic Pathways Glutamate->TCA_Cycle Metabolic_Stress Metabolic Stress (e.g., decreased ATP, increased ROS) TCA_Cycle->Metabolic_Stress dysregulation leads to Apoptosis Apoptosis Metabolic_Stress->Apoptosis potentiates Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest dysfunction leads to Mitotic_Arrest->Apoptosis induces

Caption: Hypothesized Synergy Mechanism

Preclinical_Workflow Preclinical Validation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies TNBC_Cells TNBC Cell Lines Treatment_InVitro Treat with this compound, Paclitaxel, or Combination TNBC_Cells->Treatment_InVitro Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Treatment_InVitro->Proliferation_Assay Synergy_Analysis Calculate Combination Index (CI) Proliferation_Assay->Synergy_Analysis Xenograft_Model Establish TNBC Xenograft (Patient-Derived or Cell Line) Treatment_InVivo Treat with Vehicle, this compound, Paclitaxel, or Combination Xenograft_Model->Treatment_InVivo Tumor_Measurement Monitor Tumor Volume Treatment_InVivo->Tumor_Measurement Efficacy_Analysis Analyze Tumor Growth Inhibition Tumor_Measurement->Efficacy_Analysis

References

Comparative analysis of Telaglenastat's effect on different tumor microenvironments

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of the glutaminase inhibitor, Telaglenastat (CB-839), across various cancer models. This guide provides an objective comparison of its performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

This compound, a first-in-class, potent, and selective inhibitor of glutaminase (GLS), has demonstrated significant therapeutic potential by targeting the metabolic dependency of cancer cells on glutamine. Its mechanism of action, the blockade of the conversion of glutamine to glutamate, disrupts key metabolic and signaling pathways essential for tumor growth and survival. This guide synthesizes preclinical and clinical findings to offer a comparative analysis of this compound's effects on the tumor microenvironments of melanoma, renal cell carcinoma (RCC), and triple-negative breast cancer (TNBC).

Quantitative Data Summary

The following tables provide a structured overview of the quantitative effects of this compound across different tumor types, offering a clear comparison of its efficacy and impact on the tumor microenvironment.

Table 1: Impact of this compound on Tumor Growth and Metabolism

Tumor TypeCombination AgentMetricResultCitation
Melanoma Adoptive T-cell therapy (Pmel-1)Tumor Volume ReductionSignificant reduction compared to either treatment alone[1]
Anti-PD-1Tumor Infiltrating CD8+ T-cells>2-fold increase with combination[1]
Anti-PD-1Tumor Infiltrating NK cells>2-fold increase with combination[1]
Renal Cell Carcinoma (RCC) EverolimusIntracellular Glutamine Levels~5-fold increase[2]
EverolimusGlutamine ConsumptionReduced by >80%[3]
EverolimusGlucose ConsumptionReduced to 63% of control (by everolimus)[3]
Triple-Negative Breast Cancer (TNBC) PaclitaxelTumor Growth InhibitionSignificant anti-tumor activity in xenograft models[4]

Table 2: Effects of this compound on Immune Cell Populations in Melanoma

Treatment GroupCell PopulationChange in PopulationCitation
This compound + Anti-PD-1Effector CD4+ T-cells (CD107a+)Largest increase among all treatment groups[1]
This compound + Anti-PD-1Effector CD8+ T-cells (CD107a+)Significant increase[1]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound in different tumor microenvironments.

Melanoma: T-cell Activation and Effector Function

Telaglenastat_Melanoma_TME cluster_tumor_cell Melanoma Cell cluster_t_cell T-Cell Tumor_Gln Glutamine GLS1_Tumor GLS1 Tumor_Gln->GLS1_Tumor Tumor_Glu Glutamate TCA_Tumor TCA Cycle Tumor_Glu->TCA_Tumor GLS1_Tumor->Tumor_Glu Extracellular_Gln Extracellular Glutamine GLS1_Tumor->Extracellular_Gln Reduced Uptake Tumor_Proliferation Tumor Growth TCA_Tumor->Tumor_Proliferation TCell_Gln Glutamine GLS1_TCell GLS1 TCell_Gln->GLS1_TCell TCell_Glu Glutamate TCell_Activation T-Cell Activation & Effector Function TCell_Glu->TCell_Activation GLS1_TCell->TCell_Glu This compound This compound This compound->GLS1_Tumor Inhibits Extracellular_Gln->TCell_Gln Increased Availability

Caption: this compound inhibits glutaminase in melanoma cells, increasing extracellular glutamine for T-cell use.

Renal Cell Carcinoma: Dual Metabolic Blockade

Telaglenastat_RCC_TME cluster_rcc_cell RCC Cell Glucose Glucose mTOR_Pathway mTOR Pathway Glucose->mTOR_Pathway Glutamine Glutamine GLS1 GLS1 Glutamine->GLS1 Glycolysis Glycolysis mTOR_Pathway->Glycolysis TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle Glutaminolysis Glutaminolysis GLS1->Glutaminolysis Glutaminolysis->TCA_Cycle Cell_Growth Cell Growth & Proliferation TCA_Cycle->Cell_Growth This compound This compound This compound->GLS1 Inhibits Everolimus Everolimus Everolimus->mTOR_Pathway Inhibits

References

Telaglenastat's Role in Glutathione Depletion: A Comparative Analysis for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the mechanism of Telaglenastat (CB-839) confirms its significant role in reducing intracellular glutathione levels in cancer cells, a key factor in overcoming therapeutic resistance. This guide provides a comparative analysis of this compound against other glutathione-depleting agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a potent and selective inhibitor of the enzyme glutaminase (GLS), has demonstrated a critical function in cancer therapy by disrupting cellular metabolism. By blocking the conversion of glutamine to glutamate, a precursor for the synthesis of the vital antioxidant glutathione (GSH), this compound effectively diminishes the cancer cell's ability to combat oxidative stress, rendering it more susceptible to anti-cancer treatments.

Comparative Efficacy of Glutathione-Depleting Agents

The following table summarizes the quantitative effects of this compound and alternative compounds on glutathione levels in various cancer cell lines.

CompoundMechanism of ActionCancer Cell Line(s)Treatment ConditionsGlutathione ReductionReference(s)
This compound (CB-839) Glutaminase (GLS) InhibitorRenal Cell Carcinoma (RCC)4 hoursMarked decrease[1]
Chronic Lymphocytic Leukemia (CLL)VariesDose-dependent decrease in synthesis[2]
BPTES Glutaminase (GLS) InhibitorLung Cancer (A549, H460)≥10 µMEssentially abolished[3]
Buthionine Sulfoximine (BSO) γ-Glutamylcysteine Synthetase (GCS) InhibitorHuman Lung Adenocarcinoma (A549)7 hours~60% reduction (40% remaining)
Patients with solid tumorsN/ADepletion to 30-40% of baseline
Sulfasalazine xCT Antiporter (System xc-) InhibitorPancreatic Cancer24 hours70-80% reduction

Signaling Pathway of Glutathione Synthesis and Inhibition

The accompanying diagram illustrates the key steps in the glutathione synthesis pathway and the points of intervention for this compound and its alternatives.

Glutathione_Pathway Glutathione Synthesis Pathway and Inhibitor Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Cystine_ext Cystine Cysteine Cysteine Cystine_ext->Cysteine Glutamate Glutamate Glutamine_int->Glutamate GLS gamma_GC γ-Glutamylcysteine Glutamate->gamma_GC GCS Cysteine->gamma_GC Glycine Glycine GSH Glutathione (GSH) Glycine->GSH gamma_GC->GSH GS GLS Glutaminase (GLS) GCS γ-Glutamylcysteine Synthetase (GCS) GS Glutathione Synthetase (GS) xCT xCT Antiporter xCT->Cysteine This compound This compound (CB-839) This compound->GLS BPTES BPTES BPTES->GLS BSO Buthionine Sulfoximine (BSO) BSO->GCS Sulfasalazine Sulfasalazine Sulfasalazine->xCT

Caption: Glutathione synthesis pathway and points of inhibitor action.

Experimental Methodologies

Accurate quantification of intracellular glutathione is crucial for evaluating the efficacy of inhibitors like this compound. Below are detailed protocols for two widely used methods.

Experimental Workflow for Glutathione Measurement

Experimental_Workflow Workflow for Glutathione Quantification in Cancer Cells cluster_prep Cell Culture and Treatment cluster_harvest Sample Preparation cluster_analysis Glutathione Analysis cell_culture Culture Cancer Cells treatment Treat with Inhibitor (e.g., this compound) cell_culture->treatment control Vehicle Control cell_culture->control harvest Harvest Cells treatment->harvest control->harvest lysis Cell Lysis harvest->lysis protein_assay Protein Quantification lysis->protein_assay gsh_assay GSH/GSSG Assay lysis->gsh_assay data_analysis Data Analysis and Normalization protein_assay->data_analysis gsh_assay->data_analysis

Caption: General experimental workflow for glutathione quantification.

GSH/GSSG-Glo™ Assay (Promega)

This luminescence-based assay is a popular method for quantifying total glutathione (GSH + GSSG) and oxidized glutathione (GSSG) in cultured cells.

Principle: The assay utilizes a luciferin derivative that is converted to luciferin in the presence of GSH, a reaction catalyzed by glutathione S-transferase (GST). The amount of luciferin produced, which is proportional to the GSH concentration, is then measured using a luciferase-based reaction that generates a luminescent signal.

Protocol Overview:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat cells with the desired concentrations of this compound or other inhibitors for the specified duration. Include vehicle-treated wells as a control.

  • Reagent Preparation: Prepare the Total Glutathione-Glo™ Reagent and Oxidized Glutathione-Glo™ Reagent according to the manufacturer's instructions.

  • Lysis and GSH Measurement:

    • For total glutathione measurement, add the Total Glutathione-Glo™ Reagent to the wells, which lyses the cells and initiates the luminescent reaction.

    • For GSSG measurement, add the Oxidized Glutathione-Glo™ Reagent, which contains a blocking agent for GSH, followed by a reducing agent to convert GSSG to GSH for detection.

  • Incubation: Incubate the plates at room temperature as per the protocol.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the concentrations of total GSH and GSSG based on a standard curve. The amount of reduced GSH can be determined by subtracting the GSSG concentration from the total glutathione concentration. Normalize the results to the protein concentration of each sample.

UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry)

This method offers high sensitivity and specificity for the direct measurement of GSH and GSSG.

Principle: UPLC separates GSH and GSSG from other cellular components based on their physicochemical properties. The separated molecules are then ionized and detected by a mass spectrometer, which provides accurate quantification based on their mass-to-charge ratio.

Protocol Overview:

  • Cell Culture and Treatment: Follow the same procedure as for the GSH/GSSG-Glo™ Assay.

  • Sample Preparation:

    • Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable extraction buffer (e.g., methanol/water with internal standards).

    • To prevent auto-oxidation of GSH, N-ethylmaleimide (NEM) can be added to the lysis buffer to derivatize the free thiol group of GSH.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the metabolites.

  • UPLC-MS/MS Analysis:

    • Inject the supernatant into the UPLC system equipped with a suitable column (e.g., C18).

    • Develop a gradient elution method to separate GSH and GSSG.

    • The eluent is directed to the mass spectrometer for detection and quantification. Use multiple reaction monitoring (MRM) for specific and sensitive detection of GSH and GSSG.

  • Data Analysis:

    • Generate a standard curve using known concentrations of GSH and GSSG.

    • Quantify the amount of GSH and GSSG in the samples by comparing their peak areas to the standard curve.

    • Normalize the results to the protein concentration or cell number.

Conclusion

This compound effectively reduces glutathione levels in cancer cells by inhibiting glutaminase, a critical enzyme in the glutathione synthesis pathway. This mechanism of action is distinct from other glutathione-depleting agents such as BSO and sulfasalazine, which target different steps in the pathway. The choice of agent for research or therapeutic development will depend on the specific cancer type, its metabolic dependencies, and the desired therapeutic window. The provided experimental protocols offer robust methods for quantifying the effects of these inhibitors on cellular glutathione levels, enabling a thorough evaluation of their potential in cancer treatment.

References

Safety Operating Guide

Proper Disposal of Telaglenastat: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Telaglenastat (also known as CB-839), a glutaminase 1 (GLS1) inhibitor used in research, is crucial for maintaining laboratory safety and environmental compliance. This guide provides a procedural framework for researchers, scientists, and drug development professionals to handle and dispose of this compound waste, including the pure compound, contaminated materials, and solutions.

I. Hazard Identification and Handling Precautions

This compound is classified as a hazardous substance. According to safety data sheets (SDS), it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling the compound. This includes safety glasses or goggles, gloves, and a lab coat[3]. All handling of this compound, especially where dust or aerosols may be generated, should be conducted in a chemical fume hood[1].

II. Waste Characterization and Segregation

Proper disposal begins with the correct characterization and segregation of waste at the point of generation. It is the responsibility of the waste generator to accurately classify all waste materials in accordance with applicable regulations[3].

Table 1: this compound Waste Streams and Initial Segregation

Waste StreamDescriptionRecommended Segregation
Unused/Expired this compound Pure this compound powder or solid.Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware Pipette tips, vials, flasks, etc., that have come into direct contact with this compound.Collect in a designated, sealed container for solid hazardous waste. Do not mix with regular lab trash.
Contaminated PPE Gloves, disposable lab coats, etc.Dispose of as hazardous waste in a designated container.
Aqueous Solutions Solutions containing this compound.Collect in a sealed, labeled container for liquid hazardous waste. Do not dispose of down the drain[1].
Contaminated Packaging Original containers, liners, etc.Dispose of as hazardous or toxic waste in accordance with national and local legislation[1]. Empty containers should be treated as unused product[3].

III. Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the disposal of this compound waste. This process is designed to ensure safety and compliance with general hazardous waste regulations.

Step 1: Initial Waste Collection

  • At the point of generation, immediately place any this compound waste into the appropriate, pre-labeled hazardous waste container.

  • Ensure containers are made of a compatible material and can be securely sealed.

Step 2: Labeling of Waste Containers

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" or "CB-839"), and the specific hazard characteristics (e.g., "Harmful," "Irritant").

  • Include the date of waste generation and the name of the responsible researcher or lab.

Step 3: Storage of Hazardous Waste

  • Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory[4].

  • This area should be away from general lab traffic and incompatible materials.

Step 4: Arranging for Professional Disposal

  • Crucially, the final disposal of this compound must be conducted by a licensed professional waste disposal service. [3]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and approved vendors.

  • Provide the EHS department or the disposal service with the Safety Data Sheet (SDS) for this compound.

Step 5: Documentation

  • Maintain a log of all hazardous waste generated, including the type, quantity, and date of disposal. This documentation is essential for regulatory compliance[5].

IV. Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation, preferably within a chemical fume hood[1].

  • Wearing appropriate PPE, cover the spill with a suitable absorbent material.

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with soap and water[1].

  • Do not allow the product to enter drains[1].

V. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Telaglenastat_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_management Storage & Disposal generation This compound Use in Experiment solid_waste Solid Waste (Contaminated Labware, PPE) generation->solid_waste liquid_waste Liquid Waste (Solutions) generation->liquid_waste unused_product Unused/Expired Product generation->unused_product solid_container Seal in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Seal in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container product_container Seal in Labeled Hazardous Product Container unused_product->product_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage product_container->storage ehs_contact Contact Environmental Health & Safety (EHS) storage->ehs_contact disposal Arrange Pickup by Licensed Waste Disposal Service ehs_contact->disposal

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This guide provides general recommendations based on available safety data sheets and standard laboratory practices. It is imperative to consult your institution's specific waste management policies and to adhere to all local, regional, and national regulations regarding hazardous waste disposal[3]. Always refer to the most current Safety Data Sheet for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Telaglenastat

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides essential safety and logistical information for the handling of Telaglenastat (also known as CB-839), a first-in-class, selective, and reversible glutaminase 1 (GLS1) inhibitor. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling. While classifications may vary between suppliers, it is prudent to treat it as a hazardous substance. Hazards identified in various safety data sheets include potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE):

Protection Type Specific Recommendations
Eye/Face Protection Wear chemical safety goggles or a face shield.[1][2]
Skin Protection Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.[1][2]
Respiratory Protection When handling the powder form or if aerosols may be generated, use a NIOSH-approved respirator.[1] Work in a well-ventilated area, preferably a chemical fume hood.[1]
Hand Hygiene Wash hands thoroughly after handling this compound, even if gloves were worn.[1][2]

Operational and Handling Plan

A systematic approach to handling this compound will minimize exposure risk and maintain compound stability.

Step-by-Step Handling Protocol:

  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace in a designated area, such as a chemical fume hood.[1]

  • Weighing and Reconstitution :

    • Handle the solid form of this compound in a fume hood to avoid inhalation of dust.[1]

    • To prepare a stock solution, dissolve this compound in an appropriate organic solvent like DMSO or dimethylformamide.[3]

    • For aqueous buffers, first dissolve the compound in DMSO and then dilute with the buffer.[3] Note that aqueous solutions are not recommended for storage for more than one day.[3]

  • Experimental Use : When using this compound in experiments, maintain all PPE. Avoid direct contact and aerosol generation.

  • Spill Management :

    • In case of a spill, evacuate the area if necessary.

    • Wear appropriate PPE, including respiratory protection.[1]

    • Cover the spill with an absorbent material, sweep it up, and place it in a sealed container for disposal.[1]

    • Do not let the product enter drains.[1]

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_exp Experimental Use cluster_spill Spill Management cluster_disposal Disposal prep_ppe Don appropriate PPE prep_workspace Prepare workspace in a fume hood prep_ppe->prep_workspace weigh Weigh solid in fume hood prep_workspace->weigh reconstitute Reconstitute in appropriate solvent weigh->reconstitute use_in_exp Use in experiments with PPE reconstitute->use_in_exp dispose Dispose of waste in a labeled, sealed container use_in_exp->dispose evacuate Evacuate if necessary contain Contain and clean up with absorbent material evacuate->contain dispose_spill Dispose of as hazardous waste contain->dispose_spill dispose_reg Follow institutional and local regulations for chemical waste disposal dispose->dispose_reg

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Telaglenastat
Reactant of Route 2
Reactant of Route 2
Telaglenastat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.